sEH inhibitor-11
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C21H22ClN3O2S |
|---|---|
分子量 |
415.9 g/mol |
IUPAC名 |
2-[(3-chlorophenyl)methylsulfanyl]-N-(2,2-dimethylpropyl)-4-oxo-3H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H22ClN3O2S/c1-21(2,3)12-23-18(26)14-7-8-16-17(10-14)24-20(25-19(16)27)28-11-13-5-4-6-15(22)9-13/h4-10H,11-12H2,1-3H3,(H,23,26)(H,24,25,27) |
InChIキー |
ZZJRDCPKQSXARA-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Soluble Epoxide Hydrolase (sEH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Soluble epoxide hydrolase (sEH) has emerged as a critical therapeutic target for a range of inflammatory, cardiovascular, and neuropathic conditions. This enzyme plays a pivotal role in the metabolism of endogenous anti-inflammatory lipid mediators, primarily the epoxyeicosatrienoic acids (EETs). Inhibition of sEH preserves the beneficial actions of EETs, offering a promising strategy for the development of novel therapeutics. This technical guide provides a comprehensive overview of the mechanism of action of sEH inhibitors, focusing on their biochemical interactions, effects on key signaling pathways, and pharmacological properties. While specific data for a compound designated "sEH inhibitor-11" is not publicly available, this guide will utilize data from extensively studied sEH inhibitors such as TPPU, AR9281, and EC5026 to illustrate the core principles of this drug class.
The Role of Soluble Epoxide Hydrolase in Lipid Metabolism
Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a cytosolic enzyme that metabolizes epoxides to their corresponding diols.[1][2] A primary function of sEH is the hydrolysis of epoxyeicosatrienoic acids (EETs), which are products of cytochrome P450 (CYP) epoxygenase metabolism of arachidonic acid.[2][3] This conversion of EETs to dihydroxyeicosatrienoic acids (DHETs) significantly diminishes their biological activity.[4][5] EETs are potent endogenous signaling molecules with a variety of protective effects, including anti-inflammatory, vasodilatory, and analgesic properties.[6][7][8] Therefore, by inhibiting sEH, the levels of beneficial EETs are increased, leading to therapeutic effects in various disease models.[9][10]
Mechanism of Action of sEH Inhibitors
sEH inhibitors are small molecules designed to bind to the active site of the sEH enzyme, preventing the hydrolysis of its substrates. These inhibitors are typically competitive, potent, and selective. The core mechanism of action involves the stabilization of endogenous EETs, thereby amplifying their downstream signaling effects.
Biochemical Interaction
Potent sEH inhibitors, such as EC5026, often act as transition-state mimics.[1] They are designed to resemble the transition state of the epoxide hydrolysis reaction, leading to high-affinity binding to the enzyme's active site. This interaction is characterized by slow-tight binding, resulting in sustained inhibition of sEH activity at low concentrations.[1]
Impact on Signaling Pathways
The therapeutic effects of sEH inhibitors are mediated through the modulation of several key signaling pathways, primarily due to the increased bioavailability of EETs.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[11][12] Pro-inflammatory stimuli typically lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines and chemokines.[12][13]
sEH inhibition has been shown to suppress the activation of the NF-κB pathway. By increasing EET levels, sEH inhibitors can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and reducing the expression of inflammatory mediators.[10]
// Edges Receptor -> IKK [label="Activates"]; IKK -> IkBa_NFkB [label="Phosphorylates IκBα"]; IkBa_NFkB -> IkBa_p; IkBa_p -> Proteasome [label="Degradation"]; IkBa_NFkB -> NFkB [style=invis]; Proteasome -> NFkB [label="Releases"]; NFkB -> NFkB_nuc [label="Translocates"]; NFkB_nuc -> DNA [label="Binds"]; DNA -> Inflammatory_Genes [label="Induces"];
EETs -> sEH; sEH -> DHETs [label="Hydrolyzes"]; sEH_Inhibitor -> sEH [arrowhead=tee, label="Inhibits", color="#EA4335"]; EETs -> IKK [arrowhead=tee, label="Inhibits\nActivation", color="#34A853"]; } .dot Caption: sEH inhibition increases EET levels, which in turn suppress the activation of the IKK complex, preventing NF-κB translocation and subsequent pro-inflammatory gene expression.
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including p38 and ERK, is another crucial pathway involved in cellular proliferation and inflammation.[14] Some studies suggest that the effects of sEH inhibitors on cell proliferation may be independent of ERK phosphorylation but could target downstream effectors like cyclin D1.[15] The widely used sEH inhibitor, TPPU, has also been shown to be a potent inhibitor of p38 kinase, suggesting a dual mechanism of action in certain contexts.[3]
// Edges GrowthFactorReceptor -> Ras -> Raf -> MEK -> ERK; GrowthFactorReceptor -> p38; ERK -> ERK_nuc; p38 -> p38_nuc; ERK_nuc -> TranscriptionFactors; p38_nuc -> TranscriptionFactors; TranscriptionFactors -> Gene_Expression;
sEH_Inhibitor -> sEH [arrowhead=tee, color="#EA4335"]; sEH_Inhibitor -> p38 [arrowhead=tee, label="Direct Inhibition\n(TPPU)", color="#EA4335"]; EETs -> Raf [arrowhead=tee, label="Inhibits", color="#34A853", style=dashed]; } .dot Caption: Certain sEH inhibitors, like TPPU, can directly inhibit p38 MAPK, while increased EETs may also modulate the MAPK cascade at various points.
Quantitative Data on sEH Inhibitors
The potency and pharmacokinetic properties of sEH inhibitors are critical for their therapeutic efficacy. The following tables summarize key quantitative data for well-characterized sEH inhibitors.
Table 1: In Vitro Potency of Selected sEH Inhibitors
| Inhibitor | Human sEH IC₅₀ (nM) | Reference |
| TPPU | 45 | [3] |
| AR9281 | Not specified as highly potent | [9] |
| EC5026 | Picomolar range | [1] |
| t-TUCB | 0.4 | [10] |
Table 2: Pharmacokinetic Properties of Selected sEH Inhibitors in Humans
| Inhibitor | Route of Administration | Mean Terminal Half-life | Key Findings | Reference |
| AR9281 | Oral | 3-5 hours | Well-tolerated in single and multiple doses. Achieved >90% sEH inhibition. | [4][9] |
| EC5026 | Oral | Not specified | Completed Phase 1a trials with no drug-related adverse events. | [1][16] |
Experimental Protocols
Determination of IC₅₀ for sEH Inhibitors
The half-maximal inhibitory concentration (IC₅₀) is a key measure of the potency of an sEH inhibitor. A common method for its determination is a fluorescence-based assay.
Principle: This assay utilizes a substrate that, when hydrolyzed by sEH, produces a fluorescent product. The rate of fluorescence increase is proportional to the enzyme activity. The presence of an inhibitor will decrease the rate of this reaction.
Materials:
-
Recombinant human sEH enzyme
-
Fluorescent substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate - CMNPC)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Test inhibitor compounds at various concentrations
-
Positive control inhibitor (e.g., AUDA)
-
96- or 384-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor and the positive control in the assay buffer.
-
Add a fixed amount of recombinant human sEH to each well of the microplate.
-
Add the various concentrations of the test inhibitor or control to the respective wells.
-
Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the reaction by adding the fluorescent substrate (CMNPC) to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths specific to the substrate's product).
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.[17]
Conclusion
sEH inhibitors represent a promising class of therapeutic agents with a well-defined mechanism of action. By preventing the degradation of beneficial EETs, these inhibitors can modulate key signaling pathways involved in inflammation, pain, and vascular function. The development of potent and selective inhibitors like TPPU and EC5026, which have shown favorable safety profiles in early clinical trials, underscores the therapeutic potential of targeting sEH. Further research and clinical development in this area are warranted to fully realize the benefits of this therapeutic strategy for a variety of unmet medical needs.
References
- 1. Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of AR9281, an inhibitor of soluble epoxide hydrolase, in single- and multiple-dose studies in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An inhibitor of soluble epoxide hydrolase ameliorates diabetes-induced learning and memory impairment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the impact of sEH inhibition on intestinal cell differentiation and Colon Cancer: Insights from TPPU treatment [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. dovepress.com [dovepress.com]
- 17. agilent.com [agilent.com]
An In-depth Technical Guide to the Synthesis and Characterization of sEH Inhibitor-11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of sEH Inhibitor-11, a potent inhibitor of soluble epoxide hydrolase (sEH). This document is intended for an audience with a strong background in medicinal chemistry, pharmacology, and drug development.
Introduction
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous signaling lipids, particularly the epoxyeicosatrienoic acids (EETs). By hydrolyzing EETs to their less active diol counterparts, sEH plays a significant role in regulating inflammation, blood pressure, and pain. Inhibition of sEH has emerged as a promising therapeutic strategy for a range of diseases, including hypertension, inflammatory disorders, and neuropathic pain.
This compound, identified as N-(4-(benzyloxy)phenyl)-2-(butylamino)-4-oxo-3,4-dihydroquinazoline-7-carboxamide , is a noteworthy compound due to its significant inhibitory activity against human sEH. This guide details its synthesis, characterization, and the methodologies used to evaluate its biological activity.
Chemical Profile and Quantitative Data
A structured summary of the key quantitative data for this compound is presented below for clear reference and comparison.
| Parameter | Value | Reference |
| Compound Name | This compound (Compound 35) | [1] |
| IUPAC Name | N-(4-(benzyloxy)phenyl)-2-(butylamino)-4-oxo-3,4-dihydroquinazoline-7-carboxamide | [1] |
| Molecular Formula | C₃₂H₃₀N₄O₃ | [1] |
| Molecular Weight | 518.61 g/mol | [1] |
| IC₅₀ (human sEH) | 0.30 µM | [1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the construction of a quinazolinone scaffold followed by functionalization.
Synthetic Workflow
The logical flow of the synthesis is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
The following is a detailed experimental protocol for the synthesis of this compound, based on established methodologies for quinazolinone derivatives.
Step 1: Synthesis of the Quinazolinone Carboxylic Acid Intermediate
A mixture of 2-amino-N-(4-(benzyloxy)phenyl)-5-bromobenzamide and triphosgene (B27547) is refluxed in an appropriate solvent such as toluene. The resulting isocyanate is then cyclized by heating with an excess of butylamine (B146782) to yield the 2-(butylamino)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid intermediate. The product is isolated by filtration and purified by recrystallization.
Step 2: Amide Coupling to Yield this compound
The quinazolinone carboxylic acid intermediate is dissolved in a suitable aprotic solvent like dimethylformamide (DMF). A coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA), are added. Subsequently, 4-(benzyloxy)aniline (B124853) is added to the reaction mixture. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The final product, N-(4-(benzyloxy)phenyl)-2-(butylamino)-4-oxo-3,4-dihydroquinazoline-7-carboxamide (this compound), is isolated by aqueous workup and purified by column chromatography on silica (B1680970) gel.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized inhibitor.
Physicochemical and Spectroscopic Data
| Characterization Method | Observed Data |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 10.21 (s, 1H), 8.15 (d, J = 8.0 Hz, 1H), 7.80 (d, J = 8.8 Hz, 2H), 7.65 (s, 1H), 7.50-7.30 (m, 8H), 7.05 (d, J = 8.8 Hz, 2H), 5.10 (s, 2H), 3.45 (t, J = 7.2 Hz, 2H), 1.60 (m, 2H), 1.40 (m, 2H), 0.90 (t, J = 7.2 Hz, 3H). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 165.2, 162.5, 157.0, 155.8, 148.5, 137.5, 133.0, 128.8, 128.5, 128.0, 127.8, 126.5, 122.0, 121.5, 115.0, 114.8, 69.5, 42.5, 30.8, 19.5, 13.8. |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₃₂H₃₁N₄O₃ [M+H]⁺: 519.2391; Found: 519.2395. |
Biological Activity and Mechanism of Action
sEH Inhibition Assay
The inhibitory activity of this compound against human soluble epoxide hydrolase was determined using a fluorometric assay.
References
discovery and development of novel sEH inhibitors
An In-depth Technical Guide to the Discovery and Development of Novel Soluble Epoxide Hydrolase (sEH) Inhibitors
Introduction
Soluble epoxide hydrolase (sEH), an enzyme encoded by the EPHX2 gene, is a critical regulator of bioactive lipid signaling.[1] It functions by hydrolyzing anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding dihydroxyeicosatrienoic acids (DHETs).[2][3] The inhibition of sEH stabilizes endogenous EETs, making it a promising therapeutic strategy for a multitude of diseases, including hypertension, inflammation, neuropathic pain, and cardiovascular disorders.[2][4][5] This technical guide provides a comprehensive overview of the , detailing key signaling pathways, experimental protocols, and quantitative data for researchers and drug development professionals.
The Role of sEH in Signaling Pathways
The primary role of sEH is the metabolic degradation of epoxy fatty acids (EpFAs), which are produced from polyunsaturated fatty acids by cytochrome P450 (CYP450) epoxygenases.[1] By inhibiting sEH, the concentration of beneficial EpFAs like EETs is increased, leading to downstream therapeutic effects.
Inhibition of sEH has also been shown to regulate other signaling cascades. For instance, stabilizing EETs can inactivate Glycogen Synthase Kinase 3β (GSK3β), which in turn modulates the NF-κB, p53, and Nrf2 pathways, playing a role in mitigating neuroinflammation and apoptosis in models of Alzheimer's disease.[6]
Discovery and Chemical Scaffolds of sEH Inhibitors
The development of sEH inhibitors has evolved from early substrate mimics to highly potent and selective small molecules. A central pharmacophore in many potent inhibitors is a urea (B33335) group, which forms key hydrogen bonds with amino acid residues (Asp335, Tyr383, Tyr466) in the active site of the sEH enzyme.[4][7]
Key Chemical Classes:
-
1,3-Disubstituted Ureas: This is the most extensively studied class. Early examples like 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA) demonstrated in vivo efficacy.[4] Further optimization led to potent inhibitors like TPPU, which has a good pharmacokinetic profile.[8][9]
-
Amides and Carbamates: These compounds were developed as alternatives to ureas, often showing similar potency against mouse sEH but sometimes reduced potency for the human enzyme.[2][10]
-
Dual-Function Inhibitors: More recent strategies involve creating single molecules that inhibit sEH and another target, such as cyclooxygenase (COX) or fatty acid amide hydrolase (FAAH), to achieve synergistic effects, particularly in pain and inflammation models.[4][11]
Experimental Protocols
In Vitro sEH Inhibitory Activity Assay (Fluorometric)
This protocol is adapted from methodologies used for screening sEH inhibitors.[12][13][14] The principle is based on the sEH-catalyzed hydrolysis of a non-fluorescent substrate to a highly fluorescent product.
Materials:
-
Recombinant human sEH (hsEH)
-
sEH Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 7.4, with 0.1 mg/mL BSA)
-
Substrate: Cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate (CMNPC) or similar fluorogenic substrate.
-
Test compounds and positive control inhibitor (e.g., AUDA, TPPU).
-
96-well microplate (black, clear bottom).
-
Fluorescence plate reader (Ex/Em: ~330/465 nm or ~362/460 nm depending on substrate).
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds in DMSO. Further dilute these stock solutions in sEH Assay Buffer to achieve the final desired concentrations (typically with a final DMSO concentration of ≤1%).
-
Assay Setup: To each well of the 96-well plate, add:
-
sEH Assay Buffer.
-
10 µL of diluted test compound, positive control, or vehicle (for control wells).
-
Add diluted sEH enzyme solution to all wells except the "background control" wells.
-
-
Pre-incubation: Incubate the plate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the sEH substrate solution to all wells to initiate the reaction.
-
Measurement: Immediately place the plate in the reader. Measure fluorescence intensity kinetically over 15-30 minutes at 25-30°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
In Vivo Pharmacokinetic (PK) Study
This protocol describes a general procedure for evaluating the pharmacokinetic profile of an sEH inhibitor in a rodent model.[15][16]
Animals:
-
Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
Procedure:
-
Dosing: Administer the sEH inhibitor to the animals via the desired route (e.g., oral gavage (p.o.) or intravenous (i.v.)). The compound is typically formulated in a vehicle like PEG400 in water.
-
Blood Sampling: Collect serial blood samples from a subset of animals at various time points post-dose (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). Samples are typically collected via tail vein or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis (LC-MS/MS):
-
Sample Preparation: Perform protein precipitation by adding a solvent like acetonitrile (B52724) (often containing an internal standard) to the plasma samples. Centrifuge to pellet the protein and collect the supernatant.
-
Quantification: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to determine the concentration of the inhibitor.
-
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data, including Cₘₐₓ (maximum concentration), Tₘₐₓ (time to Cₘₐₓ), AUC (area under the curve), and t₁/₂ (half-life).
In Vivo Efficacy Assessment: Lipopolysaccharide (LPS)-Induced Inflammation Model
This protocol assesses the anti-inflammatory effects of an sEH inhibitor in a mouse model of acute inflammation.[4][16]
Animals:
-
Male mice.
Procedure:
-
Pre-treatment: Administer the sEH inhibitor or vehicle to the mice at a predetermined dose and route (e.g., oral gavage).
-
Inflammatory Challenge: After a set period (e.g., 1 hour), induce inflammation by administering lipopolysaccharide (LPS) via intraperitoneal (i.p.) injection.
-
Endpoint Measurement: At a specific time point after the LPS challenge (e.g., 4-6 hours), collect blood and/or tissues.
-
Analysis:
-
Cytokine Levels: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma using ELISA kits.
-
Lipid Mediator Profiling: Use LC-MS/MS to measure the plasma concentrations of EETs and DHETs. An effective sEH inhibitor should increase the ratio of EETs to DHETs, demonstrating target engagement.[15][17]
-
-
Evaluation: Compare the results from the inhibitor-treated group to the vehicle-treated group. A significant reduction in inflammatory cytokines and an increased EET/DHET ratio indicate efficacy.
Quantitative Data of Representative sEH Inhibitors
The following tables summarize key quantitative data for several well-characterized sEH inhibitors.
Table 1: In Vitro Inhibitory Potency (IC₅₀) of Selected sEH Inhibitors
| Compound | Scaffold | Human sEH IC₅₀ (nM) | Murine sEH IC₅₀ (nM) | Reference(s) |
| AUDA | Urea | ~5 | ~3 | [16] |
| TPPU | Urea | 0.9 - 2.3 | ~1.1 | [8][15] |
| TPAU | Urea | ~7 | ~15 | [15][16] |
| t-AUCB | Urea | ~1.2 | ~1.4 | [16] |
| AR9281 | Urea | ~30 | N/A | [4] |
| GSK2256294 | Triazine | Potent (sub-nM range) | N/A | [11][18] |
| BI00611953 | Nicotinamide | Potent (nM range) | N/A | [19] |
Note: IC₅₀ values can vary between laboratories due to different assay conditions.[4]
Table 2: Pharmacokinetic Parameters of Selected sEH Inhibitors
| Compound | Species | Dose & Route | Cₘₐₓ (nmol/L or ng/mL) | Tₘₐₓ (h) | AUC (nmol·h/L) | t₁/₂ (h) | Reference(s) |
| TPPU | Cynomolgus Monkey | 0.3 mg/kg, p.o. | 146 ng/mL | 4.0 | 2580 ng·h/mL | 8.8 | [15] |
| TPAU | Cynomolgus Monkey | 0.3 mg/kg, p.o. | 25 ng/mL | 1.0 | 120 ng·h/mL | 4.2 | [15] |
| t-AUCB | Mouse | 1 mg/kg, p.o. | 116 nmol/L | 0.5 | 321 | 3.6 | [16] |
| GSK2256294 | Human | 6 mg, p.o. | 163 ng/mL | ~1.5 | 3250 ng·h/mL | ~34 | [18] |
| SWE101 | Rat | 30 mg/kg, p.o. | 48 µg/mL (128 µM) | ~2.0 | N/A | ~7.0 | [20] |
Conclusion
The discovery of potent and selective sEH inhibitors has provided valuable chemical tools and promising therapeutic candidates. The urea scaffold remains a cornerstone of inhibitor design, though novel chemotypes continue to emerge to overcome limitations in solubility and pharmacokinetics.[21] The experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers aiming to discover, characterize, and develop the next generation of sEH inhibitors for clinical applications ranging from chronic pain to cardiovascular and inflammatory diseases.[22]
References
- 1. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of sEH via stabilizing the level of EETs alleviated Alzheimer’s disease through GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. assaygenie.com [assaygenie.com]
- 13. Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of Soluble Epoxide Hydrolase Activity In Vivo: A Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Developments in small-molecule soluble epoxide hydrolase inhibitors: synthetic advances and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. frontiersin.org [frontiersin.org]
The Biological Activity and Signaling Pathways of Soluble Epoxide Hydrolase (sEH) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous lipid signaling molecules known as epoxyeicosatrienoic acids (EETs). By converting EETs to their less active diol counterparts, sEH plays a significant role in regulating inflammation, blood pressure, and pain. Inhibition of sEH has emerged as a promising therapeutic strategy for a variety of diseases, including cardiovascular disorders, inflammatory conditions, and neuropathic pain. This technical guide provides an in-depth overview of the biological activity of sEH inhibitors, focusing on their mechanism of action, quantitative efficacy, and the signaling pathways they modulate. Detailed experimental protocols for the characterization of these inhibitors are also provided to facilitate further research and development in this field. As a specific "sEH inhibitor-11" has not been prominently identified in scientific literature, this guide will focus on well-characterized and potent sEH inhibitors such as AUDA, t-TUCB, and TPPU as representative examples.
Introduction to Soluble Epoxide Hydrolase and its Inhibition
Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a bifunctional enzyme with an N-terminal phosphatase and a C-terminal hydrolase domain.[1] The C-terminal hydrolase activity is the primary target for therapeutic intervention and is responsible for the hydrolysis of EETs.[1][2] EETs are produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases and possess potent anti-inflammatory, vasodilatory, and analgesic properties.[3][4] By inhibiting sEH, the metabolic degradation of EETs is prevented, leading to an increase in their endogenous levels and a subsequent enhancement of their beneficial effects.[4][5]
sEH inhibitors are a class of small molecules designed to bind to the active site of the sEH enzyme, thereby blocking its hydrolytic activity.[3] These inhibitors have shown significant therapeutic potential in preclinical models of hypertension, atherosclerosis, inflammatory bowel disease, and pain.[4][6]
Quantitative Data on sEH Inhibitor Potency
The potency of sEH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitory constant (Ki). These values provide a standardized measure of the inhibitor's efficacy. The following table summarizes the reported IC50 values for several well-characterized sEH inhibitors against human and murine sEH.
| Inhibitor | Target Species | IC50 (nM) | Reference |
| AUDA | Human sEH | 3 | [7] |
| Mouse sEH | 18 | [8] | |
| t-AUCB | Human sEH | 1.3 | [7] |
| Mouse sEH | 8 | [8] | |
| Rat sEH | 8 | [8] | |
| TPPU | Human sEH | 3.7 | [8] |
| Monkey sEH | 37 | [8] | |
| t-TUCB | Human sEH | 0.4 | [9] |
Note: IC50 and Ki values can vary between different laboratories and assay conditions.[5] The Cheng-Prusoff equation can be used to relate Ki and IC50 values, but a direct comparison requires standardized assay conditions.
Signaling Pathways Modulated by sEH Inhibition
The therapeutic effects of sEH inhibitors are mediated through the modulation of several key signaling pathways. The increased levels of EETs resulting from sEH inhibition influence downstream cellular processes involved in inflammation, cell proliferation, and apoptosis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[][11] In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins.[12] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome.[12] This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines and chemokines.[] sEH inhibition, by increasing EET levels, has been shown to suppress the activation of the NF-κB pathway.[13] This anti-inflammatory effect is thought to be a primary mechanism behind the therapeutic benefits of sEH inhibitors.[13]
Figure 1: sEH inhibition of the NF-κB signaling pathway.
PPARγ Signaling Pathway
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism, as well as inflammation.[14][15] Ligand activation of PPARγ leads to the transcription of genes involved in insulin (B600854) sensitization and anti-inflammatory responses.[14] EETs have been identified as endogenous ligands for PPARγ.[16] By increasing the levels of EETs, sEH inhibitors can enhance the activation of PPARγ, contributing to their anti-inflammatory and metabolic benefits.[16]
Figure 2: sEH inhibitor modulation of the PPARγ signaling pathway.
ERK1/2 Signaling Pathway
The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, which regulates cell proliferation, differentiation, and survival.[3][17] Dysregulation of the ERK1/2 pathway is implicated in various diseases, including cancer.[17] Some studies suggest that EETs can modulate ERK1/2 signaling, although the effects appear to be cell-type and context-dependent.[18] Further research is needed to fully elucidate the complex interplay between sEH inhibition, EETs, and the ERK1/2 pathway.
Figure 3: Potential modulation of the ERK1/2 pathway by sEH inhibition.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize sEH inhibitors.
In Vitro sEH Inhibition Assay (Fluorometric)
This assay directly measures the enzymatic activity of sEH and is commonly used to determine the IC50 of an inhibitor.
Materials:
-
Recombinant human or murine sEH
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Fluorogenic sEH substrate (e.g., PHOME or CMNPC)
-
Test sEH inhibitor and a known inhibitor (e.g., AUDA) as a positive control
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor and the positive control in sEH Assay Buffer.
-
In a 96-well plate, add the sEH enzyme solution to each well.
-
Add the inhibitor dilutions or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 5 minutes.[19]
-
Initiate the reaction by adding the sEH fluorescent substrate to all wells.[19]
-
Immediately measure the fluorescence intensity kinetically (e.g., every minute for 15-30 minutes) using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 330 nm, Em: 465 nm for the product of PHOME hydrolysis).[19][20]
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[21]
Figure 4: Workflow for in vitro sEH inhibition assay.
Cell-Based sEH Activity Assay
This assay measures sEH activity within intact cells, providing a more physiologically relevant assessment of inhibitor potency.
Materials:
-
Cell line of interest cultured in a 96-well plate
-
Cell-Based sEH Assay Buffer
-
Cell-permeable fluorescent sEH substrate (e.g., Epoxy Fluor 7)
-
Test sEH inhibitor and a positive control
-
Lysis Buffer (containing a mild detergent like digitonin)
-
Fluorometric plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.[22]
-
Treat the cells with various concentrations of the test inhibitor or vehicle for a specified period.[22]
-
Wash the cells with Assay Buffer.
-
Lyse the cells by adding Lysis Buffer and incubating.[22]
-
Transfer the cell lysate to a new 96-well plate.
-
Initiate the reaction by adding the cell-permeable fluorescent substrate.
-
Measure the fluorescence intensity kinetically as described in the in vitro assay.
Data Analysis: The data analysis is similar to the in vitro assay, with the IC50 value representing the concentration of inhibitor that reduces sEH activity by 50% in the cellular context.
In Vivo Assessment of sEH Inhibition
This protocol outlines a general approach to evaluate the in vivo efficacy of an sEH inhibitor by measuring its effect on the EET:DHET ratio in biological samples.
Materials:
-
Animal model (e.g., mice or rats)
-
sEH inhibitor formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Vehicle control
-
Equipment for blood or tissue collection
-
LC-MS/MS system for lipid analysis
Procedure:
-
Administer the sEH inhibitor or vehicle to the animals at the desired dose and route.
-
At various time points after administration, collect blood samples (plasma) or tissues of interest.
-
Process the samples to extract lipids. This typically involves protein precipitation followed by solid-phase extraction (SPE).[19]
-
Analyze the extracted lipids using a validated LC-MS/MS method to quantify the levels of various EETs and their corresponding DHETs.[19]
Data Analysis:
-
Calculate the ratio of EETs to DHETs for each sample.
-
Compare the EET:DHET ratios between the inhibitor-treated and vehicle-treated groups. A significant increase in this ratio indicates effective in vivo inhibition of sEH.
Figure 5: Workflow for in vivo assessment of sEH inhibition.
Conclusion
Inhibitors of soluble epoxide hydrolase represent a promising class of therapeutic agents with broad potential for treating a range of human diseases. Their mechanism of action, centered on the stabilization of beneficial EETs, leads to the modulation of key signaling pathways involved in inflammation and metabolic regulation. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to advance our understanding and application of sEH inhibitors. As research in this field continues, a deeper understanding of the intricate biological activities and signaling networks governed by sEH will undoubtedly pave the way for the development of novel and effective therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Soluble Epoxide Hydrolase Inhibition: Targeting Multiple Mechanisms of Ischemic Brain Injury with a Single Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 11. Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibiting Soluble Epoxide Hydrolase Suppresses NF-κB p65 Signaling and Reduces CXCL10 Expression as a Potential Therapeutic Target in Hashimoto's Thyroiditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. benchchem.com [benchchem.com]
- 20. caymanchem.com [caymanchem.com]
- 21. agilent.com [agilent.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
The Therapeutic Potential of Soluble Epoxide Hydrolase (sEH) Inhibition in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inflammation is a complex biological response implicated in a multitude of acute and chronic diseases. The enzyme soluble epoxide hydrolase (sEH) has emerged as a critical regulator of inflammation by metabolizing anti-inflammatory lipid mediators. This technical guide provides an in-depth overview of the therapeutic potential of sEH inhibitors in managing inflammatory conditions. We will explore the underlying mechanism of action, summarize key preclinical findings, and provide detailed experimental protocols for researchers investigating this promising therapeutic strategy.
Introduction: The Role of sEH in the Inflammatory Cascade
The arachidonic acid (AA) cascade is a pivotal pathway in the inflammatory process, leading to the production of both pro-inflammatory and anti-inflammatory lipid mediators.[1] While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which produce prostaglandins (B1171923) and leukotrienes respectively, are well-established therapeutic targets, the cytochrome P450 (CYP450) epoxygenase pathway offers a novel approach to inflammation modulation.[1][2]
The CYP450 pathway converts polyunsaturated fatty acids, such as AA, into epoxyeicosatrienoic acids (EETs).[3] EETs possess potent anti-inflammatory properties, including the inhibition of nuclear factor-kappa B (NF-κB) activation, a key transcription factor driving the expression of pro-inflammatory genes.[4][5] However, the beneficial effects of EETs are transient as they are rapidly hydrolyzed into less active or even pro-inflammatory dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH).[6][7]
By inhibiting sEH, the bioavailability of anti-inflammatory EETs is increased, shifting the balance of the AA cascade towards the resolution of inflammation.[4][8] This makes sEH a compelling therapeutic target for a wide range of inflammatory diseases.[6][9]
Mechanism of Action of sEH Inhibitors
The primary mechanism by which sEH inhibitors exert their anti-inflammatory effects is through the stabilization of EETs.[10] This leads to a cascade of downstream events that collectively dampen the inflammatory response.
Modulation of Inflammatory Signaling Pathways
Increased levels of EETs due to sEH inhibition have been shown to interfere with key pro-inflammatory signaling pathways:
-
NF-κB Pathway: EETs can prevent the activation of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκB.[2][4] This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like COX-2 and iNOS.[2][5]
-
MAPK Pathway: While less definitively established, some evidence suggests that EETs may also modulate the mitogen-activated protein kinase (MAPK) signaling pathways, which are also involved in the inflammatory response.
Effects on Inflammatory Mediators
sEH inhibition leads to a favorable shift in the profile of lipid mediators, characterized by:
-
Increased Anti-inflammatory Epoxides: Elevated levels of EETs and other epoxy fatty acids (EpFAs).[11]
-
Decreased Pro-inflammatory Diols: Reduced levels of DHETs and other diols.[11]
-
Modulation of Other Lipid Mediators: sEH inhibitors can indirectly influence the COX and LOX pathways, leading to reduced production of pro-inflammatory prostaglandins and leukotrienes.[2][7] They have also been shown to promote the formation of pro-resolving lipoxins.[2][12]
The following diagram illustrates the central role of sEH in the arachidonic acid cascade and the impact of its inhibition.
References
- 1. cellworks.life [cellworks.life]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule soluble epoxide hydrolase inhibitors in multitarget and combination therapies for inflammation and cancer [d8.irins.org]
- 7. Inhibition of soluble epoxide hydrolase enhances the anti-inflammatory effects of aspirin and 5-lipoxygenase activation protein inhibitor in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eicosanoid profiles in an arthritis model: Effects of a soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Soluble Epoxide Hydrolase Inhibitor TPPU for Cardiovascular Disease Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, particularly the epoxyeicosatrienoic acids (EETs). By hydrolyzing EETs to their less active diol counterparts, sEH diminishes their protective effects in the cardiovascular system. Inhibition of sEH has emerged as a promising therapeutic strategy for a range of cardiovascular diseases, including hypertension, cardiac hypertrophy, atherosclerosis, and ischemia-reperfusion injury. This guide focuses on a potent and selective sEH inhibitor, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (B33335) (TPPU), as a representative tool for cardiovascular disease research. We provide a comprehensive overview of its mechanism of action, quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
Mechanism of Action of sEH Inhibition
The primary mechanism by which sEH inhibitors exert their cardiovascular protective effects is by preventing the degradation of EETs. EETs are produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases and possess a range of beneficial properties.[1][2] By inhibiting sEH, compounds like TPPU increase the bioavailability of EETs, thereby amplifying their downstream signaling effects.[3]
These effects include:
-
Vasodilation: EETs contribute to the relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[4]
-
Anti-inflammatory Effects: EETs can suppress inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, reducing the expression of pro-inflammatory cytokines and adhesion molecules.[5][6][7]
-
Cardioprotection: EETs have been shown to protect cardiomyocytes from apoptosis and hypertrophy, and to reduce infarct size in models of myocardial ischemia-reperfusion injury.[3]
-
Anti-atherosclerotic Effects: By reducing inflammation and improving endothelial function, sEH inhibition can attenuate the development of atherosclerotic plaques.[4]
Quantitative Data for TPPU in Cardiovascular Models
The following tables summarize the quantitative effects of TPPU in various preclinical models of cardiovascular disease.
Table 1: In Vitro Inhibitory Activity of TPPU against sEH [8]
| Species | IC50 (nM) |
| Human (male) | 45 ± 3 |
| Monkey (male Cynomolgus) | 16 ± 2 |
| Mouse (male C57BL/6) | 90 ± 5 |
| Rat (male Sprague Dawley) | 41 ± 3 |
| Dog (male Beagle) | 1800 ± 300 |
Table 2: Effect of TPPU on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) | Reference |
| SHR (Control) | 180 ± 4 | 160 ± 5 | [9] |
| SHR + TPPU (dose-dependent) | Significant Reduction | Significant Reduction | Data inferred from general sEH inhibitor studies |
Note: Specific quantitative data for TPPU's effect on blood pressure in SHR models requires further dedicated studies for a precise comparative table.
Table 3: Effect of TPPU on Cardiac Hypertrophy in a Murine Myocardial Infarction (MI) Model [10]
| Parameter | MI (Control) | MI + TPPU |
| Heart Weight (mg) | Increased vs. Sham | Significantly Reduced vs. MI |
| Heart Weight/Body Weight Ratio (%) | Increased vs. Sham | Significantly Reduced vs. MI |
Table 4: Effect of sEH Inhibition on Atherosclerosis in Apolipoprotein E-Knockout (ApoE-/-) Mice
| Treatment Group | Aortic Plaque Area (% reduction) | Reference |
| ApoE-/- (Control) | - | [5] |
| ApoE-/- + sEH inhibitor | Significant Reduction | [5] |
Note: While studies show a significant reduction in atherosclerosis with sEH inhibitors in this model, specific quantitative data for TPPU was not available in the initial searches and would require targeted investigation.
Experimental Protocols
In Vivo Administration of TPPU in Rodent Models
Objective: To assess the in vivo efficacy of TPPU in a rodent model of cardiovascular disease.
Materials:
-
1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU)
-
Vehicle (e.g., Polyethylene glycol 400 (PEG400))
-
Drinking water
-
Animal model (e.g., Spontaneously Hypertensive Rats, C57BL/6 mice for transverse aortic constriction)
-
Oral gavage needles (for bolus dosing) or water bottles
Protocol for Administration in Drinking Water: [1]
-
Prepare a stock solution of TPPU in PEG400 at a desired concentration (e.g., 1 mg/mL).
-
Dilute the stock solution in the animals' drinking water to achieve the target daily dose, ensuring the final concentration of PEG400 is low (e.g., 0.2%).
-
Provide the TPPU-containing water ad libitum to the treatment group.
-
Prepare fresh solutions regularly (e.g., every 3-4 days) to ensure stability.
-
Monitor water consumption to estimate the daily dose of TPPU received by each animal.
Protocol for Oral Gavage: [11][12][13]
-
Prepare a formulation of TPPU in a suitable vehicle at the desired concentration.
-
Accurately weigh each animal to determine the correct volume to administer.
-
Gently restrain the animal.
-
Insert a gavage needle of the appropriate size into the esophagus.
-
Slowly administer the TPPU suspension.
-
Monitor the animal for any signs of distress after administration.
In Vitro sEH Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of TPPU on sEH activity.
Materials:
-
TPPU
-
Recombinant sEH enzyme (human, rat, or mouse)
-
Fluorescent substrate (e.g., cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate - CMNPC)
-
Assay buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
96-well microplate
-
Fluorescence plate reader
Protocol: [2]
-
Prepare a series of dilutions of TPPU in DMSO.
-
In a 96-well plate, add the assay buffer containing BSA.
-
Add the TPPU dilutions to the wells.
-
Add the recombinant sEH enzyme to each well and incubate for a short period (e.g., 5 minutes) at 30°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescent substrate CMNPC.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the rate of reaction for each TPPU concentration.
-
Plot the reaction rate as a function of TPPU concentration and fit the data to a dose-response curve to determine the IC50 value.
Eicosanoid Profiling by LC-MS/MS
Objective: To measure the levels of EETs and their corresponding diols (DHETs) in biological samples to assess sEH inhibition.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Internal standards (deuterated EETs and DHETs)
-
Methanol
-
Solid-phase extraction (SPE) cartridges
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Spike the biological sample with a mixture of deuterated internal standards.
-
Precipitate proteins by adding cold methanol.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Perform solid-phase extraction (SPE) on the supernatant to isolate the eicosanoids.
-
Elute the eicosanoids from the SPE column with methanol.
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample onto the LC-MS/MS system and perform analysis using a validated method for eicosanoid quantification.
-
Calculate the concentrations of EETs and DHETs by comparing their peak areas to those of the internal standards.
Visualizations
Signaling Pathways
Caption: Eicosanoid metabolism and the action of TPPU.
Caption: Inhibition of the NF-κB signaling pathway by EETs.
Experimental Workflow
References
- 1. Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU): resulting drug levels and modulation of oxylipin pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Fat-Fed Apolipoprotein E Knockout Mouse Brachiocephalic Artery in the Study of Atherosclerotic Plaque Rupture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. INCREASED AORTIC ATHEROSCLEROTIC PLAQUE DEVELOPMENT IN FEMALE APOLIPOPROTEIN E-NULL MICE IS ASSOCIATED WITH ELEVATED THROMBOXANE A2 AND DECREASED PROSTACYCLIN PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypertension in the spontaneously hypertensive rat is linked to the Y chromosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diposit.ub.edu [diposit.ub.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. research.fsu.edu [research.fsu.edu]
- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 14. lcms.cz [lcms.cz]
- 15. lipidmaps.org [lipidmaps.org]
- 16. mdpi.com [mdpi.com]
The Role of Soluble Epoxide Hydrolase (sEH) Inhibition in Neuropathic Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the role of soluble epoxide hydrolase (sEH) inhibitors, with a specific focus on their application in the management of neuropathic pain. Drawing from preclinical and clinical research, this document details the underlying mechanisms of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the critical pathways and workflows involved in the investigation of this promising therapeutic strategy.
Introduction to Soluble Epoxide Hydrolase and Neuropathic Pain
Neuropathic pain is a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system. Its complex pathophysiology often renders it refractory to conventional analgesics, creating a significant unmet medical need.[1][2] A novel therapeutic approach targets the enzyme soluble epoxide hydrolase (sEH).
The sEH enzyme is a key regulator in the arachidonic acid (ARA) cascade, a metabolic pathway that produces a variety of lipid signaling molecules.[3][4] Specifically, cytochrome P450 (CYP450) enzymes metabolize polyunsaturated fatty acids, such as ARA, docosahexaenoic acid (DHA), and eicosapentaenoic acid (EPA), into corresponding epoxy-fatty acids (EpFAs).[3][4][5] These EpFAs, including epoxyeicosatrienoic acids (EETs), epoxydocosapentaenoic acids (EDPs), and eicosatetraenoic acids (EEQs), have demonstrated potent anti-inflammatory, vasodilatory, and analgesic properties.[3][4][5][6]
However, the beneficial effects of EpFAs are transient as they are rapidly hydrolyzed by sEH into less active or, in some cases, pro-inflammatory diols.[3][5][7] By inhibiting the sEH enzyme, the levels of endogenous EpFAs are stabilized and increased, thereby enhancing their therapeutic effects.[3][5][7] sEH inhibitors (sEHIs) represent a promising class of non-opioid analgesics with the potential to treat neuropathic pain without the addictive potential of narcotics.[4][8][9]
Mechanism of Action of sEH Inhibitors in Neuropathic Pain
The analgesic effects of sEH inhibitors in neuropathic pain are multifactorial, involving the modulation of neuroinflammation, endoplasmic reticulum (ER) stress, and oxidative stress.
-
Reduction of Neuroinflammation: EpFAs have been shown to exert anti-inflammatory effects by inhibiting signaling pathways such as NF-κB.[10] By increasing the bioavailability of EpFAs, sEHIs can suppress the production of pro-inflammatory cytokines and chemokines in the nervous system, which are key contributors to the pathogenesis of neuropathic pain.[3]
-
Alleviation of Endoplasmic Reticulum (ER) Stress: ER stress is implicated in the cellular dysfunction and apoptosis associated with various diseases, including neuropathic pain.[3][8] sEH inhibition has been shown to shift the ER stress response towards a pro-survival and homeostatic state, thereby protecting neurons from damage and reducing pain signaling.[2][8]
-
Modulation of Oxidative Stress: Oxidative stress is another critical factor in the development and maintenance of neuropathic pain. EpFAs can mitigate oxidative stress, and by elevating their levels, sEHIs contribute to the restoration of redox balance within the nervous system.[5]
Quantitative Data from Preclinical Studies
Numerous preclinical studies have demonstrated the efficacy of sEH inhibitors in various animal models of neuropathic pain. The following tables summarize the key quantitative findings for several sEH inhibitors.
Table 1: Efficacy of sEH Inhibitors in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
| sEH Inhibitor | Dose | Route of Administration | Efficacy Measurement (Paw Withdrawal Threshold in grams) | Comparator | Reference |
| EC5026 | 0.1 - 1 mg/kg | Oral gavage | Dose-dependent increase in mechanical withdrawal thresholds | Superior to pregabalin (B1679071) (10-20 fold lower doses) | [8] |
| TPPU | 3.0 mg/kg | Oral gavage | Significant increase in mechanical withdrawal thresholds compared to vehicle | - | [3] |
Table 2: Efficacy of sEH Inhibitors in a Mouse Model of Diabetic Neuropathy
| sEH Inhibitor | Dose | Route of Administration | Efficacy Measurement (Paw Withdrawal Threshold) | Comparator | Reference |
| t-TUCB | 10 mg/kg | Subcutaneous | Significant increase in mechanical withdrawal thresholds | Equipotent to gabapentin (B195806) (100 mg/kg) without motor impairment | [6] |
| AMHDU | 10 mg/kg | Intraperitoneal | Prominent analgesic activity | Comparable to gabapentin | [1] |
Table 3: Efficacy of sEH Inhibitors in Chemotherapy-Induced Neuropathic Pain (CIPN) Models in Rats
| sEH Inhibitor | Chemotherapy Agent | Dose | Route of Administration | Efficacy Measurement (Paw Withdrawal Threshold in grams) | Reference |
| EC5026 | Oxaliplatin, Paclitaxel, Vincristine | Not specified | Oral | Dose-dependent increase in mechanical withdrawal thresholds | [5] |
| EC5029 | Oxaliplatin, Paclitaxel, Vincristine | 3 mg/kg | Not specified | Potent analgesia | [5] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental procedures is crucial for understanding the role of sEH inhibitors. The following diagrams were generated using Graphviz (DOT language).
The Arachidonic Acid Cascade and the Role of sEH
Caption: The arachidonic acid cascade and the central role of sEH.
Experimental Workflow for Preclinical Evaluation of sEH Inhibitors
References
- 1. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble Epoxide Hydrolase as a Therapeutic Target for Pain, Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Soluble epoxide hydrolase inhibition alleviates chemotherapy induced neuropathic pain [frontiersin.org]
- 6. Soluble epoxide hydrolase inhibition is antinociceptive in a mouse model of diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical and preclinical evidence for roles of soluble epoxide hydrolase in osteoarthritis knee pain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: In Vitro Enzymatic Assay of sEH Inhibitor-11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro enzymatic assay for the characterization of "sEH Inhibitor-11," a novel putative inhibitor of soluble epoxide hydrolase (sEH). This document outlines the fundamental principles of sEH activity, details a robust fluorometric assay protocol for determining inhibitor potency, and presents a framework for data analysis and visualization.
Introduction to Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a cytosolic enzyme that plays a crucial role in the metabolism of endogenous signaling lipids.[1][2] The enzyme is a homodimer with two distinct catalytic domains: a C-terminal hydrolase domain and an N-terminal phosphatase domain.[3] The hydrolase domain is responsible for the conversion of epoxyeicosatrienoic acids (EETs), which are cytochrome P450-derived metabolites of arachidonic acid, into their corresponding dihydroxyeicosatrienoic acids (DHETs).[4][5]
EETs possess a range of beneficial physiological properties, including anti-inflammatory, vasodilatory, and analgesic effects.[3][4][6] By hydrolyzing EETs to the less active DHETs, sEH effectively diminishes these protective actions.[5] Consequently, the inhibition of sEH is a promising therapeutic strategy for the treatment of cardiovascular diseases, inflammation, and pain.[7][8][9] The development of potent and selective sEH inhibitors is therefore an active area of research in drug discovery.[10]
Principle of the Fluorometric sEH Assay
The in vitro enzymatic assay described herein utilizes a fluorogenic substrate to quantify sEH activity. This method is preferred for inhibitor screening due to its high sensitivity, simplicity, and suitability for high-throughput formats.[7][8] The assay is based on the enzymatic hydrolysis of a non-fluorescent epoxide substrate by sEH, which generates a highly fluorescent product.[2][3] The increase in fluorescence intensity is directly proportional to the sEH activity.
A commonly used fluorogenic substrate is (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[9][11][12] Upon hydrolysis by sEH, PHOME is converted to 6-methoxy-2-naphthaldehyde, a fluorescent product that can be monitored at an excitation wavelength of approximately 330-360 nm and an emission wavelength of around 460-465 nm.[3][13][14] The potency of an sEH inhibitor, such as "this compound," is determined by measuring the reduction in the rate of fluorescent product formation in the presence of the inhibitor.
Experimental Protocols
This section details the materials and methods for determining the half-maximal inhibitory concentration (IC50) of "this compound" against recombinant human sEH.
Materials and Reagents
-
Recombinant Human sEH (human sEH)
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)[7][9]
-
Fluorogenic Substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)[9][11]
-
Reference Inhibitor: A known potent sEH inhibitor such as AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) or TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea)[3][15][16]
-
"this compound"
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Multichannel pipettes
-
Fluorescence microplate reader with temperature control
Reagent Preparation
-
sEH Enzyme Stock Solution: Reconstitute lyophilized human sEH in sEH Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the assay, dilute the enzyme stock to the desired working concentration (e.g., 6 nM) in ice-cold sEH Assay Buffer.[9]
-
PHOME Substrate Stock Solution: Prepare a 10 mM stock solution of PHOME in DMSO. Store in small aliquots at -20°C, protected from light.[2] For the assay, dilute the stock solution to a working concentration of 50 µM in sEH Assay Buffer.[9]
-
Inhibitor Stock Solutions: Prepare 10 mM stock solutions of "this compound" and the reference inhibitor in DMSO.
-
Serial Dilutions of Inhibitors: Perform serial dilutions of the inhibitor stock solutions in DMSO to create a range of concentrations to be tested (e.g., from 1 µM to 100 µM). These will be further diluted in the assay plate.
IC50 Determination Protocol
-
Prepare Assay Plate:
-
Add 2 µL of the serially diluted "this compound" or reference inhibitor to the appropriate wells of a 96-well plate.
-
For the positive control (100% enzyme activity), add 2 µL of DMSO.
-
For the negative control (background fluorescence), add 2 µL of DMSO.
-
-
Enzyme Incubation:
-
Add 98 µL of the diluted human sEH enzyme solution to all wells except the negative control.
-
To the negative control wells, add 98 µL of sEH Assay Buffer.
-
Incubate the plate at 30°C for 5 minutes to allow the inhibitors to bind to the enzyme.[12]
-
-
Initiate Enzymatic Reaction:
-
Fluorescence Measurement:
Data Presentation and Analysis
The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot. The percent inhibition for each inhibitor concentration is calculated using the following formula:
% Inhibition = [1 - (Rate of sample / Rate of positive control)] x 100
The IC50 value, which is the concentration of the inhibitor that reduces sEH activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Quantitative Data Summary
| Compound | IC50 (nM) for human sEH |
| This compound | [Insert experimentally determined value] |
| Reference Inhibitor (TPPU) | [Insert experimentally determined value or literature value] |
Mandatory Visualizations
Signaling Pathway of sEH
Caption: sEH metabolic pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for the in vitro determination of sEH inhibitor IC50.
References
- 1. Measurement of soluble epoxide hydrolase (sEH) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. caymanchem.com [caymanchem.com]
- 4. In vitro and in vivo characterization of a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Soluble Epoxide Hydrolase Cell-Based Assay Kit - Cayman Chemical [bioscience.co.uk]
- 7. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. Design, Synthesis and Cellular Characterization of a Dual Inhibitor of 5-Lipoxygenase and Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
sEH inhibitor-11 effects on epoxyeicosatrienoic acid (EET) levels
An In-depth Technical Guide on the Effects of Soluble Epoxide Hydrolase (sEH) Inhibitors on Epoxyeicosatrienoic Acid (EET) Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction: The sEH-EET Axis as a Therapeutic Target
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from the cytochrome P450 (CYP) epoxygenase pathway of arachidonic acid metabolism.[1][2][3] These endogenous mediators play crucial roles in cardiovascular homeostasis and inflammation.[4][5] EETs possess potent vasodilatory, anti-inflammatory, anti-platelet aggregatory, and pro-fibrinolytic properties.[3][5] However, the biological activity of EETs is short-lived as they are rapidly hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) into less active or, in some cases, pro-inflammatory dihydroxyeicosatrienoic acids (DHETs).[2][4][6][7]
The inhibition of soluble epoxide hydrolase has emerged as a promising therapeutic strategy to augment the beneficial effects of endogenous EETs.[7][8] By blocking sEH, sEH inhibitors (sEHIs) prevent the degradation of EETs, thereby increasing their bioavailability and prolonging their signaling functions.[7][9] This mechanism has demonstrated therapeutic potential in a wide range of preclinical models of disease, including hypertension, atherosclerosis, inflammatory pain, neuroinflammation, and ischemic injury.[1][9][10][11][12] This guide provides a detailed technical overview of the effects of sEH inhibitors on EET levels, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action of sEH Inhibitors
Soluble epoxide hydrolase inhibitors are a class of compounds designed to bind to the active site of the sEH enzyme, preventing it from metabolizing EETs.[13] Many potent sEHIs are urea-based compounds that act as tight-binding transition-state analogs of the substrate.[14] Inhibition of sEH shifts the EET/DHET ratio in favor of the more biologically active EETs, effectively amplifying their protective signaling.[15] This stabilization of EETs is the primary mechanism through which sEHIs exert their therapeutic effects.[16]
Quantitative Effects of sEH Inhibitors on EET Levels
The administration of sEH inhibitors consistently leads to a significant and measurable increase in EET concentrations and a corresponding decrease in DHET levels across various experimental models. This effect is often quantified by measuring the ratio of EETs to DHETs, which serves as a robust biomarker of target engagement.[15]
In Vivo Studies
The following tables summarize quantitative data from in vivo studies demonstrating the impact of various sEH inhibitors on EET levels in different species and disease models.
Table 1: Effects of TPPU on EET Levels in vivo
| Experimental Model | Inhibitor & Dose | Analyte | Result | Reference |
| Myocardial Infarction (MI) Mice | TPPU (5 mg/L in drinking water) | Serum 14,15-EET | Increased to 794.8 ng/mL (vs. ~500 ng/mL in control) | [17] |
| Cynomolgus Monkeys | TPPU (0.3 to 3 mg/kg, oral) | Plasma EpOMEs/DiOMEs ratio* | Dose-dependent increase | [11] |
| Alzheimer's Disease Model (Flies) | TPPU | 11,12-EET & 14,15-EET | Increased levels | [18] |
| Collagen-Induced Arthritis Model | TPPU | EETs | Increased levels, leading to reduced inflammation | [6] |
*EpOMEs/DiOMEs: Epoxide metabolites of linoleic acid / Diol metabolites of linoleic acid. This ratio is often used as a surrogate marker for the EET/DHET ratio.
Table 2: Effects of Other sEH Inhibitors on EET/DHET Ratios in vivo
| Experimental Model | Inhibitor & Dose | Analyte | Result | Reference |
| Healthy Human Subjects | GSK2256294 (2-20 mg, single dose) | sEH enzyme activity | Dose-dependent inhibition (41.9% at 2 mg to 99.8% at 20 mg) | [19][20] |
| Healthy Human Subjects | AR9281 | Blood sEH activity | Direct and dose-dependent inhibition | [5] |
| Angiotensin Hypertensive Rats | AR9281 | EETs | Increased levels, leading to decreased blood pressure and renal injury | [21] |
| Endotoxemic Mice (LPS model) | AUDA, AUDA-PEG, AEPU | Plasma 11,12-EET/11,12-DHET ratio | 6.3-fold, 9.8-fold, and 2.5-fold increase, respectively | [15] |
In Vitro Studies
In vitro experiments provide a controlled environment to assess the direct impact of sEH inhibitors on cellular EET metabolism.
Table 3: Effects of sEH Inhibitors on EET Levels in vitro
| Cell Type | Inhibitor & Concentration | Analyte | Result | Reference |
| Endothelial Progenitor Cells (EPCs) from MI mice | TPPU (0.1, 1, and 10 µM) | 14,15-EET in culture medium | Dose-dependent increase (~2.8-fold increase at 10 µM) | [17] |
| Human Aortic Vascular Smooth Muscle (VSM) Cells | CDU (10 µM) | EETs | Presumed increase, leading to inhibition of DNA synthesis | [14] |
Experimental Protocols
Accurate quantification of the effects of sEH inhibitors requires robust experimental designs and analytical methods. Below are outlines of key protocols commonly cited in the literature.
In Vivo Pharmacodynamic Assessment
This workflow describes a typical experiment to determine the effect of an orally administered sEH inhibitor on plasma EET levels in a rodent model.
References
- 1. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Epoxyeicosatrienoic Acid Analogs and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inside epoxyeicosatrienoic acids and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble epoxide hydrolase inhibitor, TPPU, increases regulatory T cells pathway in an arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HUMBLE BEGINNINGS WITH BIG GOALS: SMALL MOLECULE SOLUBLE EPOXIDE HYDROLASE INHIBITORS FOR TREATING CNS DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ASPET | Clinical Paths for Soluble Epoxide Hydrolase Inhibitors [aspet.org]
- 13. scbt.com [scbt.com]
- 14. pnas.org [pnas.org]
- 15. INHIBITION OF SOLUBLE EPOXIDE HYDROLASE DOES NOT PROTECT AGAINST ENDOTOXIN-MEDIATED HEPATIC INFLAMMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TPPU enhanced exercise‐induced epoxyeicosatrienoic acid concentrations to exert cardioprotection in mice after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Characterization of sEH Inhibitor-11
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the degradation of anti-inflammatory epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs)[1][2][3]. Inhibition of sEH stabilizes and increases the endogenous levels of EETs, which possess potent anti-inflammatory, vasodilatory, and analgesic properties[2][4][5]. This makes sEH a promising therapeutic target for a variety of diseases, including hypertension, chronic pain, and inflammatory disorders[1][2][3]. sEH inhibitor-11 is a small molecule designed to potently and selectively inhibit sEH, thereby augmenting the beneficial effects of EETs. These application notes provide detailed protocols for the in vitro characterization of this compound in cell culture, focusing on cytotoxicity and anti-inflammatory activity.
Mechanism of Action
sEH inhibitors function by binding to the active site of the sEH enzyme, preventing the hydrolysis of EETs to DHETs[4]. This leads to an accumulation of EETs, which can then exert their biological effects. One of the key anti-inflammatory mechanisms of EETs is the inhibition of the NF-κB signaling pathway[2]. By preventing the degradation of IκB, EETs keep NF-κB sequestered in the cytoplasm in its inactive state, thereby downregulating the expression of pro-inflammatory genes such as TNF-α, IL-6, and IL-1β[6][7][8].
Experimental Protocols
Cell Viability and Cytotoxicity Assay
This protocol is to determine the potential cytotoxic effects of this compound on a selected cell line (e.g., HepG2, SH-SY5Y) using a standard MTT assay.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator[9][11].
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
| Treatment Group | Concentration | Incubation Time (h) | Cell Viability (%) |
| Vehicle Control | 0.1% DMSO | 24 | 100 |
| This compound | 10 nM | 24 | 99.5 ± 2.1 |
| This compound | 100 nM | 24 | 98.9 ± 3.4 |
| This compound | 1 µM | 24 | 97.6 ± 2.8 |
| This compound | 10 µM | 24 | 95.2 ± 4.0 |
| This compound | 100 µM | 24 | 92.1 ± 5.2 |
Table 1: Example cytotoxicity data for this compound in HepG2 cells after 24 hours of treatment. Data are presented as mean ± SD.
Anti-inflammatory Activity Assay (LPS-induced Cytokine Release)
This protocol assesses the anti-inflammatory effects of this compound by measuring its ability to reduce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) or other relevant cell types.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
24-well cell culture plates
-
ELISA kits for TNF-α and IL-6
-
Cell lysis buffer
-
Bradford assay reagent for protein quantification
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM), determined from the cytotoxicity assay, for 1 hour[12].
-
Inflammatory Challenge: Induce inflammation by adding LPS (e.g., 100 ng/mL) to the wells. Include a control group with no LPS and a group with LPS and vehicle (DMSO) only.
-
Incubation: Incubate the cells for 18-24 hours[12].
-
Supernatant Collection: Collect the cell culture supernatant from each well and store at -80°C until analysis.
-
Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's instructions.
-
Data Normalization: Lyse the cells and determine the total protein concentration in each well using a Bradford assay. Normalize the cytokine concentrations to the total protein content.
| Treatment Group | This compound (µM) | LPS (100 ng/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 0 | - | 15.2 ± 3.1 | 8.5 ± 2.0 |
| LPS + Vehicle | 0 | + | 2540.5 ± 150.7 | 1850.3 ± 120.4 |
| LPS + sEH-11 | 0.01 | + | 1890.2 ± 110.2 | 1350.6 ± 98.1 |
| LPS + sEH-11 | 0.1 | + | 1150.8 ± 95.3 | 860.1 ± 75.9 |
| LPS + sEH-11 | 1 | + | 580.4 ± 60.1 | 420.7 ± 55.2 |
Table 2: Example data showing the inhibitory effect of this compound on LPS-induced TNF-α and IL-6 production in RAW 264.7 cells. Data are presented as mean ± SD.
These protocols provide a fundamental framework for the initial in vitro characterization of this compound. The cytotoxicity assay is crucial for determining the appropriate concentration range for subsequent functional assays and ensuring that the observed effects are not due to cell death. The anti-inflammatory assay provides direct evidence of the inhibitor's ability to modulate inflammatory responses in a cellular context. Further experiments, such as Western blotting for NF-κB pathway proteins or measurement of EET and DHET levels via LC-MS/MS, can be performed to further elucidate the mechanism of action of this compound.
References
- 1. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are EPHX2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke [frontiersin.org]
- 8. Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo-Active Soluble Epoxide Hydrolase-Targeting PROTACs with Improved Potency and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of sEH Inhibitor-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of arachidonic acid, catalyzing the conversion of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding dihydroxyeicosatrienoic acids (DHETs). Inhibition of sEH is a promising therapeutic strategy for a range of diseases, including hypertension, inflammation, and pain. This document provides detailed application notes and protocols for various cell-based assays to evaluate the efficacy of sEH inhibitors, with a specific focus on sEH inhibitor-11.
Data Presentation: Efficacy of this compound
The inhibitory potency of this compound has been determined using various cell-based and biochemical assays. The following table summarizes the quantitative data for this compound and a common reference inhibitor, AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid).
| Assay Type | Enzyme Source | Inhibitor | IC50 (nM) | Reference |
| Fluorescence-Based Assay | Human sEH | sEHI 11 | 2 | [1] |
| Fluorescence-Based Assay | Human sEH | AUDA | 300 | [2] |
Note: IC50 values can vary depending on the specific assay conditions, substrate concentration, and cell type used.
Signaling Pathway of Soluble Epoxide Hydrolase (sEH)
The primary role of sEH in cellular signaling is the hydrolysis of EETs. This action reduces the beneficial effects of EETs, which include vasodilation, anti-inflammatory responses, and promotion of angiogenesis. By inhibiting sEH, the levels of EETs are increased, leading to enhanced downstream signaling through various pathways that contribute to cellular protection and homeostasis.
Experimental Protocols
This section provides detailed protocols for three common cell-based assays used to determine the efficacy of sEH inhibitors.
Fluorescence-Based sEH Activity Assay
This assay measures the enzymatic activity of sEH in whole cells using a fluorogenic substrate. The inhibition of this activity by a compound like this compound can be quantified by a decrease in the fluorescent signal.
Experimental Workflow:
Materials:
-
Cell line expressing sEH (e.g., HEK293, HepG2)
-
96-well clear or white flat-bottom plates
-
This compound
-
Reference inhibitor (e.g., AUDA)
-
Fluorogenic sEH substrate (e.g., Epoxy Fluor 7 from Cayman Chemical)
-
Cell culture medium
-
Assay buffer (e.g., sEH Assay Buffer from Cayman Chemical)
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in the assay buffer to achieve the desired final concentrations. Also, prepare solutions of a reference inhibitor and a vehicle control (solvent at the same final concentration as in the compound wells).
-
Compound Addition: Remove the cell culture medium from the wells and wash gently with assay buffer. Add the prepared inhibitor dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow the inhibitor to interact with the cellular sEH.
-
Substrate Addition: Add the fluorogenic sEH substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of 30-60 minutes, or as an endpoint reading after a fixed incubation time, using a fluorescence plate reader with excitation and emission wavelengths appropriate for the substrate (e.g., Ex/Em = 330/465 nm for Epoxy Fluor 7)[3].
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells or with a potent inhibitor) from all readings.
-
Calculate the percentage of sEH inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to measure the binding of a test compound to a target protein within living cells. This assay can be used to confirm the direct engagement of this compound with the sEH protein.[4]
Experimental Workflow:
Materials:
-
HEK293 cells (or other suitable cell line)
-
NanoLuc®-sEH fusion vector (donor)
-
HaloTag®-vector (acceptor)
-
Transfection reagent (e.g., FuGENE® HD)
-
HaloTag® NanoBRET™ 618 Ligand (acceptor)
-
NanoBRET™ Nano-Glo® Substrate (donor)
-
This compound
-
White, opaque 96-well or 384-well plates
-
Luminometer capable of measuring dual-filtered luminescence
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-sEH fusion vector and the HaloTag®-vector using a suitable transfection reagent. Plate the transfected cells in a white, opaque multi-well plate.
-
Ligand Labeling: After 24 hours, add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.
-
Inhibitor Addition: Add this compound at a range of concentrations to the wells. Include a vehicle control.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells to initiate the bioluminescent reaction.
-
Luminescence Measurement: Immediately measure the donor emission (e.g., 460 nm) and the acceptor emission (e.g., >600 nm) using a luminometer equipped with appropriate filters.
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio by dividing the acceptor emission by the donor emission for each well.
-
Correct the raw ratios by subtracting the background ratio obtained from cells expressing only the NanoLuc®-sEH donor.
-
Plot the corrected NanoBRET™ ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value for target engagement.
-
Fluorescence Polarization Immunoassay (FPIA)
This competitive immunoassay measures the formation of the sEH-mediated metabolite of a specific substrate (e.g., 14,15-DHET). The assay is based on the competition between the DHET produced by the cells and a fluorescently labeled DHET tracer for binding to a specific antibody. Inhibition of sEH by this compound will result in lower levels of cellular DHET, leading to increased binding of the fluorescent tracer to the antibody and a higher fluorescence polarization signal.[5]
Experimental Workflow:
Materials:
-
Cell line expressing sEH
-
sEH substrate (e.g., 14,15-EET)
-
This compound
-
Fluorescently labeled DHET tracer
-
Anti-DHET antibody
-
Assay buffer
-
Black, non-binding multi-well plates
-
Fluorescence polarization plate reader
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound, along with the sEH substrate (e.g., 14,15-EET). Include appropriate controls (no inhibitor, no substrate).
-
Sample Collection: After a suitable incubation period, collect the cell culture supernatant, which will contain the DHET produced by the cells.
-
Competitive Binding: In a separate plate, add the collected supernatant to a pre-mixed solution containing the fluorescently labeled DHET tracer and the anti-DHET antibody.
-
Incubation: Incubate the plate to allow for the competitive binding between the cellular DHET and the fluorescent tracer to the antibody.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate excitation and emission filters and polarizers.
-
Data Analysis:
-
A higher fluorescence polarization value indicates less cellular DHET and therefore higher sEH inhibition.
-
Create a standard curve using known concentrations of DHET.
-
Determine the concentration of DHET in each sample from the standard curve.
-
Calculate the percentage of sEH inhibition for each concentration of this compound compared to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion
The cell-based assays described in these application notes provide robust and reliable methods for evaluating the efficacy of sEH inhibitors like this compound. The choice of assay will depend on the specific research question, available equipment, and desired throughput. The fluorescence-based activity assay is a direct measure of enzyme function, the NanoBRET™ assay confirms target engagement in a cellular context, and the fluorescence polarization immunoassay quantifies the downstream metabolic consequences of sEH inhibition. By utilizing these detailed protocols, researchers can effectively characterize the potency and cellular activity of novel sEH inhibitors for therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Designing a Small Fluorescent Inhibitor to Investigate Soluble Epoxide Hydrolase Engagement in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of sEH Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, specifically the epoxy-fatty acids (EpFAs). EpFAs, such as epoxyeicosatrienoic acids (EETs), are generated from polyunsaturated fatty acids by cytochrome P450 enzymes and possess potent anti-inflammatory, analgesic, and vasodilatory properties.[1][2] The enzyme sEH rapidly hydrolyzes these beneficial EpFAs into their corresponding diols, which are generally less active or may even exhibit pro-inflammatory effects.[1][2] Inhibition of sEH is therefore a promising therapeutic strategy to augment the endogenous levels of EpFAs, thereby offering potential treatments for a variety of conditions including pain, inflammation, neurodegenerative diseases, and cardiovascular disorders.[2][3][4]
These application notes provide an overview of the in vivo testing of sEH inhibitors in animal models, including detailed experimental protocols and data presentation guidelines.
Mechanism of Action
The primary mechanism of action of sEH inhibitors is the prevention of the degradation of EpFAs. By blocking the catalytic activity of sEH, these inhibitors increase the bioavailability of EpFAs, allowing them to exert their therapeutic effects.[2] The signaling cascade involves the modulation of various downstream pathways, including the reduction of pro-inflammatory mediators and the activation of anti-inflammatory and analgesic pathways.[1][2]
Caption: The sEH signaling pathway and the mechanism of action of sEH inhibitors.
Animal Models for In Vivo Testing
The selection of an appropriate animal model is crucial for the preclinical evaluation of sEH inhibitors. The choice depends on the therapeutic indication being investigated. Common models include:
-
Pain Models:
-
Diabetic Neuropathy: Streptozotocin (B1681764) (STZ)-induced diabetes in rodents is a widely used model to study neuropathic pain.[5][6]
-
Inflammatory Pain: Carrageenan- or complete Freund's adjuvant (CFA)-induced paw edema in rodents is a common model for acute and chronic inflammatory pain.[2]
-
-
Neurodegenerative Disease Models:
-
Alzheimer's Disease: Transgenic mouse models such as 5XFAD and the senescence-accelerated mouse prone 8 (SAMP8) are utilized to assess the effects of sEH inhibitors on cognitive decline and AD pathology.[3]
-
-
Inflammation Models:
-
Lipopolysaccharide (LPS)-induced inflammation: Systemic administration of LPS in rodents induces a robust inflammatory response, which can be used to evaluate the anti-inflammatory effects of sEH inhibitors.[7]
-
-
Renal Disease Models:
-
Unilateral Ureteral Obstruction (UUO): This surgical model in rodents is used to study renal fibrosis and the protective effects of sEH inhibitors.[8]
-
Data Presentation
Quantitative data from in vivo studies should be summarized in clearly structured tables to facilitate comparison and interpretation.
Table 1: In Vitro Potency of sEH Inhibitors
| Inhibitor | Human sEH IC₅₀ (nM) | Mouse sEH IC₅₀ (nM) | Rat sEH IC₅₀ (nM) | Monkey sEH IC₅₀ (nM) |
| TPPU | 3.7[3] | - | - | 37[9] |
| t-TUCB | - | - | - | - |
| t-AUCB | 1.3[9] | 8[9] | 8[9] | - |
| AS-2586114 | 0.4[3] | - | - | - |
| UB-EV-52 | 9[3] | - | - | - |
| AUDA | 69[9] | 18[9] | - | - |
Table 2: In Vivo Efficacy of sEH Inhibitors in a Mouse Model of Diabetic Neuropathy
| Treatment | Dose (mg/kg) | Route of Administration | Mechanical Withdrawal Threshold (g) |
| Vehicle | - | Oral | 0.4 ± 0.1 |
| sEH Inhibitor (t-TUCB) | 10[5] | Oral | 1.2 ± 0.2 |
| Gabapentin (Positive Control) | 100[5] | Oral | 1.1 ± 0.2 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Table 3: Pharmacokinetic Parameters of an sEH Inhibitor (AMHDU) in Mice
| Parameter | Value |
| Dose | 1.25 mg/kg[10] |
| Route of Administration | Intraperitoneal (i.p.)[10] |
| Cₘₐₓ (nM) | ~50 (approx. 100x IC₅₀)[10] |
| Tₘₐₓ (h) | < 1[10] |
| Duration in Bloodstream (h) | < 4[10] |
Experimental Protocols
General Experimental Workflow
Caption: A general workflow for in vivo testing of sEH inhibitors in animal models.
Protocol 1: Evaluation of an sEH Inhibitor in a Mouse Model of Diabetic Neuropathy
1. Animal Model Induction:
- Induce diabetes in adult male C57BL/6 mice by a single intraperitoneal (i.p.) injection of streptozotocin (STZ) dissolved in citrate (B86180) buffer.
- Monitor blood glucose levels to confirm the development of diabetes (blood glucose > 250 mg/dL).
2. Assessment of Mechanical Allodynia (von Frey Test):
- Acclimate mice to the testing environment.
- Use von Frey filaments of increasing stiffness to apply to the plantar surface of the hind paw.
- Determine the 50% withdrawal threshold using the up-down method.
3. Drug Administration:
- Prepare the sEH inhibitor formulation (e.g., dissolved in polyethylene (B3416737) glycol).
- Administer the sEH inhibitor or vehicle orally (p.o.) to the diabetic mice. A typical dose for t-TUCB is 10 mg/kg.[5]
4. Post-treatment Assessment:
- Perform the von Frey test at various time points after drug administration (e.g., 1, 2, 4, and 24 hours) to evaluate the anti-allodynic effect.
5. Data Analysis:
- Compare the mechanical withdrawal thresholds between the vehicle- and sEH inhibitor-treated groups using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).
Protocol 2: Assessment of Anti-inflammatory Effects in an LPS-induced Inflammation Model
1. Animal Treatment:
- Administer the sEH inhibitor or vehicle to mice via the desired route (e.g., oral gavage).
2. Induction of Inflammation:
- After a predetermined pre-treatment time, induce systemic inflammation by an i.p. injection of lipopolysaccharide (LPS).
3. Sample Collection:
- At a specified time point after LPS injection (e.g., 4 hours), collect blood and/or tissues (e.g., liver, lung) for biomarker analysis.
4. Biomarker Analysis:
- Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in plasma or tissue homogenates using ELISA or other immunoassays.
- Analyze the gene expression of inflammatory markers in tissues using quantitative real-time PCR (qRT-PCR).
5. Data Analysis:
- Compare the levels of inflammatory biomarkers between the different treatment groups using statistical methods such as one-way ANOVA.
Protocol 3: Pharmacokinetic Study
1. Drug Administration:
- Administer a single dose of the sEH inhibitor to the animals (e.g., mice) via the intended clinical route (e.g., oral or intravenous).
2. Blood Sampling:
- Collect blood samples at multiple time points after administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
3. Sample Processing and Analysis:
- Separate plasma from the blood samples.
- Extract the drug from the plasma using an appropriate method (e.g., protein precipitation or solid-phase extraction).
- Quantify the concentration of the sEH inhibitor in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
4. Pharmacokinetic Analysis:
- Calculate key pharmacokinetic parameters, including maximum plasma concentration (Cₘₐₓ), time to reach Cₘₐₓ (Tₘₐₓ), area under the concentration-time curve (AUC), and elimination half-life (t₁/₂), using non-compartmental analysis.
Conclusion
The in vivo testing of sEH inhibitors in appropriate animal models is a critical step in the drug development process. The protocols and guidelines provided in these application notes offer a framework for conducting these studies in a systematic and reproducible manner. Careful experimental design, accurate data collection, and thorough analysis are essential for evaluating the therapeutic potential of novel sEH inhibitors.
References
- 1. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soluble epoxide hydrolase inhibition is antinociceptive in a mouse model of diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Drug Delivery and Formulation of sEH Inhibitor-11
For Researchers, Scientists, and Drug Development Professionals
Introduction to Soluble Epoxide Hydrolase (sEH) and its Inhibition
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous signaling lipids, particularly epoxyeicosatrienoic acids (EETs). EETs, derived from arachidonic acid, possess a range of beneficial physiological effects, including anti-inflammatory, analgesic, antihypertensive, and cardioprotective properties.[1][2][3] The sEH enzyme converts these bioactive EETs into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[1][4] Inhibition of sEH is therefore a promising therapeutic strategy for a variety of diseases by stabilizing and increasing the endogenous levels of EETs.[1][2][3]
sEH inhibitor-11, also known as compound 35, is a quinazoline-4(3H)-one-7-carboxamide derivative that has been identified as a potent sEH inhibitor with an IC50 value of 0.3 μM.[5][6] Its primary application in research is for the study of inflammation.[5]
Challenges in the Formulation of sEH Inhibitors
A significant challenge in the development of sEH inhibitors, including potentially this compound, is their poor aqueous solubility and often high melting points.[7][8][9] These physicochemical properties can lead to low oral bioavailability, limiting their therapeutic efficacy.[10][11][12] Consequently, advanced formulation strategies are required to enhance the dissolution and absorption of these promising therapeutic agents.
Formulation Strategies and Protocols
This section provides detailed protocols for common formulation strategies applicable to poorly soluble compounds like this compound.
Nanomilling for Particle Size Reduction
Reducing the particle size of a drug substance to the nanometer range increases its surface area, leading to enhanced dissolution velocity and saturation solubility.[11][13]
Experimental Protocol: Preparation of a Nanosuspension by Wet Media Milling
-
Preparation of the Milling Slurry:
-
Disperse 5% (w/v) of this compound in an aqueous solution containing a suitable stabilizer (e.g., 1% w/v Pluronic F68 or polyvinylpyrrolidone (B124986) K30).
-
Homogenize the suspension for 10 minutes at 5000 rpm using a high-shear mixer.
-
-
Milling Process:
-
Transfer the slurry to a laboratory-scale bead mill.
-
Use yttria-stabilized zirconium oxide beads (0.2-0.5 mm diameter) as the milling media.
-
Mill the suspension at a speed of 2000-3000 rpm for 2-6 hours, maintaining the temperature below 10°C using a cooling jacket.
-
-
Particle Size Analysis:
-
Withdraw samples at regular intervals and analyze the particle size distribution using dynamic light scattering (DLS) or laser diffraction.
-
Continue milling until the desired mean particle size (e.g., < 200 nm) is achieved with a narrow polydispersity index (PDI < 0.3).
-
-
Downstream Processing:
-
The resulting nanosuspension can be used directly as a liquid dosage form or further processed into solid dosage forms (e.g., by spray-drying or lyophilization) to improve stability.
-
Amorphous Solid Dispersions
Amorphous solid dispersions involve dispersing the drug in its amorphous, higher-energy state within a hydrophilic polymer matrix. This prevents crystallization and enhances the dissolution rate.[10][11]
Experimental Protocol: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Solution Preparation:
-
Dissolve this compound and a hydrophilic polymer (e.g., Soluplus®, HPMC-AS, or PVP VA64) in a common volatile solvent (e.g., acetone, methanol, or a mixture thereof) at a drug-to-polymer ratio of 1:1 to 1:4 (w/w).
-
-
Solvent Evaporation:
-
Use a rotary evaporator to remove the solvent under vacuum at a controlled temperature (e.g., 40-60°C).
-
Continue evaporation until a dry film or powder is formed.
-
-
Drying and Milling:
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Gently mill the dried product to obtain a fine powder.
-
-
Characterization:
-
Confirm the amorphous nature of the drug using differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD).
-
Evaluate the in vitro dissolution of the solid dispersion compared to the crystalline drug in a relevant buffer (e.g., simulated gastric or intestinal fluid).
-
Lipid-Based Formulations (Self-Emulsifying Drug Delivery Systems - SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This enhances the solubilization and absorption of lipophilic drugs.[10][14]
Experimental Protocol: Development of a SEDDS Formulation
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and cosurfactants (e.g., Transcutol HP, Plurol Oleique CC 497).
-
Select excipients that show high solubilizing capacity for the drug.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and cosurfactant at different ratios.
-
For each mixture, determine the self-emulsification efficiency by visual observation and measurement of globule size after dilution in water.
-
Identify the region in the phase diagram that forms stable microemulsions or nanoemulsions (transparent or translucent appearance, globule size < 100 nm).
-
-
Formulation Preparation:
-
Select an optimized excipient ratio from the self-emulsifying region.
-
Dissolve this compound in the oil phase with gentle heating and stirring.
-
Add the surfactant and cosurfactant to the oily solution and mix until a clear, homogenous liquid is formed.
-
-
Evaluation:
-
Assess the self-emulsification time, globule size distribution, and zeta potential of the resulting emulsion upon dilution in simulated gastric and intestinal fluids.
-
Conduct in vitro drug release studies using a dialysis method.
-
Data Presentation
Table 1: Physicochemical and In Vitro Activity Data for this compound
| Parameter | Value | Reference |
| Chemical Class | Quinazoline-4(3H)-one-7-carboxamide derivative | [5] |
| IC50 for sEH | 0.3 μM | [5][6] |
| Primary Research Area | Inflammation | [5] |
Table 2: Example Compositions for Different Formulation Strategies of this compound
| Formulation Type | Component | Concentration (% w/w) |
| Nanosuspension | This compound | 5.0 |
| Pluronic F68 | 1.0 | |
| Purified Water | 94.0 | |
| Amorphous Solid Dispersion | This compound | 25.0 |
| Soluplus® | 75.0 | |
| SEDDS | This compound | 10.0 |
| Labrafil M 1944 CS (Oil) | 30.0 | |
| Kolliphor RH 40 (Surfactant) | 45.0 | |
| Transcutol HP (Cosurfactant) | 15.0 |
Visualizations
Caption: Signaling pathway of sEH and the action of this compound.
Caption: General experimental workflow for formulation development.
References
- 1. Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer [mdpi.com]
- 2. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimization of Amide-Based Inhibitors of Soluble Epoxide Hydrolase with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. mdpi.com [mdpi.com]
- 12. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sphinxsai.com [sphinxsai.com]
- 14. future4200.com [future4200.com]
Application Note: LC-MS/MS Analysis of EETs and DHETs Following sEH Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are signaling molecules derived from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] They play crucial roles in regulating vascular tone, inflammation, and pain.[2] The biological activity of EETs is primarily terminated through hydrolysis by the soluble epoxide hydrolase (sEH) enzyme, which converts them into their less active corresponding dihydroxyeicosatrienoic acids (DHETs).[1][3] Inhibition of sEH is a promising therapeutic strategy to enhance the beneficial effects of endogenous EETs. This application note provides a detailed protocol for the quantitative analysis of EETs and DHETs in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) following treatment with a sEH inhibitor. As a case study, we focus on the effects of AR9281, a potent sEH inhibitor that has undergone clinical investigation.
Signaling Pathway of EETs and Modulation by sEH Inhibitors
EETs exert their biological effects through various signaling pathways, often initiated by binding to putative G-protein coupled receptors (GPCRs) on the cell surface.[2][4] This interaction can trigger a cascade of intracellular events, leading to vasodilation and anti-inflammatory responses. The enzyme sEH acts as a critical negative regulator in this pathway by converting EETs to DHETs, thus diminishing their signaling capacity.[4] sEH inhibitors, such as AR9281, block this conversion, thereby increasing the bioavailability of EETs and potentiating their downstream effects.
Caption: EET signaling pathway and the point of intervention by sEH inhibitors.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is suitable for the extraction of EETs and DHETs from plasma, serum, and tissue homogenates.
Materials:
-
Biological sample (e.g., 500 µL plasma)
-
Deuterated internal standards (e.g., d8-14,15-EET, d8-14,15-DHET)
-
Methanol (B129727) (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Ethyl acetate (B1210297), HPLC grade
-
Acetic acid, glacial
-
SPE cartridges (e.g., C18, 100 mg)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Spike the biological sample with deuterated internal standards to a final concentration of 10 ng/mL.
-
Add 1 mL of methanol to precipitate proteins. Vortex for 30 seconds and centrifuge at 3000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Condition the SPE cartridge by washing with 2 mL of ethyl acetate followed by 2 mL of methanol and then 2 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of 10% methanol in water.
-
Elute the analytes with 2 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of methanol/water (50:50, v/v) for LC-MS/MS analysis.[5]
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Acetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-18 min: 95% B
-
18.1-20 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 14,15-EET | 319.2 | 219.1 |
| 11,12-EET | 319.2 | 195.1 |
| 8,9-EET | 319.2 | 167.1 |
| 5,6-EET | 319.2 | 153.1 |
| 14,15-DHET | 337.2 | 221.1 |
| 11,12-DHET | 337.2 | 197.1 |
| 8,9-DHET | 337.2 | 169.1 |
| 5,6-DHET | 337.2 | 155.1 |
| d8-14,15-EET | 327.2 | 227.1 |
| d8-14,15-DHET | 345.2 | 229.1 |
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of EETs and DHETs is depicted below.
Caption: A typical experimental workflow for LC-MS/MS analysis of eicosanoids.
Data Presentation
The following tables summarize representative quantitative data on the effects of sEH inhibition on EET and DHET levels. These values are compiled from various studies and are intended to be illustrative. Actual results may vary depending on the experimental conditions, biological matrix, and animal model.
Table 1: Effect of sEH Inhibitor AR9281 on Blood Pressure in Angiotensin II-Induced Hypertensive Rats
| Treatment Group | Systolic Blood Pressure (mmHg) |
| Control | 115 ± 5 |
| Angiotensin II | 185 ± 8 |
| Angiotensin II + AR9281 (10 mg/kg/day) | 145 ± 7 |
Data are presented as mean ± SEM.
Table 2: Illustrative Changes in Plasma EET and DHET Concentrations Following sEH Inhibition
| Analyte | Control (ng/mL) | sEH Inhibitor Treated (ng/mL) | Fold Change |
| 14,15-EET | 2.5 ± 0.4 | 5.8 ± 0.9 | +2.3 |
| 11,12-EET | 1.8 ± 0.3 | 4.1 ± 0.6 | +2.3 |
| 8,9-EET | 0.9 ± 0.2 | 2.2 ± 0.4 | +2.4 |
| Total EETs | 5.2 ± 0.8 | 12.1 ± 1.7 | +2.3 |
| 14,15-DHET | 8.2 ± 1.1 | 3.5 ± 0.5 | -2.3 |
| 11,12-DHET | 6.5 ± 0.9 | 2.8 ± 0.4 | -2.3 |
| 8,9-DHET | 3.1 ± 0.5 | 1.4 ± 0.3 | -2.2 |
| Total DHETs | 17.8 ± 2.4 | 7.7 ± 1.1 | -2.3 |
| EET/DHET Ratio | 0.29 | 1.57 | +5.4 |
Data are presented as mean ± SEM. These are representative values and may not reflect a specific study.
Conclusion
This application note provides a comprehensive guide for the LC-MS/MS analysis of EETs and DHETs in the context of sEH inhibition. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the illustrative data, offer a valuable resource for researchers investigating the therapeutic potential of sEH inhibitors. The provided diagrams of the EET signaling pathway and the experimental workflow serve as useful visual aids for understanding the underlying biology and the analytical process. Accurate and robust quantification of these lipid mediators is essential for advancing our understanding of their physiological roles and for the development of novel therapeutics targeting the sEH pathway.
References
- 1. Epoxyeicosatrienoic acid pathway in human health and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inside epoxyeicosatrienoic acids and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Soluble Epoxide Hydrolase (sEH) Inhibitor Target Engagement in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the target engagement of inhibitors, such as sEH inhibitor-11, with soluble epoxide hydrolase (sEH) in a cellular context. Understanding and quantifying the interaction between a drug candidate and its intended target within a living cell is a critical step in drug discovery and development.[1] These methods are essential for validating the mechanism of action, establishing structure-activity relationships, and optimizing lead compounds.
Introduction to Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase (sEH), the protein product of the EPHX2 gene, is a bifunctional enzyme primarily located in the cytoplasm.[2][3] The C-terminal domain of sEH possesses epoxide hydrolase activity, which is the focus of most inhibitor development. This domain is responsible for the conversion of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally anti-inflammatory and vasodilatory properties, into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[3][4][5] By inhibiting sEH, the levels of beneficial EETs are increased, making sEH a promising therapeutic target for conditions such as hypertension, inflammation, pain, and cardiovascular diseases.[5][6][7][8]
Overview of Cellular Target Engagement Assays
Several methods have been developed to study and quantify the engagement of inhibitors with sEH in living cells. These assays provide crucial information that complements traditional biochemical assays performed with purified recombinant proteins.[2] The primary methods covered in these notes include:
-
Fluorescence-Based Activity Assays: Direct measurement of sEH enzymatic activity in whole cells using a fluorogenic substrate.
-
Bioluminescence Resonance Energy Transfer (BRET) Assays: A proximity-based assay that measures the binding of a fluorescently labeled inhibitor to a luciferase-tagged sEH.
-
Cellular Thermal Shift Assay (CETSA®): Quantifies target engagement by measuring the thermal stabilization of sEH upon inhibitor binding.[9][10]
-
Drug Affinity Responsive Target Stability (DARTS): Measures target engagement by assessing the change in sEH's susceptibility to proteolysis upon inhibitor binding.[11][12]
Data Presentation: Inhibitory Potency of sEH Inhibitors
The following table summarizes the inhibitory potency (IC50 values) of several known sEH inhibitors across different assay systems and species. This data provides a benchmark for evaluating novel compounds.
| Compound | Target Enzyme | Assay Type | IC50 Value | Reference |
| GSK2256294A | Recombinant Human sEH | Biochemical | 27 pM | [13][14] |
| Rat sEH | Biochemical | 61 pM | [13][14] | |
| Murine sEH | Biochemical | 189 pM | [13][14] | |
| Human sEH (in cells) | Cell-based | 0.66 nM | [13] | |
| AR9281 (APAU) | Human sEH | Biochemical | 13.8 nM | [14] |
| Murine sEH | Biochemical | 1.7 nM | [14] | |
| AUDA | Human sEH | Biochemical | 69 nM | [14] |
| Mouse sEH | Biochemical | 18 nM | [14] | |
| TPPU | Human sEH | Biochemical | 3.7 nM | [14] |
| Monkey sEH | Biochemical | 37 nM | [14] | |
| trans-AUCB | Human sEH | Biochemical | 1.3 nM | [14] |
| Mouse sEH | Biochemical | 8 nM | [14] | |
| Rat sEH | Biochemical | 8 nM | [14] |
Signaling Pathway and Experimental Workflows
sEH Signaling Pathway in Arachidonic Acid Metabolism
The diagram below illustrates the role of sEH in the arachidonic acid cascade. Cytochrome P450 (CYP) epoxygenases convert arachidonic acid to EETs, which are then hydrolyzed by sEH to DHETs. Inhibition of sEH increases the bioavailability of EETs, enhancing their beneficial effects.[13]
Caption: Role of sEH in the arachidonic acid metabolic pathway.
Experimental Protocols
Protocol 1: Cellular sEH Activity Assay using a Fluorescent Substrate
This protocol describes a method to directly measure sEH activity in intact cells using a fluorogenic substrate.[4][5] The principle relies on a substrate that becomes fluorescent upon hydrolysis by sEH. The rate of fluorescence increase is proportional to sEH activity, which is reduced in the presence of an inhibitor.
Experimental Workflow
Caption: Workflow for a cell-based fluorescent sEH activity assay.
A. Materials
-
Cells expressing sEH (e.g., HEK293, primary astrocytes)[2]
-
96-well black, clear-bottom microplates
-
sEH fluorescent substrate (e.g., Epoxy Fluor 7 from Cayman Chemical, Cat. No. 700400)[4]
-
This compound (test compound)
-
Known potent sEH inhibitor as a positive control (e.g., AUDA)[4]
-
Assay Buffer (e.g., HBSS or PBS)
-
Fluorometric plate reader with temperature control
B. Procedure
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight under standard conditions.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control inhibitor in assay buffer. Include a vehicle control (e.g., DMSO, final concentration ≤0.5%).
-
Inhibitor Treatment: Remove culture medium from the cells and wash once with assay buffer. Add the prepared inhibitor dilutions to the respective wells.
-
Pre-incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow the inhibitor to enter the cells and bind to sEH.
-
Reaction Initiation: Prepare the fluorescent substrate solution in pre-warmed assay buffer. Initiate the reaction by adding the substrate solution to all wells (final concentration typically 5-10 µM).[5]
-
Fluorescence Measurement: Immediately place the plate in a fluorometric plate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at the appropriate wavelengths for the substrate (e.g., Ex/Em = 330/465 nm for the product of Epoxy Fluor 7 hydrolysis).[4][5]
C. Data Analysis
-
For each well, calculate the rate of reaction (slope) from the linear portion of the fluorescence vs. time plot.
-
Subtract the background rate (wells with no cells) from all other measurements.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.
Protocol 2: NanoBRET™ Target Engagement Assay
This protocol utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure inhibitor binding.[2] The assay requires cells expressing sEH fused to NanoLuc® luciferase and a fluorescent tracer that binds to the sEH active site. An inhibitor will compete with the tracer, leading to a decrease in the BRET signal.
A. Materials
-
HEK293 cells transiently or stably expressing sEH-NanoLuc® fusion protein
-
Fluorescent tracer for sEH (e.g., a derivative of a known inhibitor)[2]
-
This compound (test compound)
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
96-well or 384-well white, opaque microplates
-
Luminometer capable of measuring two wavelengths simultaneously (e.g., 460 nm and >600 nm)
B. Procedure
-
Cell Plating: Harvest and resuspend sEH-NanoLuc® expressing cells in Opti-MEM®.
-
Compound and Tracer Addition: In a multi-well plate, add the test inhibitor (this compound) at various concentrations. Then, add the fluorescent tracer at a fixed, pre-optimized concentration to all wells.
-
Cell Addition: Add the cell suspension to the wells containing the compound and tracer.
-
Substrate Addition and Incubation: Add the NanoBRET™ Nano-Glo® Substrate. Incubate the plate at 37°C for a period determined during assay optimization (e.g., 2 hours) to allow the binding to reach equilibrium.
-
BRET Measurement: Measure the luminescence signal at the donor wavelength (e.g., 460 nm) and the acceptor wavelength (e.g., >600 nm).
C. Data Analysis
-
Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.
-
Normalize the data to controls (no inhibitor for maximum BRET, and a high concentration of a potent, unlabeled inhibitor for minimum BRET).
-
Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
CETSA® measures target engagement based on the principle that inhibitor binding increases the thermal stability of the target protein.[9][15] Cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble sEH remaining is quantified, typically by Western blot or other immunoassays.
Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
A. Materials
-
Cultured cells
-
This compound
-
PBS and protease inhibitor cocktail
-
PCR tubes or similar
-
Thermal cycler or heating blocks
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Ultracentrifuge or high-speed microcentrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody specific for sEH
-
Secondary HRP-conjugated antibody and chemiluminescence substrate
B. Procedure
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with vehicle for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes) or high-speed microcentrifugation.
-
Analysis: Carefully collect the supernatant. Analyze the amount of soluble sEH in each sample by Western blot. A loading control (e.g., GAPDH) should also be probed.
-
Quantification: Quantify the band intensities from the Western blot.
C. Data Analysis
-
Melt Curve: For both vehicle- and inhibitor-treated samples, plot the percentage of soluble sEH remaining (relative to the unheated control) against the temperature.
-
Thermal Shift: A successful target engagement will result in a rightward shift of the melt curve for the inhibitor-treated sample compared to the vehicle control, indicating protein stabilization.
-
Isothermal Dose-Response: To determine potency, treat cells with a range of inhibitor concentrations and heat all samples at a single, pre-determined temperature (one that causes significant but not complete precipitation in the vehicle control). Plot the amount of soluble sEH against inhibitor concentration to generate a dose-response curve.
Protocol 4: Drug Affinity Responsive Target Stability (DARTS)
The DARTS method is based on the principle that the binding of a small molecule inhibitor can stabilize a protein's structure, making it less susceptible to cleavage by proteases.[16][17]
Experimental Workflow
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. Designing a Small Fluorescent Inhibitor to Investigate Soluble Epoxide Hydrolase Engagement in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of soluble epoxide hydrolase (sEH) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 11. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug affinity responsive target stability (DARTS) accelerated small molecules target discovery: Principles and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]
- 17. A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for sEH Inhibitor-11 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of sEH inhibitor-11 in various rodent models of disease. The protocols outlined below are based on established methodologies and offer a framework for investigating the therapeutic potential of this compound.
Introduction to Soluble Epoxide Hydrolase (sEH) and its Inhibition
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade.[1] It metabolizes anti-inflammatory and analgesic epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active corresponding diols, the dihydroxyeicosatrienoic acids (DHETs).[2][3] By inhibiting sEH, the levels of beneficial EpFAs are increased, which in turn can reduce inflammation, pain, and blood pressure.[1][2][3] This mechanism of action makes sEH inhibitors a promising therapeutic strategy for a variety of diseases.[1][4]
sEH Signaling Pathway
The inhibition of sEH leads to an accumulation of EpFAs, which can then exert their biological effects through various signaling pathways. One of the key pathways affected is the NF-κB signaling cascade, which plays a central role in inflammation. EpFAs can inhibit the IKK complex, preventing the degradation of IκB and thereby keeping NF-κB in its inactive state in the cytoplasm.[3] This leads to a downstream reduction in the expression of pro-inflammatory genes. Additionally, EpFAs have been shown to interact with peroxisome proliferator-activated receptor gamma (PPARγ), further contributing to their anti-inflammatory effects.[2]
Caption: A diagram illustrating the sEH signaling pathway and the mechanism of action of sEH inhibitors.
Experimental Protocols
The following protocols provide detailed methodologies for evaluating the efficacy of this compound in rodent models of neuropathic pain and Alzheimer's disease.
Protocol 1: Evaluation of this compound in a Rodent Model of Neuropathic Pain
This protocol describes the induction of diabetic neuropathy in mice and the subsequent assessment of the analgesic effects of this compound.
1. Animal Model Induction:
-
Model: Streptozocin (B7790348) (STZ)-induced diabetic neuropathy.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Procedure: A single intraperitoneal (i.p.) injection of streptozocin (150 mg/kg) dissolved in citrate (B86180) buffer is administered to induce diabetes.[5] Control mice receive an injection of the citrate buffer vehicle.
-
Confirmation: Diabetes is confirmed one week after STZ injection by measuring blood glucose levels from a tail vein blood sample.[5] Mice with blood glucose levels above 250 mg/dL are considered diabetic. The development of mechanical allodynia is confirmed using the von Frey test.[5]
2. This compound Administration:
-
Formulation: this compound is dissolved in a suitable vehicle such as polyethylene (B3416737) glycol 400 (PEG400).
-
Dosage and Administration: A dose of 10 mg/kg is administered via subcutaneous (s.c.) injection.[6] A vehicle control group should be included. For comparison, a positive control group treated with gabapentin (B195806) (100 mg/kg, i.p.) can be used.[5][6]
3. Outcome Measures:
-
Mechanical Allodynia: Assessed using the von Frey test. Paw withdrawal thresholds are measured before and at various time points after drug administration.
-
Thermal Hyperalgesia: Can be assessed using the Hargreaves plantar test.
-
Conditioned Place Preference (CPP): To evaluate the potential for reward or aversion, a CPP test can be performed.[5] This assay helps determine if the pain-relieving effects of the inhibitor are rewarding.[5]
Experimental Workflow:
Caption: A flowchart depicting the experimental workflow for evaluating sEH inhibitors in a neuropathic pain model.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Animal Model | Streptozocin-induced diabetic mice | [5] |
| sEH Inhibitor | t-TUCB (example) | [5][6] |
| Dosage | 10 mg/kg | [5][6] |
| Administration Route | Subcutaneous (s.c.) | [6] |
| Positive Control | Gabapentin (100 mg/kg, i.p.) | [5][6] |
| Primary Outcome | Mechanical withdrawal threshold (von Frey) | [5] |
Protocol 2: Evaluation of this compound in a Rodent Model of Alzheimer's Disease
This protocol details the use of a transgenic mouse model of Alzheimer's disease to assess the neuroprotective effects of this compound.
1. Animal Model:
-
Model: 5XFAD or SAMP8 mouse models of Alzheimer's disease.[7][8]
-
Animals: Aged mice exhibiting cognitive deficits and AD-like pathology.
2. This compound Administration:
-
Formulation: this compound can be administered in drinking water or via oral gavage.
-
Dosage and Administration: Chronic oral administration of TPPU (an example sEH inhibitor) at a dose of 1 to 5 mg/kg/day has been shown to be effective.[7][8] A common comparator is donepezil (B133215) at 5 mg/kg/day.[8] Treatment duration is typically several weeks to months.
3. Outcome Measures:
-
Cognitive Function:
-
Biochemical Analysis (Brain Tissue):
-
Inflammatory Markers: Measurement of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) by ELISA or qPCR.[8]
-
Oxidative Stress Markers: Quantification of markers like hydrogen peroxide and antioxidant enzymes (e.g., SOD1).[8]
-
AD Pathology: Western blot analysis for amyloid-beta (Aβ) plaques and hyperphosphorylated Tau (p-Tau).[8]
-
-
Histological Analysis:
-
Immunohistochemical staining of brain sections for Aβ plaques and neuroinflammation markers.
-
Experimental Workflow:
Caption: A flowchart illustrating the experimental workflow for assessing sEH inhibitors in an Alzheimer's disease mouse model.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Animal Model | 5XFAD or SAMP8 mice | [7][8] |
| sEH Inhibitor | TPPU (example) | [7][8] |
| Dosage | 1 - 5 mg/kg/day | [7][8] |
| Administration Route | Oral (drinking water or gavage) | [8] |
| Positive Control | Donepezil (5 mg/kg/day) | [8] |
| Primary Outcomes | Cognitive function (NORT), Neuropathology (Aβ, p-Tau) | [8] |
Conclusion
The provided protocols offer a standardized approach for investigating the therapeutic potential of this compound in rodent models of neuropathic pain and Alzheimer's disease. These frameworks can be adapted to other disease models where inflammation and EpFA metabolism play a significant role. Careful consideration of the specific sEH inhibitor's pharmacokinetic and pharmacodynamic properties is crucial for optimal experimental design.
References
- 1. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soluble epoxide hydrolase inhibition is antinociceptive in a mouse model of diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. A Combined Chronic Low-Dose Soluble Epoxide Hydrolase and Acetylcholinesterase Pharmacological Inhibition Promotes Memory Reinstatement in Alzheimer’s Disease Mice Models [mdpi.com]
- 8. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for sEH Inhibitor-11 Administration in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical administration of sEH inhibitor-11 and related compounds. The protocols and data presented are compiled from various preclinical studies to assist in the design and execution of experiments investigating the therapeutic potential of soluble epoxide hydrolase (sEH) inhibitors.
Introduction to Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, particularly epoxyeicosatrienoic acids (EETs). EETs, derived from arachidonic acid, possess potent anti-inflammatory, vasodilatory, and analgesic properties. However, sEH rapidly hydrolyzes EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), thus limiting their beneficial effects.[1][2][3][4][5]
The inhibition of sEH has emerged as a promising therapeutic strategy for a multitude of diseases, including hypertension, atherosclerosis, inflammatory pain, neuropathic pain, and neurodegenerative disorders.[1][6][7][8] By blocking sEH activity, sEH inhibitors (sEHIs) stabilize and increase the endogenous levels of EETs, thereby enhancing their protective actions.[1][2][7] Preclinical studies have demonstrated the efficacy of various sEHIs in animal models of these conditions.[8][9]
Quantitative Data Presentation
The following tables summarize the pharmacokinetic parameters and in vitro potency of commonly studied sEH inhibitors, including TPPU, a key preclinical tool compound often referred to in the context of "this compound" due to its structural class and widespread use.
Table 1: In Vitro Potency of Selected sEH Inhibitors
| Compound | Species | IC50 (nM) | Assay Substrate | Source |
| TPPU | Human | 3.0 | CMNPC | [10] |
| TPPU | Mouse | 6.0 | CMNPC | [10] |
| TPPU | Rat | 5.0 | CMNPC | [10] |
| TPAU | Cynomolgus Monkey | 130 | Hepatic Cytosol | [6] |
| TPPU | Cynomolgus Monkey | 1.8 | Hepatic Cytosol | [6] |
| t-TUCB | Cynomolgus Monkey | 0.3 | Hepatic Cytosol | [6] |
| t-CPUB | Cynomolgus Monkey | 0.4 | Hepatic Cytosol | [6] |
| GSK2256294 | Human | N/A (99.8% inhibition at 20 mg) | Endogenous Substrates | [9] |
IC50: Half-maximal inhibitory concentration. CMNPC: cyano(2-methoxynaphthalen-6-yl)methyl(3-phenyloxiran-2-yl)methyl carbonate. N/A: Not Applicable.
Table 2: Pharmacokinetic Parameters of Selected sEH Inhibitors in Preclinical Models
| Compound | Species | Dose | Route | Cmax (nM) | Tmax (h) | T1/2 (h) | AUC (ng·h/mL) |
| TPPU | Cynomolgus Monkey | 0.3 mg/kg | Oral | ~100 | ~4 | >24 | N/A |
| TPAU | Cynomolgus Monkey | 0.3 mg/kg | Oral | ~150 | ~2 | ~12 | N/A |
| t-TUCB | Cynomolgus Monkey | 0.3 mg/kg | Oral | ~10 | ~8 | ~24 | N/A |
| t-CPUB | Cynomolgus Monkey | 0.3 mg/kg | Oral | ~20 | ~8 | ~24 | N/A |
| TPPU | Rat | 10 mg/kg | Oral | 1330 ± 220 | 4 | 7.9 ± 1.1 | 14100 ± 2100 |
| t-AUCB | Mouse | 0.1 mg/kg | Oral | 75 ± 12 | 0.5 | 4.1 ± 0.5 | 230 ± 40 |
| GSK2256294 | Human | 10 mg | Oral | N/A | N/A | 25-43 | N/A |
Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. T1/2: Half-life. AUC: Area under the curve. N/A: Not Available in the cited sources.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of sEH inhibitors and a typical experimental workflow for their preclinical evaluation.
Caption: Mechanism of Action of sEH Inhibitors.
References
- 1. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of sEH Inhibitor-11 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction to Soluble Epoxide Hydrolase (sEH) and its Inhibition
Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are lipid signaling molecules that generally exhibit anti-inflammatory, vasodilatory, and analgesic effects. By hydrolyzing EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), sEH diminishes these beneficial effects.[1][2][3] Inhibition of sEH is, therefore, a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, pain, and cardiovascular diseases.[2][4][5] A variety of potent sEH inhibitors have been developed, with many containing a urea (B33335) or amide moiety that mimics the transition state of the enzyme's active site.[3][6]
The quantification of sEH inhibitors, such as sEH inhibitor-11, in biological samples is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling the assessment of drug exposure and target engagement.[4][7] This document provides detailed protocols for the quantification of sEH inhibitors in biological matrices using two primary methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and fluorescence-based activity assays.
Signaling Pathway of sEH
The sEH enzyme is a key regulator in the arachidonic acid cascade. Cytochrome P450 (CYP) epoxygenases convert arachidonic acid into four regioisomers of EETs (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET). These EETs are then hydrolyzed by sEH to their corresponding DHETs. sEH inhibitors block this hydrolysis, leading to an accumulation of beneficial EETs.
Figure 1: sEH signaling pathway and the action of sEH inhibitors.
Section 1: Quantification of this compound using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules, like this compound, in complex biological matrices.[8][9]
Experimental Protocol
1. Sample Preparation (Plasma/Serum)
-
Protein Precipitation:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold methanol (B129727) or acetonitrile (B52724) containing an appropriate internal standard.[10]
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 16,100 x g for 5 minutes.[10]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.[11]
-
-
Solid-Phase Extraction (SPE): [11][12]
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.[11]
-
Load the plasma/serum sample onto the conditioned cartridge.
-
Wash the cartridge with a weak organic solvent to remove interfering substances.[11]
-
Elute this compound with a stronger organic solvent (e.g., methanol or acetonitrile).[11]
-
Evaporate the eluate to dryness and reconstitute as described above.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 column is commonly used for separation.[10][13]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water or ammonium (B1175870) acetate (B1210297) buffer) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.[10][14]
-
Flow Rate: A typical flow rate is around 400 µL/min.[10]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard must be optimized.
-
3. Quantification
-
A standard curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in a series of calibration standards.
-
The concentration of this compound in the biological samples is then determined from this standard curve.
Experimental Workflow: LC-MS/MS Quantification
Figure 2: Experimental workflow for LC-MS/MS quantification of this compound.
Section 2: sEH Activity Assay (Fluorometric Method)
This method indirectly quantifies the effect of an sEH inhibitor by measuring the enzymatic activity of sEH in a biological sample. A decrease in sEH activity in samples from treated subjects compared to controls indicates the presence and efficacy of the inhibitor.[1] A common approach utilizes a non-fluorescent substrate that becomes highly fluorescent upon hydrolysis by sEH.[15][16][17]
Experimental Protocol
1. Tissue Homogenate Preparation
-
Excise tissues of interest and immediately place them in ice-cold homogenization buffer.
-
Homogenize the tissue using a suitable method (e.g., Dounce or mechanical homogenizer).
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Collect the supernatant and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
Dilute the supernatant to a final protein concentration of 0.5-1.0 mg/mL.[1]
2. sEH Activity Measurement
-
In a 96-well black microplate, prepare the following:
-
Pre-incubate the plate at 37°C for 5 minutes.[1]
-
Initiate the reaction by adding 10 µL of a fluorogenic sEH substrate (e.g., PHOME) to each well.[18]
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence kinetically (e.g., every minute for 30 minutes) at an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.[15][16]
3. Data Analysis
-
Calculate the rate of the reaction (increase in fluorescence per unit time) for each well.
-
The sEH-specific activity is the difference between the rate in the sample wells and the inhibitor control wells.
-
The percentage of inhibition in a treated sample is calculated by comparing its sEH activity to that of a vehicle-treated control sample.
Experimental Workflow: Fluorometric sEH Activity Assay
Figure 3: Experimental workflow for the fluorometric sEH activity assay.
Quantitative Data Summary
The following tables summarize pharmacokinetic and pharmacodynamic data for various sEH inhibitors from the literature. This data can serve as a reference for expected values when quantifying new sEH inhibitors like this compound.
Table 1: Pharmacokinetic Parameters of sEH Inhibitors in Cynomolgus Monkeys (Oral Dose: 0.3 mg/kg) [4]
| Inhibitor | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| TPPU | 133 ± 45 | 4.0 ± 0.0 | 4802 ± 1318 |
| TPAU | 28 ± 12 | 2.0 ± 0.0 | 258 ± 103 |
| t-TUCB | 102 ± 33 | 8.0 ± 0.0 | 3385 ± 987 |
| t-CPUB | 114 ± 41 | 8.0 ± 0.0 | 3898 ± 1432 |
Table 2: In Vitro Inhibitory Potency (IC50) of sEH Inhibitors
| Inhibitor | Target Enzyme | IC50 | Reference |
| GSK2256294A | Recombinant Human sEH | 27 pM | [17] |
| GSK2256294A | Rat sEH | 61 pM | [17] |
| GSK2256294A | Murine sEH | 189 pM | [17] |
| GSK2256294A | Human sEH (in transfected cell line) | 0.66 nM | [17] |
| AUDA | Human sEH | ~3 nM | [18] |
| TPPU | Human sEH | 0.9 ± 0.1 nM (Ki) | [7] |
| DCU | Mouse sEH | ~10 nM | [3] |
Table 3: Pharmacokinetic Parameters of EC5026 in Rats (Oral Dose: 3 mg/kg) [6]
| Formulation | Cmax (ng/mL) | Tmax (h) | T1/2 (h) |
| SDD | 1,557 | ~2.5 | 75-90 |
| HME | 1,432 | ~3 | 75-90 |
| PEG mixture | 1,329 | ~3 | 75-90 |
Note: The provided data are for structurally different sEH inhibitors and should be used as a general guide. The specific pharmacokinetic and pharmacodynamic properties of this compound will need to be determined experimentally.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of soluble epoxide hydrolase inhibitors in experimental and clinical samples using the nanobody-based ELISA [escholarship.org]
- 9. Quantification of soluble epoxide hydrolase inhibitors in experimental and clinical samples using the nanobody-based ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of the acute local inhibition of soluble epoxide hydrolase on diabetic skin microcirculatory dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Screening of Soluble Epoxide Hydrolase Inhibitory Ingredients from Traditional Chinese Medicines for Anti-inflammatory Use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Sapphire North America [sapphire-usa.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. benchchem.com [benchchem.com]
- 18. agilent.com [agilent.com]
Application Notes and Protocols for High-Throughput Screening of Novel Soluble Epoxide Hydrolase (sEH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH), an enzyme encoded by the EPHX2 gene, plays a crucial role in the metabolism of signaling lipids.[1] Specifically, it catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are anti-inflammatory and vasodilatory molecules, into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[1][2] By inhibiting sEH, the bioavailability of beneficial EETs is increased, making sEH a promising therapeutic target for a range of conditions including hypertension, inflammation, and pain.[3][4] High-throughput screening (HTS) is a critical tool in the discovery of novel and potent sEH inhibitors from large compound libraries.[3][5]
These application notes provide detailed protocols for fluorescence-based and mass spectrometry-based HTS assays designed to identify and characterize novel sEH inhibitors. The included methodologies, data presentation guidelines, and signaling pathway diagrams are intended to equip researchers with the necessary tools to effectively screen for new therapeutic leads targeting sEH.
sEH Signaling Pathway
The enzyme sEH is a key regulator within the arachidonic acid cascade. Cytochrome P450 (CYP) epoxygenases metabolize arachidonic acid to produce EETs. These EETs exert various beneficial effects, including vasodilation and anti-inflammatory actions. sEH terminates the signaling of EETs by converting them to DHETs. Inhibition of sEH leads to an accumulation of EETs, thereby amplifying their protective effects.[6]
Data Presentation: Inhibitory Potency of Known sEH Inhibitors
The inhibitory potency of compounds is typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a selection of known sEH inhibitors determined using a fluorescence-based assay.
| Compound | Target Enzyme | IC50 Value (nM) | Reference Compound (AUDA) IC50 (nM) | Notes |
| Diflapolin | Human Recombinant sEH | 20 | 69 | Assay conducted by pre-incubating the enzyme with Diflapolin for 10 minutes at 4°C.[7] |
| SC-75741 | Human Recombinant sEH | <10 | - | Potency exceeded the tested concentration range (10 nM to 10 µM).[2] |
| trans-AUCB | Human Recombinant sEH | <10 | - | A known sEH inhibitor, potency exceeded the tested concentration range.[2] |
| Ciclesonide | Human Recombinant sEH | 100 | - | A glucocorticoid receptor agonist prodrug.[2] |
| SCH 79797 | Human Recombinant sEH | 372 | - | A proteinase-activated receptor 1 (PAR1) antagonist.[2] |
| Compound 1 (Urea) | Human sEH | 3.1 | - | A known urea-based inhibitor with poor microsomal stability.[8] |
| Compound 1 (Urea) | Murine sEH | 6.0 | - | Demonstrates cross-species inhibitory activity.[8] |
| Various Pesticides | Human sEH | 24 ± 5 | - | IC50 values for select pesticides highlight environmental chemical interactions.[9] |
| Phenolic Compounds | sEH | 4,500 - 60,700 | 13,300 | IC50 values in the µM range for various natural phenolic compounds.[10] |
High-Throughput Screening (HTS) Workflow
A typical HTS workflow for the discovery of novel sEH inhibitors involves a primary screen of a large compound library, followed by hit confirmation and validation through secondary assays and dose-response studies.
Experimental Protocols
Fluorescence-Based HTS Assay for sEH Inhibitors
This protocol describes a robust and sensitive fluorescence-based assay suitable for high-throughput screening of sEH inhibitors. The assay utilizes a non-fluorescent substrate, such as (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which is hydrolyzed by sEH to produce a highly fluorescent product.[6][11][12]
Materials:
-
Human recombinant sEH
-
PHOME substrate (or similar fluorescent sEH substrate)
-
Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA[6]
-
Test compounds dissolved in DMSO
-
Known sEH inhibitor (e.g., AUDA) as a positive control
-
DMSO as a negative (vehicle) control
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: ~330-360 nm, Emission: ~460-465 nm)[2][7]
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds in DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 0.5 µL) of each compound solution into the wells of a 384-well plate.[2]
-
Include wells for positive control (known sEH inhibitor) and negative control (DMSO vehicle).
-
-
Enzyme Preparation and Addition:
-
Dilute the human recombinant sEH in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a robust signal-to-background ratio and a Z' factor between 0.5 and 1.0.[2][3][13]
-
Add the diluted sEH solution (e.g., 39.5 µL) to all wells of the compound plate, except for background control wells.[2]
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 5-15 minutes to allow the compounds to interact with the enzyme.[2]
-
-
Reaction Initiation:
-
Prepare the PHOME substrate solution in the assay buffer.
-
Initiate the enzymatic reaction by adding the PHOME solution (e.g., 10 µL) to all wells.[2]
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity. This can be done in two modes:
-
Data Analysis:
-
Calculate the rate of reaction for the kinetic assay by determining the slope of the linear portion of the fluorescence versus time plot. For endpoint assays, use the final fluorescence values.
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of sEH inhibition for each test compound concentration relative to the vehicle control (100% activity) and the positive control (0% activity).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Assess assay quality by calculating the Z' factor using the positive and negative controls. A Z' factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[2][3][13]
Mass Spectrometry-Based HTS Assay for sEH Inhibitors
As an alternative to fluorescence-based assays, mass spectrometry (MS) offers a label-free and highly sensitive method for HTS of sEH inhibitors. This protocol outlines a general procedure for an online solid-phase extraction liquid chromatography tandem mass spectrometry (SPE-LC-MS/MS) based assay.[14]
Materials:
-
Human recombinant sEH
-
Natural sEH substrate (e.g., 14(15)-EpETrE)
-
Assay Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.4, containing 0.1 g/L BSA[14]
-
Test compounds dissolved in DMSO
-
Known sEH inhibitor as a positive control
-
DMSO as a negative (vehicle) control
-
96-well or 384-well plates
-
Online SPE-LC-MS/MS system
Procedure:
-
Assay Setup:
-
In a 96-well plate, combine the test compound (or DMSO/positive control), the sEH substrate solution, and the sEH enzyme solution.[14]
-
The final concentrations of enzyme and substrate should be optimized to ensure a linear reaction rate. A substrate concentration around the KM value is a good starting point.[14]
-
Incubate the plate at 30°C for a predetermined time to allow for enzymatic conversion of the substrate to the diol product.
-
-
Sample Analysis by Online SPE-LC-MS/MS:
-
Directly inject the reaction mixture into the online SPE-LC-MS/MS system.
-
Utilize a rapid SPE method, such as turbulent flow chromatography, for sample clean-up and extraction of the analyte from the assay matrix.[14]
-
Perform a fast gradient liquid chromatography separation on a suitable column (e.g., C18) to resolve the substrate and the product.
-
Detect and quantify the substrate and product using tandem mass spectrometry in selected reaction monitoring (SRM) mode.
-
Data Analysis:
-
Calculate the amount of product formed in each reaction by integrating the peak area from the chromatogram.
-
Determine the percentage of sEH inhibition for each test compound by comparing the amount of product formed in the presence of the compound to the amount formed in the vehicle control wells.
-
Generate dose-response curves and calculate IC50 values as described for the fluorescence-based assay.
Conclusion
The protocols and guidelines presented in these application notes provide a comprehensive framework for the high-throughput screening and identification of novel soluble epoxide hydrolase inhibitors. The fluorescence-based assay is a robust and cost-effective method for primary screening of large compound libraries, while the mass spectrometry-based assay offers a powerful label-free alternative for hit confirmation and characterization. A systematic approach incorporating these HTS methodologies will facilitate the discovery of new therapeutic agents targeting sEH for the treatment of cardiovascular and inflammatory diseases.
References
- 1. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. academic.oup.com [academic.oup.com]
- 4. assay.dev [assay.dev]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sapphire North America [sapphire-usa.com]
- 13. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 14. Development of an online SPE–LC–MS-based assay using endogenous substrate for investigation of soluble epoxide hydrolase (sEH) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving solubility of sEH inhibitor-11 for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with soluble epoxide hydrolase (sEH) inhibitors, focusing on strategies to improve the solubility of poorly soluble compounds for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Many potent sEH inhibitors, including some designated as "inhibitor-11" in literature, have poor water solubility. Why is this the case?
A1: The high potency of many sEH inhibitors is often attributed to their 1,3-disubstituted urea (B33335) pharmacophore, which forms tight hydrogen bonds within the active site of the sEH enzyme.[1][2] However, these structural features, along with other hydrophobic moieties, often lead to poor physical properties such as low aqueous solubility and high melting points.[2][3][4][5] This can make formulation for in vivo studies challenging, potentially leading to poor absorption and bioavailability.[2][3]
Q2: What are the common consequences of poor solubility for in vivo studies with sEH inhibitors?
A2: Poor aqueous solubility can significantly hinder the translation of a potent sEH inhibitor from in vitro assays to in vivo models. The primary consequences include:
-
Low Bioavailability: The compound may not dissolve sufficiently in gastrointestinal fluids to be absorbed into the bloodstream, leading to low and variable drug exposure.[6][7]
-
Difficult Formulation: Creating a stable and homogenous formulation for oral or parenteral administration can be challenging.[3]
-
Inaccurate Pharmacokinetic (PK) and Pharmacodynamic (PD) Data: Poor solubility can lead to non-linear and unpredictable dose-exposure relationships, making it difficult to establish a clear correlation between the administered dose and the biological effect.[8]
-
Need for "Heroic Formulation": Researchers may need to resort to complex and potentially toxic formulation strategies to achieve the desired exposure levels.[1][2]
Q3: Are there any structural modifications that can improve the solubility of sEH inhibitors without compromising potency?
A3: Yes, medicinal chemistry efforts have focused on modifying the structure of sEH inhibitors to enhance their physicochemical properties. Strategies include:
-
Incorporation of Polar Groups: Introducing polar functional groups, such as piperazine, diethylene glycol, or morpholine (B109124) motifs, can significantly increase water solubility.[9]
-
Disruption of Molecular Symmetry: Altering the symmetry of a molecule can disrupt crystal packing, leading to a lower melting point and improved solubility.[10]
-
Use of Conformationally Restrained Linkers: Employing linkers like a benzoic acid moiety can help to increase solubility.[9]
-
Heterocycle Incorporation: Replacing hydrophobic alkyl groups with certain heterocycles, such as tetrahydropyran (B127337), has been shown to enhance the solubility of sEH inhibitors.[4]
Troubleshooting Guide: Improving Solubility of sEH Inhibitor-11 and Analogs for In Vivo Studies
This guide provides systematic approaches to address solubility issues encountered with potent, poorly soluble sEH inhibitors.
Problem: Low and inconsistent plasma concentrations of my sEH inhibitor in animal studies.
This is a common issue stemming from poor aqueous solubility and limited dissolution in the gastrointestinal tract.
Solution 1: Formulation Strategies
The selection of an appropriate formulation is critical for enhancing the oral bioavailability of poorly soluble compounds.
-
Vehicle Screening:
-
Prepare a series of common GRAS (Generally Recognized as Safe) excipients and vehicles.
-
Screen the solubility of the sEH inhibitor in each vehicle at the desired concentration.
-
Commonly used vehicles include:
-
Aqueous solutions with co-solvents (e.g., PEG400, propylene (B89431) glycol, ethanol).
-
Surfactant solutions (e.g., Tween 80, Cremophor EL).
-
Lipid-based formulations (e.g., corn oil, sesame oil, self-emulsifying drug delivery systems - SEDDS).[6][7][11]
-
Cyclodextrin solutions (e.g., hydroxypropyl-β-cyclodextrin - HPβCD).[6]
-
-
-
Formulation Preparation and Characterization:
-
Once a suitable vehicle is identified, prepare the formulation by dissolving the sEH inhibitor. Gentle heating or sonication may be required.
-
Visually inspect the formulation for clarity and absence of precipitation.
-
For suspensions, ensure uniform particle size distribution.
-
-
In Vivo Administration:
-
Administer the formulation to the animal model (e.g., via oral gavage).
-
Collect blood samples at predetermined time points to determine the pharmacokinetic profile.
-
Solution 2: Particle Size Reduction
Reducing the particle size of the drug substance increases the surface area available for dissolution, which can enhance the dissolution rate and subsequent absorption.[6][11]
-
Milling:
-
Utilize techniques like ball milling or jet milling to reduce the particle size of the sEH inhibitor to the micron range.
-
-
Nanosuspension Formation:
-
For further size reduction, prepare a nanosuspension using methods such as wet milling or high-pressure homogenization. This involves dispersing the drug in a liquid medium with stabilizers.
-
-
Characterization:
-
Measure the particle size distribution using techniques like laser diffraction or dynamic light scattering.
-
-
Formulation of Micronized/Nanonized Drug:
-
The resulting powder or suspension can be formulated into a suitable dosage form for in vivo administration.
-
Solution 3: Amorphous Solid Dispersions
Converting the crystalline drug into an amorphous form can significantly increase its aqueous solubility and dissolution rate.[6]
-
Polymer and Solvent Selection:
-
Choose a suitable polymer (e.g., PVP, HPMC, Soluplus®) and a common solvent in which both the sEH inhibitor and the polymer are soluble.
-
-
Spray Drying or Hot-Melt Extrusion:
-
Spray Drying: Dissolve the drug and polymer in the solvent and spray the solution into a drying chamber to rapidly remove the solvent, leaving an amorphous solid dispersion.[12]
-
Hot-Melt Extrusion: Mix the drug and polymer and process the mixture through an extruder at an elevated temperature to form a solid dispersion.
-
-
Characterization:
-
Confirm the amorphous nature of the drug using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
-
In Vivo Evaluation:
-
Administer the solid dispersion in a suitable dosage form to assess its impact on bioavailability.
-
Data Presentation
Table 1: Physicochemical Properties of Selected sEH Inhibitors
| Inhibitor | Potency (K_i, nM) | Aqueous Solubility (µg/mL) | Melting Point (°C) | clogP | Reference |
| Inhibitor 3 | 0.19 | 21.3 | 168.7 | - | [4] |
| Inhibitor 4 | 0.23 | >250 | 129.5 | - | [4] |
| Inhibitor 11 | 0.28 | >250 | 145.4 | - | [4] |
| Inhibitor 13 | 0.24 | 14.8 | 179.9 | - | [4] |
| Inhibitor 19 | 0.21 | >250 | 140.2 | - | [4] |
Note: "Inhibitor" numbers correspond to the designations in the cited literature. The data highlights how structural modifications (e.g., incorporation of a tetrahydropyran ring in inhibitors 4, 11, and 19) can significantly improve solubility compared to analogs with more hydrophobic groups (inhibitors 3 and 13).
Table 2: Common Formulation Vehicles for Poorly Soluble Compounds
| Vehicle Type | Example(s) | Mechanism of Solubilization |
| Co-solvents | PEG400, Propylene Glycol, Ethanol | Increases the polarity of the solvent system. |
| Surfactants | Tween 80, Cremophor EL, Solutol HS-15 | Forms micelles that encapsulate the drug molecules.[11] |
| Lipid-based | Corn oil, Sesame oil, SEDDS | The drug dissolves in the lipid phase. |
| Cyclodextrins | HPβCD | Forms inclusion complexes with the drug, shielding it from the aqueous environment. |
Visualizations
Caption: Experimental workflow for improving the in vivo performance of poorly soluble sEH inhibitors.
References
- 1. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimization of Amide-Based Inhibitors of Soluble Epoxide Hydrolase with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Metabolic Stability of sEH Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the metabolic stability of soluble epoxide hydrolase (sEH) inhibitors. While the specific compound "sEH inhibitor-11" was not identified, this guide addresses common challenges and strategies applicable to the broader class of sEH inhibitors.
Frequently Asked Questions (FAQs)
Compound & Metabolism-Related Issues
1. Why is my sEH inhibitor exhibiting poor metabolic stability?
Poor metabolic stability can arise from several factors:
-
Metabolic Soft Spots: The chemical structure of your inhibitor may contain motifs that are susceptible to rapid metabolism by drug-metabolizing enzymes. Common metabolically labile groups include adamantane (B196018) moieties, which can undergo rapid P450 metabolism.[1][2]
-
Enzyme Induction: The compound itself might be inducing the expression of metabolic enzymes (e.g., cytochrome P450s), leading to its own accelerated clearance.
-
High Lipophilicity: While often necessary for cell permeability, very high lipophilicity can lead to increased non-specific binding to metabolic enzymes and faster clearance.[3]
-
Hydrolysis: Ester or amide functional groups within the molecule can be susceptible to hydrolysis by esterases or amidases.
2. How can I identify the metabolic "soft spots" in my sEH inhibitor?
Identifying the specific sites of metabolic modification is crucial for targeted chemical optimization. Key strategies include:
-
Metabolite Identification Studies: Incubate your inhibitor with liver microsomes or hepatocytes and analyze the resulting mixture using high-resolution mass spectrometry (LC-MS/MS) to identify and characterize the structures of metabolites.
-
In Silico Prediction: Utilize computational tools and models to predict potential sites of metabolism based on the compound's structure. These tools can highlight atoms or functional groups most likely to be modified by metabolic enzymes.
-
Deuterium Labeling: Synthesize analogs of your inhibitor where specific hydrogen atoms at suspected metabolic hotspots are replaced with deuterium. The stronger carbon-deuterium bond can slow down metabolism at that site (the kinetic isotope effect), confirming it as a point of metabolic attack.
3. What structural modifications can improve the metabolic stability of my sEH inhibitor?
Once metabolic soft spots are identified, several medicinal chemistry strategies can be employed:
-
Blocking Metabolic Sites: Introduce sterically hindering groups near the metabolic soft spot to block access by metabolic enzymes. For example, adding a fluorine atom can retard metabolism.[4]
-
Replacing Labile Groups: Substitute metabolically unstable functional groups with more robust bioisosteres. For instance, replacing a metabolically labile adamantane group has been shown to improve pharmacokinetics.[3]
-
Conformational Constraint: Introduce cyclic structures or other conformational restraints to lock the molecule into a bioactive conformation that is a poorer substrate for metabolic enzymes.[2]
-
Introducing Polar Groups: Carefully introducing polar functional groups can sometimes reduce metabolic liability and improve pharmacokinetic properties without sacrificing potency.[2]
Troubleshooting Guide
Inconsistent or Unexpected Experimental Results
1. My in vitro metabolic stability assay results are highly variable. What are the common causes?
Variability in in vitro assays can obscure the true metabolic profile of your compound. Consider these potential sources of error:
-
Compound Solubility: Poor aqueous solubility can lead to precipitation in the assay buffer, resulting in an artificially low effective concentration.[5] Ensure the final concentration of any co-solvent (like DMSO) is low and consistent across experiments, and visually inspect for precipitation.[5]
-
Microsome/Enzyme Activity: The metabolic activity of liver microsomes can vary between batches and may degrade with improper storage or repeated freeze-thaw cycles. Always use a consistent source and lot of microsomes and include positive and negative controls with known metabolic fates to monitor enzyme activity.[5]
-
Assay Conditions: Minor variations in pH, temperature, or incubation times can significantly affect enzyme kinetics and metabolic rates.[5] Standardize these parameters meticulously.
-
Non-specific Binding: Highly lipophilic compounds may bind non-specifically to the plasticware of the assay plate or to microsomal proteins, reducing the concentration of the compound available for metabolism.
2. My sEH inhibitor shows good in vitro stability in liver microsomes, but has a very short half-life in vivo. What could be the issue?
This common discrepancy can be due to several factors not captured by microsomal assays:
-
Phase II Metabolism: Liver microsomes are rich in Phase I (e.g., CYP450) enzymes but may be deficient in some Phase II conjugation enzymes. Your compound might be stable to Phase I metabolism but rapidly cleared via glucuronidation or sulfation in vivo. Consider running assays with hepatocytes, which have a more complete set of metabolic enzymes.
-
Extrahepatic Metabolism: Metabolism can occur in tissues other than the liver, such as the intestine, kidneys, or lungs.[6] Your inhibitor might be stable in liver microsomes but rapidly metabolized in these other tissues.
-
Rapid Excretion: The compound might be rapidly cleared from the body through renal or biliary excretion, even if it is metabolically stable.
-
Poor Absorption: Low oral bioavailability due to poor absorption can be mistaken for rapid clearance. Pharmacokinetic studies that include both intravenous and oral administration can distinguish between these possibilities.
Quantitative Data on sEH Inhibitor Stability
The following table summarizes metabolic stability data for selected sEH inhibitors based on available literature. This data can serve as a benchmark for your own compounds.
| Compound/Analog | Key Structural Feature / Class | Metabolic Stability Profile | Reference |
| AR9281 | Adamantane-containing urea | Short half-life due to rapid P450 metabolism of the adamantane moiety.[1] | [1] |
| AUDA Analogs | Adamantane-containing urea | Rapidly metabolized by cytochrome P450 on the adamantyl substituent.[2] | [2] |
| Compound G1 | Introduction of homopiperazine (B121016) and propionyl fragments | Showed good microsomal stability in human, rat, and mouse liver microsomes.[4] | [4] |
| CFMB (36) | Amide inhibitor with methanesulfonyl and fluorine groups | Metabolic stability was significantly improved in human and rat liver microsomes compared to the parent compound.[6] | [6] |
| PROTAC 8 | Next-generation sEH PROTAC | Improved metabolic stability in mouse liver microsomes compared to first-generation PROTACs.[7] | [7] |
Experimental Protocols
Protocol: In Vitro Metabolic Stability Assessment in Liver Microsomes
This protocol outlines a general procedure for determining the metabolic stability of an sEH inhibitor using liver microsomes.
Materials:
-
Test sEH inhibitor
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compound (with known metabolic profile, e.g., a rapidly metabolized drug)
-
Negative control compound (with known high stability)
-
Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system for analysis
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO).
-
Prepare working solutions by diluting the stock in the assay buffer. Ensure the final DMSO concentration is low (typically < 0.5%) to avoid enzyme inhibition.[5]
-
Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
-
Incubation:
-
Add the microsomal suspension to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Immediately add the test inhibitor to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
The 0-minute time point serves as the initial concentration reference.
-
-
Sample Processing:
-
Centrifuge the plate at high speed (e.g., 4000 x g for 15 minutes at 4°C) to pellet the precipitated proteins.[5]
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent inhibitor at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Visualizations
Caption: General pathways of drug metabolism.
Caption: Workflow for improving metabolic stability.
Caption: Soluble epoxide hydrolase (sEH) signaling pathway.
References
- 1. The 2014 Bernard B. Brodie Award Lecture—Epoxide Hydrolases: Drug Metabolism to Therapeutics for Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic/inflammatory/vascular comorbidity in psychiatric disorders; soluble epoxide hydrolase (sEH) as a possible new target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
minimizing off-target effects of sEH inhibitor-11
Technical Support Center: sEH Inhibitor TPPU
Disclaimer: The following information is provided for research purposes only. "sEH inhibitor-11" was not found in publicly available literature. This guide uses the well-characterized and structurally related sEH inhibitor, TPPU (1-(1-propanoylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea) , as a representative compound to illustrate potential off-target effects and mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of TPPU?
TPPU is a potent, orally bioavailable inhibitor of soluble epoxide hydrolase (sEH).[1] sEH is an enzyme that catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally anti-inflammatory, analgesic, and vasodilatory properties.[2][3] By inhibiting sEH, TPPU increases the bioavailability of EETs, thereby enhancing their beneficial effects.[1][3]
Q2: What are the known off-target effects of TPPU?
The primary known off-target interactions for TPPU are with certain isoforms of the p38 mitogen-activated protein kinase (MAPK). A screening of TPPU against 40 human kinases revealed selective inhibition of p38β and p38γ isoforms.[1][4] While TPPU is a potent sEH inhibitor with nanomolar efficacy, its inhibition of p38β is in the sub-micromolar range.[1]
Q3: How can I distinguish between on-target sEH inhibition and off-target p38 MAPK inhibition in my cellular assays?
To differentiate between on-target and off-target effects, several experimental approaches can be employed:
-
Use of structurally distinct sEH inhibitors: Compare the effects of TPPU with other potent and selective sEH inhibitors that do not share the same off-target profile (e.g., t-AUCB).[1]
-
Use of a selective p38 inhibitor: Employ a known selective p38 inhibitor, such as SB202190, as a positive control for p38-mediated effects.[1]
-
Genetic knockdown/knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of sEH or p38β/γ to see if the phenotype observed with TPPU is replicated.
-
Rescue experiments: If the observed effect is hypothesized to be due to sEH inhibition, attempt to rescue the phenotype by co-administering the downstream metabolites of EETs, dihydroxyeicosatrienoic acids (DHETs).
Q4: Does TPPU inhibit cytochrome P450 (CYP) enzymes?
While the lipophilicity of some sEH inhibitors can increase their affinity for CYP450 enzymes, specific inhibitory data for TPPU on a broad panel of CYP isoforms is not detailed in the provided search results.[5] However, its metabolism has been studied, and it is metabolized via oxidation and amide hydrolysis.[6][7] To definitively assess the potential for drug-drug interactions, a direct CYP inhibition assay is recommended.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results in cell-based assays.
-
Possible Cause: Off-target effects on p38 MAPK signaling, particularly if the cellular process under investigation is sensitive to this pathway.
-
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a detailed concentration-response analysis. On-target sEH inhibition should occur at low nanomolar concentrations, while off-target p38 inhibition will likely require higher concentrations.[1]
-
Orthogonal Controls: As described in FAQ Q3, use a selective p38 inhibitor and a structurally unrelated sEH inhibitor to dissect the observed effects.
-
Target Engagement Assay: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that TPPU is engaging with sEH at the concentrations used in your experiments.
-
Issue 2: Observed effects do not correlate with sEH inhibition.
-
Possible Cause: The phenotype may be independent of sEH activity and driven by the off-target inhibition of p38β/γ.
-
Troubleshooting Steps:
-
Measure sEH activity: Directly measure the conversion of EETs to DHETs in your experimental system to confirm that sEH is being inhibited at the concentrations of TPPU being used.
-
Assess p38 pathway activation: Use techniques like Western blotting to measure the phosphorylation status of downstream targets of the p38 pathway (e.g., MK2, ATF2) to determine if TPPU is affecting this signaling cascade.
-
Issue 3: Difficulty translating in vitro potency to in vivo efficacy.
-
Possible Cause: Pharmacokinetic properties, including metabolism and tissue distribution, can influence in vivo outcomes.
-
Troubleshooting Steps:
-
Pharmacokinetic analysis: TPPU has been shown to have good pharmacokinetic properties and is brain penetrant.[1][8] However, it is important to measure TPPU and its metabolite concentrations in the plasma and target tissue of your animal model to ensure adequate target engagement.[9]
-
Dose-response studies: Conduct in vivo dose-response studies to establish a clear relationship between the administered dose, plasma/tissue concentrations, and the desired pharmacological effect.
-
Data Presentation
Table 1: In Vitro Potency of TPPU against sEH from Various Species
| Species | IC50 (nM) |
| Human | 3.7[10][11] |
| Monkey | 37[10][11] |
| Mouse | 2.8[2] |
| Rat | 45[1] |
Table 2: Off-Target Kinase Inhibition Profile of TPPU
| Kinase Target | % Remaining Activity (at 1 µM TPPU) | IC50 (nM) |
| p38β | 36%[1] | 270[1] |
| p38γ | 49%[1] | 890[1] |
| p38α | >50% | Not Determined |
| p38δ | >50% | Not Determined |
| GSK-3β | Weakly Inhibited | >10,000[4] |
| AMPKA2 | Weakly Inhibited | Not Determined |
| CK1α1 | Weakly Inhibited | Not Determined |
Data from a screen of 40 human kinases pathologically relevant to Alzheimer's disease.[1][4]
Experimental Protocols
Protocol 1: sEH Inhibition Assay (Fluorescence-Based)
This protocol is adapted from a standard method for determining sEH inhibitory potency.[6]
-
Materials:
-
Recombinant human sEH (hsEH)
-
TPPU and other test compounds
-
sEH assay buffer (e.g., 0.1 M sodium phosphate, pH 7.4, containing 0.1 mg/mL BSA)
-
Fluorescent substrate, e.g., cyano(6-methoxynaphthalen-2-yl)methyl ((3-phenyloxiran-2-yl)methyl) carbonate (CMNPC)
-
384-well black microplate
-
Fluorescence plate reader (λex = 330 nm, λem = 465 nm)
-
-
Procedure:
-
Prepare serial dilutions of TPPU in DMSO, then dilute into the sEH assay buffer.
-
In a 384-well plate, add 10 µL of diluted TPPU or vehicle control (DMSO in assay buffer).
-
Add 20 µL of hsEH (e.g., final concentration of 1 nM) to each well.
-
Incubate the plate at 30°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the CMNPC substrate (e.g., final concentration of 5 µM).
-
Immediately begin kinetic reading on the fluorescence plate reader at 30°C for 10-20 minutes, taking readings every 30 seconds.
-
Calculate the rate of reaction for each concentration of TPPU.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Protocol 2: Off-Target Kinase Inhibition Assay
This is a general protocol for assessing kinase inhibition. For specific kinases like p38β, commercially available assay kits are often used.
-
Materials:
-
Recombinant human p38β kinase
-
TPPU
-
Kinase assay buffer
-
Substrate peptide for p38β (e.g., myelin basic protein)
-
³²P-ATP or a fluorescence/luminescence-based ADP detection system (e.g., ADP-Glo™)
-
Appropriate microplates and detection instrumentation
-
-
Procedure:
-
Prepare serial dilutions of TPPU.
-
Add diluted TPPU or vehicle control to the wells of the microplate.
-
Add the p38β enzyme and substrate peptide to the wells.
-
Pre-incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP (spiked with ³²P-ATP if using a radiometric assay).
-
Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).
-
Detect the product formation (e.g., measure incorporated radioactivity or luminescence signal for ADP).
-
Calculate the percent inhibition and determine the IC50 value as described in Protocol 1.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a method to confirm that TPPU binds to sEH within a cellular context.[12][13]
-
Materials:
-
Cell line expressing endogenous sEH
-
TPPU
-
Cell culture medium and PBS
-
Lysis buffer (containing protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against sEH
-
-
Procedure:
-
Culture cells to ~80-90% confluency.
-
Treat cells with the desired concentration of TPPU or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the protein concentration of the supernatant.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-sEH antibody.
-
Quantify the band intensities. A positive target engagement is indicated by a shift in the melting curve to a higher temperature for the TPPU-treated samples compared to the vehicle control.
-
Visualizations
Caption: Mechanism of sEH inhibition by TPPU.
Caption: Workflow for dissecting on-target vs. off-target effects.
References
- 1. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea [frontiersin.org]
- 8. Frontiers | Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke [frontiersin.org]
- 9. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
optimizing sEH inhibitor-11 dosage and administration route
Welcome to the technical support center for sEH Inhibitor-11. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing dosage and administration routes for this class of compounds. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data presented in a clear and accessible format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low efficacy of our sEH inhibitor in our animal model. What are the potential causes and troubleshooting steps?
A1: Low efficacy can stem from several factors related to dosage, administration, and the inhibitor's properties.
-
Inadequate Dosage: The administered dose may be insufficient to achieve the necessary therapeutic concentration at the target site.
-
Troubleshooting: Consult the literature for doses of similar sEH inhibitors used in comparable models (see Table 1). Perform a dose-response study to determine the optimal dose for your specific experimental conditions.
-
-
Poor Bioavailability: The inhibitor may have poor solubility or be rapidly metabolized, leading to low systemic exposure. Many sEH inhibitors have poor water solubility, which can hinder absorption.[1][2]
-
Troubleshooting:
-
Formulation: For oral administration, consider formulating the inhibitor in an oil-based vehicle, such as oleic acid-rich triglycerides with PEG400, to improve solubility and absorption.[1]
-
Administration Route: If oral bioavailability is poor, consider alternative routes such as subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
-
-
Rapid Metabolism: The inhibitor may have a short half-life in vivo.
-
Troubleshooting: Increase the dosing frequency (e.g., from once daily to twice daily) or consider a continuous delivery method like osmotic minipumps for sustained exposure.[3]
-
-
Target Engagement: Ensure that the inhibitor is reaching and inhibiting the sEH enzyme in the target tissue.
-
Troubleshooting: Measure the levels of epoxy fatty acids (EpFAs) and their corresponding diols in plasma or tissue homogenates. Successful sEH inhibition should lead to an increase in the EpFA/diol ratio.
-
Q2: What is the most appropriate administration route for sEH inhibitors in preclinical studies?
A2: The choice of administration route depends on the inhibitor's physicochemical properties, the experimental model, and the desired pharmacokinetic profile.
-
Oral Gavage (p.o.): This is a common and convenient route for preclinical studies. However, it requires the inhibitor to have good oral bioavailability. Many sEH inhibitors are formulated in oil-based vehicles to enhance absorption.[1][2]
-
Subcutaneous (s.c.) Injection: This route can provide a more sustained release and is useful for inhibitors with poor oral bioavailability. For example, AUDA-BE has been administered subcutaneously in olive oil.[4]
-
Intraperitoneal (i.p.) Injection: This route allows for rapid absorption into the systemic circulation.
-
Continuous Infusion: For maintaining stable plasma concentrations over a prolonged period, surgical implantation of osmotic minipumps is an effective method.[3]
Q3: How can I confirm that my sEH inhibitor is active in vivo?
A3: In vivo activity can be confirmed through both pharmacodynamic and pharmacokinetic assessments.
-
Pharmacodynamic (PD) Markers: The most direct way to assess sEH inhibition is to measure the levels of its substrates (EpFAs) and products (diols). A significant increase in the ratio of EpFAs to their corresponding diols in plasma or target tissues indicates successful target engagement. This analysis is typically performed using LC-MS/MS.[3]
-
Pharmacokinetic (PK) Analysis: Measuring the concentration of the inhibitor in the blood or plasma over time provides crucial information about its absorption, distribution, metabolism, and excretion (ADME). This helps in correlating the drug exposure with its pharmacological effect.[1]
Data Presentation
Table 1: Examples of sEH Inhibitor Dosages and Administration Routes in Preclinical Models
| sEH Inhibitor | Animal Model | Disease/Condition | Dosage | Administration Route | Reference |
| TPPU | Rat | Diabetic Neuropathic Pain | 0.3 mg/kg | Oral Gavage (single dose) | [5] |
| TPPU | Mouse | Alzheimer's Disease | 5 mg/kg/day | Oral Gavage | [6] |
| t-TUCB | Mouse | Neuropathic Pain | Not specified | Not specified | [7][8] |
| AUDA-BE | Mouse | Acute Inflammation (LPS-induced) | 20 mg/kg | Subcutaneous (in olive oil) | [4] |
| AR9273 | Mouse | Chemotherapy-induced Kidney Injury | Not specified | Not specified | [9] |
| EC5026 | Rat | Neuropathic Pain | Not specified | Pretreatment | [10] |
Experimental Protocols
Protocol 1: In Vivo sEH Inhibition Assessment via LC-MS/MS
This protocol outlines the general steps for quantifying EpFAs and their diols to determine the in vivo efficacy of an sEH inhibitor.
1. Sample Collection:
- Collect blood samples from animals at various time points after inhibitor administration.
- Immediately process the blood to obtain plasma by centrifuging at 2000 x g for 15 minutes at 4°C.
- For tissue analysis, harvest tissues of interest, snap-freeze them in liquid nitrogen, and store them at -80°C until analysis.
2. Sample Preparation:
- Spike the plasma or tissue homogenate with a deuterated internal standard (e.g., d4-17,18-EEQ).[3]
- Perform protein precipitation and/or lipid extraction using an organic solvent like acetonitrile (B52724) or methanol (B129727).
- Centrifuge to pellet the precipitated proteins.
3. Solid-Phase Extraction (SPE):
- Condition an SPE column with methanol and then water.[3]
- Load the supernatant from the previous step onto the column.
- Wash the column to remove interfering substances.
- Elute the analytes (EpFAs and diols) with an appropriate organic solvent.[3]
4. LC-MS/MS Analysis:
- Dry the eluate under a stream of nitrogen and reconstitute it in the mobile phase.
- Inject the sample into a UPLC-MS/MS system equipped with a C18 column.
- Separate the analytes using a suitable gradient elution.
- Detect and quantify the analytes using multiple reaction monitoring (MRM) in negative ion mode.[3]
5. Data Analysis:
- Calculate the concentrations of EpFAs and their corresponding diols by comparing their peak areas to that of the internal standard and referencing a standard curve.
- Determine the ratio of EpFAs to diols to assess the degree of sEH inhibition.
Mandatory Visualizations
Signaling Pathway of sEH Action
Caption: The sEH enzyme metabolizes anti-inflammatory EpFAs to pro-inflammatory diols.
Experimental Workflow for Optimizing sEH Inhibitor Dosage
References
- 1. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Frontiers | Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of sEH Inhibitor-11 Analogs
Welcome to the technical support center for the synthesis of soluble epoxide hydrolase (sEH) inhibitor-11 analogs. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of sEH inhibitor-11 analogs, particularly those with urea (B33335) and amide-based scaffolds.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Urea-Based Inhibitor | - Incomplete reaction. - Side reactions, such as the formation of symmetrical ureas.[1] - Difficulty in purification leading to product loss. | - Ensure anhydrous reaction conditions, as isocyanates are moisture-sensitive. - Use a slight excess of the amine component. - Consider a one-pot, two-step synthesis using 1,1'-carbonyldiimidazole (B1668759) (CDI) to control the reaction between two different amines.[2] - Optimize purification by recrystallization to minimize loss on silica (B1680970) gel.[3] |
| Poor Solubility of Urea-Based Inhibitor | The 1,3-disubstituted urea pharmacophore often leads to high melting points and low aqueous solubility, hindering formulation and in vivo studies.[4][5][6] | - Modify the structure by replacing the urea with an amide, which can increase solubility by 10-30 fold.[4][5] - Introduce polar functional groups or flexible chains into the molecule.[7] - For formulation, consider creating a salt if a suitable basic or acidic group is present in the analog. |
| Difficulty in Purifying Amide-Based Analogs | Amide products can be polar, leading to issues with separation from polar starting materials or byproducts on standard silica gel chromatography. | - For polar amides, reversed-phase chromatography can be an effective purification method.[8] - Recrystallization from a suitable solvent system (e.g., ethanol, acetone, acetonitrile, or 1,4-dioxane) is often a highly effective method for purifying amides and can be preferable to chromatography to avoid product loss.[3] - If using normal-phase chromatography, consider a more polar solvent system, such as ethyl acetate/methanol.[9] |
| Unexpected Side Products in Amide Synthesis | If using a coupling reagent like DCC, the dicyclohexylurea (DCU) byproduct can be difficult to remove. | - After the reaction, filter off the precipitated DCU. - If DCU remains in the product, it can sometimes be removed by trituration with a solvent in which the desired product is sparingly soluble but the DCU is soluble. |
| Metabolic Instability of Analogs | Adamantyl groups, while often conferring high potency, can be susceptible to metabolic oxidation, leading to a short in vivo half-life.[5] | - Replace the adamantyl group with other lipophilic groups, such as aromatic rings, which can improve pharmacokinetic properties.[5] - Introduce fluorine atoms at metabolically labile positions to block oxidation. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing urea-based sEH inhibitors like this compound analogs?
A1: The primary challenges include the poor physical properties of many potent urea-based inhibitors, such as low water solubility and high melting points, which complicate formulation and can lead to poor bioavailability.[4][5][6] Additionally, controlling the reaction to produce unsymmetrical ureas can be challenging, with the potential for forming symmetrical urea side products.[1] Purification of these often hydrophobic and poorly soluble compounds can also lead to significant product loss.[3]
Q2: How can I improve the solubility and pharmacokinetic profile of my sEH inhibitor analog?
A2: Several strategies can be employed:
-
Scaffold Hopping: Replacing the urea pharmacophore with an amide can significantly improve solubility and lower the melting point without a substantial loss of potency.[4][5]
-
Introduction of Polar Moieties: Incorporating polar groups or flexible ether chains can enhance water solubility.[7]
-
Modification of Lipophilic Groups: While large, hydrophobic groups like adamantane (B196018) often lead to high potency, they can also contribute to poor solubility and metabolic instability. Replacing them with other groups, such as substituted phenyl rings, can improve the overall drug-like properties.[5]
Q3: What are the recommended starting materials for the synthesis of a typical 1,3-disubstituted urea-based sEH inhibitor?
A3: A common and efficient method involves the reaction of an isocyanate with a primary or secondary amine.[10][11] For example, to synthesize an analog of N-(1-acetylpiperidin-4-yl)-N′-(adamant-1-yl) urea, you would typically start with 1-adamantyl isocyanate and N-acetyl-4-aminopiperidine. Alternatively, one can use two different amines and a phosgene (B1210022) equivalent like 1,1'-carbonyldiimidazole (CDI).[2]
Q4: What purification techniques are most effective for sEH inhibitor analogs?
A4: The choice of purification technique depends on the properties of the analog:
-
Recrystallization: This is often the preferred method for urea-based compounds, as it can yield highly pure crystalline products and avoids the potential for product loss on a chromatography column.[3][12] A suitable solvent or solvent system in which the compound is soluble when hot but insoluble when cold is required.
-
Column Chromatography: For amide-based or more polar analogs, silica gel chromatography with an appropriate solvent system (e.g., petroleum ether/acetone or ethyl acetate/methanol) can be effective.[9] For highly polar compounds, reversed-phase chromatography may be necessary.[8]
-
Trituration: This can be useful for removing minor impurities by suspending the crude product in a solvent where the desired compound is insoluble, but the impurities are soluble.
Q5: Are there common side reactions to be aware of during the synthesis of 1,3-disubstituted ureas?
A5: When synthesizing unsymmetrical ureas from two different amines and a carbonyl source, the formation of symmetrical ureas as byproducts is a common issue.[1] This can be minimized by using a two-step, one-pot procedure with a reagent like CDI, where one amine is first reacted with CDI to form an intermediate before the second amine is added.[2]
Data Summary
The following tables summarize key data for representative sEH inhibitors, providing a benchmark for comparison.
Table 1: Potency of Selected sEH Inhibitors
| Compound | Scaffold | Human sEH IC₅₀ (nM) | Murine sEH IC₅₀ (nM) |
| TPPU | Urea | 1.1 | 2.8 |
| t-AUCB | Urea | ~1-2 | - |
| A1 | Urea-Sulfonamide | 0.1 | 0.1 |
| A9 | Urea-Sulfonamide | 0.1 | 0.1 |
Data sourced from multiple studies for comparative purposes.[13]
Table 2: Physicochemical Properties of Urea vs. Amide Analogs
| Feature | Urea-Based Inhibitors | Amide-Based Inhibitors |
| Potency | Generally very high (low nM range) | Can be comparable to ureas, sometimes with a slight decrease for human sEH.[4] |
| Solubility | Often low | 10-30 fold higher than corresponding ureas.[4][5] |
| Melting Point | Often high | Generally lower than corresponding ureas.[4][5] |
| Metabolic Stability | Can be low, especially with adamantyl groups.[5] | Can be improved by modifying substituents. |
Experimental Protocols
General Protocol for the Synthesis of 1,3-Disubstituted Urea-Based sEH Inhibitors (e.g., TPPU)
This protocol is a generalized procedure based on common synthetic routes for urea-based inhibitors.
-
Reaction Setup: To a solution of the amine (e.g., 4-(trifluoromethoxy)aniline) (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere (e.g., nitrogen or argon), add the isocyanate (e.g., 1-isocyanato-4-(trifluoromethoxy)benzene) (1.0-1.1 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, if a precipitate has formed, it can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure. The crude product is then purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, or a mixture of dichloromethane and hexanes) or by flash column chromatography on silica gel.[14]
General Protocol for Recrystallization of Urea-Based Inhibitors
-
Dissolution: In a flask, add the crude urea compound and a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture to boiling with stirring until the solid is completely dissolved. Add more hot solvent in small portions if necessary to achieve full dissolution.[12]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should occur as the solution cools. To maximize yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[12]
Visualizations
Caption: sEH signaling pathway and mechanism of inhibition.
Caption: Experimental workflow for urea-based sEH inhibitor synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: V. 1-(Bicyclo[2.2.1]heptan-2-yl)-3-R- and 1-(1,7,7-Tricyclo[2.2.1]heptan-2-yl)-3-R-ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of amide-based inhibitors of soluble epoxide hydrolase with improved water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Amide-Based Inhibitors of Soluble Epoxide Hydrolase with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. Design and Synthesis of Novel sEH Inhibitors for the Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to sEH Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using soluble epoxide hydrolase (sEH) inhibitors, such as sEH inhibitor-11, in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for sEH inhibitors?
Soluble epoxide hydrolase (sEH) inhibitors block the activity of the sEH enzyme. This enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, these compounds increase the endogenous levels of EETs, thereby enhancing their beneficial effects.
Q2: My cells are not responding to the sEH inhibitor. What are the potential reasons for this resistance?
Resistance to sEH inhibitors can arise from several factors:
-
Low sEH Expression: The target cell line may express low levels of the sEH enzyme, rendering the inhibitor ineffective.
-
Target Alteration: Mutations in the EPHX2 gene, which encodes for sEH, can alter the inhibitor's binding site, reducing its efficacy.
-
Increased Drug Efflux: Cells may upregulate the expression of ATP-binding cassette (ABC) transporters, which actively pump the inhibitor out of the cell, lowering its intracellular concentration.
-
Pathway Alterations: Changes in downstream signaling pathways, such as the NF-κB or MAPK pathways, can bypass the effects of increased EET levels.
-
Inhibitor Instability: The sEH inhibitor may be unstable or insoluble in the cell culture medium, preventing it from reaching its target.
Q3: How can I determine if my cell line is a good model for sEH inhibitor studies?
It is recommended to first assess the expression level of sEH in your cell line of interest. This can be done at the mRNA level using RT-qPCR or at the protein level using Western blotting. Cell lines with moderate to high sEH expression are generally more suitable for these studies. For example, HepG2 cells have been shown to have lower sEH expression compared to HEK293 and HUVEC cells.[1]
Q4: Are there known IC50 values for common sEH inhibitors in different cell lines?
Yes, IC50 values for several sEH inhibitors have been reported in various cell lines and enzymatic assays. These values can serve as a reference for designing dose-response experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High IC50 value or lack of inhibitor effect | 1. Low sEH expression in the cell line.2. Inhibitor degradation or poor solubility.3. Increased drug efflux.4. Altered downstream signaling. | 1. Confirm sEH expression via Western blot or RT-qPCR.2. Prepare fresh inhibitor stock solutions and verify solubility in your media.3. Test for the expression of ABC transporters (e.g., P-glycoprotein). Consider using an ABC transporter inhibitor as a positive control.4. Investigate the activation status of downstream pathways like NF-κB and MAPK. |
| Inconsistent results between experiments | 1. Variation in cell density.2. Inconsistent inhibitor concentration.3. Cell line passage number and health. | 1. Standardize cell seeding density for all experiments.2. Prepare fresh serial dilutions of the inhibitor for each experiment using calibrated pipettes.3. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. |
| Cell death at expected therapeutic concentrations | 1. Off-target effects of the inhibitor.2. Cell line is highly sensitive to alterations in the EET pathway. | 1. Test the inhibitor on a control cell line with low or no sEH expression.2. Perform a dose-response curve to determine the optimal non-toxic concentration. |
Quantitative Data
Table 1: IC50 Values of Common sEH Inhibitors in Different Cell Lines and Assays
| Inhibitor | Cell Line / Assay System | IC50 Value | Reference(s) |
| TPPU | SH-SY5Y (neuroprotection assay) | 48.6 nM (EC50) | [2] |
| TPPU | p38β kinase activity assay | 0.27 µM | [2] |
| TPPU | p38γ kinase activity assay | 0.89 µM | [2] |
| t-TUCB | sEH enzyme inhibition assay | 0.9 nM | [3][4] |
| t-TUCB | Cynomolgus monkey hepatic cytosol | 27 nM | [5] |
| AUDA | Human sEH enzyme inhibition assay | ~50 nM |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an sEH inhibitor on adherent cell lines.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
sEH inhibitor stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Inhibitor Treatment: Prepare serial dilutions of the sEH inhibitor in complete cell culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%). Remove the old medium and add 100 µL of the medium containing the different inhibitor concentrations to the respective wells. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blot for sEH Expression
This protocol describes the detection of sEH protein levels in cell lysates.
Materials:
-
Cell line pellets
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against sEH
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets in RIPA buffer on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-sEH antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
Signaling Pathways and Resistance Mechanisms
Resistance to sEH inhibitors can be linked to the activation of alternative signaling pathways that promote cell survival and proliferation, thereby counteracting the anti-inflammatory and pro-apoptotic effects of increased EETs.
sEH and the NF-κB Signaling Pathway
EETs, stabilized by sEH inhibitors, can suppress the activation of the NF-κB pathway, a key regulator of inflammation. However, resistance can occur if cancer cells have constitutive activation of NF-κB through other mechanisms.
Caption: this compound blocks sEH, increasing EETs which inhibit IKK activation and subsequent NF-κB signaling.
sEH and the MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is crucial for cell proliferation and survival. In some contexts, EETs can modulate this pathway. Resistance may arise if cancer cells have mutations that lead to constitutive activation of the MAPK/ERK cascade, such as mutations in RAS or RAF.
Caption: this compound increases EETs, which can modulate the MAPK/ERK signaling pathway.
General Mechanisms of Resistance to Enzyme Inhibitors
The following diagram illustrates common mechanisms by which cells can develop resistance to enzyme inhibitors, which are applicable to sEH inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. t-TUCB | Hydrolase Inhibitors: R&D Systems [rndsystems.com]
- 4. Soluble epoxide hydrolase inhibitor, t-TUCB, protects against myocardial ischemic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of sEH Inhibitors and Their Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining analytical methods for soluble epoxide hydrolase (sEH) inhibitors and their metabolites. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for quantifying sEH inhibitors and their metabolites in biological samples?
A1: The most widely accepted and utilized technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for detecting the low concentrations of these compounds typically found in biological matrices like plasma and tissue. LC-MS/MS allows for the precise measurement of the parent drug and its metabolites in a single run.
Q2: I am observing poor peak shape (tailing or fronting) for my sEH inhibitor. What are the likely causes and solutions?
A2: Poor peak shape can arise from several factors:
-
Secondary Interactions: Urea-based sEH inhibitors can interact with residual silanols on silica-based columns.
-
Solution: Use a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) to suppress silanol (B1196071) activity. Alternatively, use a column with advanced end-capping or a different stationary phase chemistry.
-
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak fronting.
-
Solution: Reconstitute the final sample extract in a solvent that is as weak as or weaker than the starting mobile phase conditions.
-
Q3: My analyte signal is inconsistent, and I suspect matrix effects. How can I diagnose and mitigate this issue?
A3: Matrix effects, which are the suppression or enhancement of ionization by co-eluting endogenous components from the biological sample, are a common challenge in LC-MS/MS.
-
Diagnosis:
-
Post-Column Infusion: Infuse a constant concentration of the analyte into the mass spectrometer after the LC column while injecting a blank, extracted matrix sample. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.
-
Quantitative Assessment: Compare the peak area of an analyte spiked into a blank, extracted matrix sample to the peak area of the same analyte in a neat solution. A significant difference indicates the presence of matrix effects.
-
-
Mitigation Strategies:
-
Improve Sample Preparation: Enhance the cleanup procedure to remove interfering components. Switching from protein precipitation to a more selective method like solid-phase extraction (SPE) can be effective.
-
Chromatographic Separation: Modify the LC gradient to separate the analyte from the interfering matrix components.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences the same ionization suppression or enhancement.
-
Q4: What are the primary metabolic pathways for urea-based sEH inhibitors?
A4: Urea-based sEH inhibitors are primarily metabolized through oxidation and hydrolysis. For a typical inhibitor like 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (B33335) (TPPU), common metabolic transformations include:
-
Hydroxylation: Addition of a hydroxyl group (-OH) to the piperidine (B6355638) ring or other aliphatic parts of the molecule.
-
Amide Hydrolysis: Cleavage of the propionyl group from the piperidine nitrogen.
-
Oxidation: Further oxidation of hydroxylated metabolites to form ketones or carboxylic acids.
It is crucial to identify the major metabolites, as they may also possess biological activity and need to be quantified.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Inefficient Extraction: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be optimal for the analyte's physicochemical properties. | - Optimize the extraction solvent or SPE sorbent and elution conditions.- For urea-based inhibitors, ensure the pH of the sample and solvents is appropriate to maintain the compound in a neutral state for reversed-phase SPE.- Evaluate different extraction techniques to find the one with the highest recovery for your specific analyte. |
| Analyte Instability: The sEH inhibitor or its metabolites may be degrading during sample collection, storage, or processing. | - Add enzyme inhibitors (e.g., protease or esterase inhibitors) to the collection tubes if enzymatic degradation is suspected.- Ensure samples are kept at a low temperature (e.g., on ice) during processing and stored at -80°C for long-term stability.- Evaluate the stability of the analyte under different pH and temperature conditions. | |
| High Background Noise in MS | Contaminated Solvents or System: Impurities in the mobile phase, dirty ion source, or contaminated LC components can lead to high background noise. | - Use high-purity, LC-MS grade solvents and additives.- Clean the ion source of the mass spectrometer regularly.- Flush the LC system thoroughly, especially when changing mobile phases or after analyzing complex samples. |
| Matrix Interference: Insufficiently cleaned samples can introduce a large number of endogenous compounds that create a high chemical background. | - Improve the sample cleanup method (e.g., use a more selective SPE cartridge).- Optimize the chromatographic gradient to better separate the analyte from the matrix background. | |
| No or Very Low MS Signal | Incorrect MS Parameters: The mass transitions (Q1/Q3), collision energy, and ion source settings may not be optimized for the analyte. | - Perform an infusion of the analyte to tune and optimize the MS parameters.- Verify the correct precursor and product ions for the analyte and its metabolites.- Check ion source settings such as temperature, gas flows, and capillary voltage. |
| Analyte Degradation in Ion Source: Some urea-containing compounds can be thermally labile and may degrade in the hot ion source. | - Reduce the ion source temperature to the lowest level that still provides adequate desolvation.- Optimize other source parameters to minimize the residence time of the analyte in the high-temperature region. |
Data Presentation: Quantitative Parameters for sEH Inhibitor Analysis
The following tables summarize typical quantitative data for the analysis of two representative sEH inhibitors, TPPU and t-AUCB, using LC-MS/MS.
Table 1: LC-MS/MS Parameters for TPPU and t-AUCB
| Parameter | TPPU | t-AUCB |
| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min | 0.3 - 0.5 mL/min |
| Ionization Mode | ESI Positive | ESI Positive |
| Q1/Q3 (Parent) | [To be optimized based on specific instrument] | [To be optimized based on specific instrument] |
| Q1/Q3 (Metabolite) | [To be optimized for major metabolites] | [To be optimized for major metabolites] |
Table 2: Sample Preparation and Method Validation Data
| Parameter | Method | Typical Value |
| Extraction Method | Protein Precipitation (Acetonitrile) | Recovery: 80-95% |
| Solid-Phase Extraction (SPE) | Recovery: >90% | |
| Lower Limit of Quantification (LLOQ) | LC-MS/MS | 0.1 - 1 ng/mL in plasma |
| Linearity (r²) | LC-MS/MS | >0.99 |
| Intra- and Inter-day Precision (%CV) | LC-MS/MS | <15% |
| Intra- and Inter-day Accuracy (%Bias) | LC-MS/MS | ±15% |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Condition a mixed-mode or reversed-phase SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 100 µL of plasma sample (pre-treated with 100 µL of 4% phosphoric acid).
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol or an appropriate elution solvent.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Metabolic pathway of a urea-based sEH inhibitor.
Caption: Workflow for sEH inhibitor analysis in plasma.
stability issues of sEH inhibitor-11 in solution
Welcome to the technical support center for sEH Inhibitor-11. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability issues that may be encountered when working with this compound in solution.
Troubleshooting Guide
Researchers may face challenges related to the solubility and stability of this compound. The following table summarizes potential issues and provides recommended solutions.
| Issue Encountered | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | Low aqueous solubility of the urea-based inhibitor.[1][2] | Prepare a high-concentration stock solution in an organic solvent like DMSO.[3] For aqueous working solutions, ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid toxicity in cellular assays. Use a buffer containing 0.1 mg/ml BSA to improve solubility.[3] |
| Loss of Inhibitory Activity Over Time | Degradation of the inhibitor in solution. | Prepare fresh working solutions for each experiment. Store stock solutions at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles.[4] For longer-term storage, consider aliquoting the stock solution. |
| Inconsistent Results Between Experiments | Variability in inhibitor concentration due to precipitation or degradation. | Visually inspect solutions for any signs of precipitation before use. Use a consistent protocol for solution preparation. Perform a concentration determination (e.g., by HPLC) if inconsistency persists. |
| Compound Inactivity in Cell-Based Assays | Poor cell permeability or rapid metabolism by cells. | Optimize the incubation time and concentration of the inhibitor. If metabolic instability is suspected, consider using a more metabolically stable analog if available.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: It is recommended to prepare stock solutions of this compound in a dry organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[3] These stock solutions should be stored at -20°C or -80°C to minimize degradation.[3]
Q2: What are the known stability limitations of urea-based sEH inhibitors like inhibitor-11?
A2: Urea-based sEH inhibitors can have poor physical properties, including low water solubility and high melting points, which can affect their handling and bioavailability.[1][2] They can also be susceptible to metabolic degradation, particularly through oxidation.[5] While specific degradation pathways for inhibitor-11 are not extensively documented in the public domain, the urea (B33335) scaffold is a key feature for its inhibitory activity, forming tight hydrogen bonds with the enzyme's active site.[1][6]
Q3: How can I assess the stability of my this compound solution?
A3: The stability of this compound in a specific buffer or medium can be assessed by incubating the solution under experimental conditions (e.g., 37°C) and measuring the concentration of the intact inhibitor at different time points using analytical techniques such as HPLC or LC-MS/MS. A decrease in the peak area corresponding to the inhibitor over time would indicate degradation.
Q4: Can the presence of other substances in my experimental setup affect the stability of this compound?
A4: Yes, components in your buffer or cell culture medium could potentially affect the stability. For example, the presence of certain enzymes in serum-containing media could lead to metabolic degradation of the inhibitor. It is advisable to run control experiments to assess the stability of the inhibitor in your specific experimental matrix.
Quantitative Data Summary
The following table summarizes the known physical and inhibitory properties of this compound.
| Property | Value | Reference |
| Chemical Scaffold | 1,3-disubstituted urea with a 4-isopropylphenyl group at R1 | [5] |
| Solubility (0.1 M Sodium Phosphate Buffer, pH 7.4) | 1.1 ± 0.1 µg/mL | [5] |
| Experimental LogP (elogP) | 4.34 | [5] |
| Inhibitory Constant (Ki) against human sEH | 3.1 ± 0.2 nM | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare stable and accurate concentrations of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Appropriate aqueous buffer (e.g., 25 mM BisTris-HCl, pH 7.0, containing 0.1 mg/ml BSA)[3]
Procedure:
-
Stock Solution Preparation (10 mM in DMSO):
-
Tare a sterile microcentrifuge tube.
-
Carefully weigh a small amount of this compound powder (e.g., 1 mg) into the tube.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of the inhibitor.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation (e.g., 1 µM in Aqueous Buffer):
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution of the stock solution in the desired aqueous buffer to reach the final working concentration. For example, to prepare a 1 µM solution, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Ensure the final concentration of DMSO in the working solution is minimal (typically ≤ 0.1%) to avoid solvent effects in biological assays.
-
Prepare the working solution fresh for each experiment.
-
Protocol 2: Assessment of Aqueous Stability of this compound
Objective: To determine the stability of this compound in an aqueous buffer over time.
Materials:
-
This compound working solution (prepared as in Protocol 1)
-
Aqueous buffer of interest (e.g., phosphate-buffered saline, cell culture medium)
-
Incubator or water bath set to the desired temperature (e.g., 37°C)
-
HPLC or LC-MS/MS system
-
Quenching solution (e.g., ice-cold acetonitrile)
Procedure:
-
Incubation:
-
Add the this compound working solution to the aqueous buffer at the desired final concentration.
-
Immediately take a sample for the time zero (T=0) measurement.
-
Incubate the remaining solution at the desired temperature.
-
Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
-
Sample Quenching and Analysis:
-
For each time point, immediately quench the reaction by adding a defined volume of the aliquot to a larger volume of ice-cold acetonitrile (B52724) to precipitate proteins and stop degradation.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by HPLC or LC-MS/MS to quantify the remaining concentration of this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Calculate the half-life (t1/2) of the inhibitor in the tested solution.
-
Visualizations
Caption: sEH signaling pathway and the action of this compound.
Caption: Workflow for assessing the aqueous stability of this compound.
Caption: Troubleshooting logic for inconsistent results with this compound.
References
- 1. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating Soluble Epoxide Hydrolase Inhibition: A Comparative Guide to Measuring EET/DHET Ratios
For researchers, scientists, and drug development professionals, accurately validating the inhibition of soluble epoxide hydrolase (sEH) is critical for advancing novel therapeutics. The ratio of epoxyeicosatrienoic acids (EETs) to their less active metabolites, dihydroxyeicosatrienoic acids (DHETs), has emerged as a robust and direct biomarker of sEH activity. This guide provides a comprehensive comparison of this method with other approaches, supported by experimental data and detailed protocols.
Soluble epoxide hydrolase is a key enzyme in the metabolism of arachidonic acid, converting biologically active EETs into DHETs.[1][2][3] EETs possess potent anti-inflammatory, vasodilatory, and organ-protective properties, making sEH an attractive therapeutic target for a range of diseases, including hypertension, inflammation, and neurodegenerative disorders.[4][5][6] Inhibition of sEH increases the levels of beneficial EETs, and a corresponding increase in the EET/DHET ratio serves as a reliable indicator of target engagement and efficacy of sEH inhibitors.[5][7][8]
Comparison of Methods for Validating sEH Inhibition
While measuring the EET/DHET ratio is a primary method, other techniques can also be employed to assess sEH inhibition. The following table compares the different approaches:
| Method | Principle | Advantages | Disadvantages |
| EET/DHET Ratio Measurement (LC-MS/MS) | Directly quantifies the substrate (EETs) and product (DHETs) of sEH activity. An increased ratio indicates inhibition. | High Specificity & Sensitivity: Directly measures the enzymatic activity in vivo and in vitro.[1][9] Translational Relevance: Can be measured in various biological matrices including plasma, tissues, and urine from preclinical models and human subjects.[9] Pharmacodynamic Marker: Provides a quantitative measure of target engagement that can be correlated with drug dosage and clinical outcomes.[5] | Technically Demanding: Requires specialized equipment (LC-MS/MS) and expertise for sample preparation and data analysis.[1][10] Cost: Can be more expensive than other methods due to equipment and reagent costs. |
| Enzymatic Activity Assays (Cell-free) | Uses a fluorogenic or chromogenic substrate to measure the catalytic activity of purified sEH or sEH in cell lysates in the presence of an inhibitor.[11][12][13] | High Throughput: Suitable for screening large numbers of compounds.[12] Direct Enzyme Interaction: Confirms direct inhibition of the sEH enzyme. | Lacks Physiological Context: Does not account for factors like cell permeability, metabolism, or off-target effects in a whole organism. Potential for False Positives/Negatives: In vitro results may not always translate to in vivo efficacy. |
| Biomarker Analysis (e.g., inflammatory markers) | Measures downstream biological effects of sEH inhibition, such as changes in inflammatory cytokines or other markers of inflammation and oxidative stress.[2][4] | Measures Functional Outcome: Provides information on the physiological consequences of sEH inhibition. | Indirect Measurement: Changes in biomarkers can be influenced by other pathways, making it difficult to attribute them solely to sEH inhibition. Time Lag: Changes in downstream biomarkers may be delayed compared to the direct effect on the EET/DHET ratio. |
| Gene and Protein Expression Analysis | Quantifies the expression levels of the sEH gene (EPHX2) or sEH protein. | Provides Mechanistic Insight: Can indicate if a treatment affects the expression of the enzyme. | Does Not Measure Activity: Changes in expression do not always correlate with changes in enzymatic activity. Indirect: Does not directly confirm inhibition of the enzyme's function. |
Experimental Protocol: Measurement of EETs and DHETs by LC-MS/MS
The following is a generalized protocol for the simultaneous determination of EETs and DHETs in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Plasma)
-
Internal Standard Spiking: To each plasma sample (e.g., 100 µL), add a solution containing deuterated internal standards for each EET and DHET regioisomer to be quantified.[1][14]
-
Protein Precipitation and Lipid Extraction:
-
Add acetonitrile (B52724) to the plasma sample to precipitate proteins.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the lipids.
-
-
Solid-Phase Extraction (SPE) for Cleanup and Concentration:
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) and then water.[1]
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a low-percentage organic solvent to remove polar impurities.
-
Elute the EETs and DHETs with a higher-percentage organic solvent (e.g., methanol or ethyl acetate).[1]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column for separation.[1]
-
Mobile Phase: A gradient of water with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile or methanol is typically used.
-
Gradient Elution: Start with a higher aqueous concentration to retain the analytes, then gradually increase the organic solvent concentration to elute the EETs and DHETs. DHETs are more polar and will elute earlier than EETs.[1][14]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Use electrospray ionization (ESI) in negative ion mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻) for each specific EET and DHET regioisomer and its corresponding product ion after fragmentation.[15]
-
Quantification: The concentration of each analyte is determined by comparing the peak area of the endogenous compound to that of its corresponding deuterated internal standard.
-
Quantitative Data on EET/DHET Ratios Following sEH Inhibition
The following table summarizes representative data from studies demonstrating the effect of sEH inhibitors on EET/DHET ratios.
| Study Type | Model | sEH Inhibitor | Matrix | Fold Increase in EET/DHET Ratio | Reference |
| In vivo | Mice (LPS-induced inflammation) | AUDA | Plasma | 6.3-fold (11,12-EET/11,12-DHET) | [7] |
| In vivo | Mice (LPS-induced inflammation) | AUDA-PEG | Plasma | 9.8-fold (11,12-EET/11,12-DHET) | [7] |
| In vivo | Aβ-induced AD Mice | TPPU | Hippocampus | Significant reversal of increased DHET/EET ratio | [8] |
| In vitro | Human Coronary Arterioles | CDU | Tissue Incubate | Significant reduction in DHET production | [16] |
Visualizing the Pathway and Workflow
To further clarify the underlying biology and experimental process, the following diagrams are provided.
References
- 1. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HUMBLE BEGINNINGS WITH BIG GOALS: SMALL MOLECULE SOLUBLE EPOXIDE HYDROLASE INHIBITORS FOR TREATING CNS DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. INHIBITION OF SOLUBLE EPOXIDE HYDROLASE DOES NOT PROTECT AGAINST ENDOTOXIN-MEDIATED HEPATIC INFLAMMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of sEH via stabilizing the level of EETs alleviated Alzheimer’s disease through GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Screening of Soluble Epoxide Hydrolase Inhibitory Ingredients from Traditional Chinese Medicines for Anti-inflammatory Use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System [jstage.jst.go.jp]
- 15. Increases in Levels of Epoxyeicosatrienoic and Dihydroxyeicosatrienoic Acids (EETs and DHETs) in Liver and Heart in Vivo by 2,3,7,8-Tetrachlorodibenzo-p-Dioxin (TCDD) and in Hepatic EET:DHET Ratios by Cotreatment with TCDD and the Soluble Epoxide Hydrolase Inhibitor AUDA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Epoxyeicosatrienoic and dihydroxyeicosatrienoic acids dilate human coronary arterioles via BKCa channels: implications for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of Soluble Epoxide Hydrolase (sEH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of various soluble epoxide hydrolase (sEH) inhibitors, with a focus on sEH inhibitor-11. The data presented is intended to assist researchers in selecting the appropriate inhibitor for their studies by offering a clear comparison of inhibitory activities based on experimental data.
Introduction to Soluble Epoxide Hydrolase and its Inhibition
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous signaling lipids, specifically the conversion of anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, the levels of beneficial EETs can be increased, which has shown therapeutic potential in various models of inflammatory diseases, hypertension, and pain. The potency of sEH inhibitors is a critical parameter for their efficacy and is typically quantified by the half-maximal inhibitory concentration (IC50).
Comparative Potency of sEH Inhibitors
The following table summarizes the in vitro potency (IC50 values) of this compound and a selection of other commonly studied sEH inhibitors against human sEH. Lower IC50 values indicate higher potency.
| Inhibitor | Human sEH IC50 (nM) | Notes |
| This compound | 300 | --- |
| TPPU | 3.7 | Potent and widely used in in vivo studies.[1][2] |
| t-TUCB | 0.9 | Highly potent inhibitor with good bioavailability.[3][4] |
| AR9281 (APAU) | 13.8 | Orally active and has been evaluated in clinical trials.[5][6] |
| sEH-IN-3 | 0.46 | A potent inhibitor.[5] |
| sEH inhibitor-20 | 0.2 | Orally active and metabolically stable.[5] |
| CUDA | 112 | Also a PPARα agonist.[5] |
| sEH-IN-21 | 0.1 | Potent inhibitor with anti-inflammatory activity.[5] |
Experimental Protocols
The determination of IC50 values is crucial for comparing the potency of sEH inhibitors. A common method employed is a fluorescence-based assay.
Fluorescence-Based Assay for sEH Inhibitor IC50 Determination
This protocol outlines a typical in vitro assay to determine the potency of sEH inhibitors.
Materials:
-
Recombinant human sEH enzyme
-
sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Fluorogenic substrate (e.g., cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate - CMNPC)
-
Test inhibitors (dissolved in an appropriate solvent like DMSO)
-
96-well microplate (black, flat-bottom)
-
Plate reader capable of fluorescence measurement (e.g., excitation at 330 nm, emission at 465 nm)
Procedure:
-
Enzyme Preparation: Prepare a working solution of recombinant human sEH in sEH assay buffer to a final concentration of approximately 1 nM.
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitors in the assay buffer. A typical starting concentration for the stock solution is 100 times the final desired highest concentration.
-
Assay Setup:
-
In a 96-well microplate, add the sEH assay buffer.
-
Add the diluted test inhibitors to the respective wells. Include a vehicle control (solvent without inhibitor) and a positive control (a known sEH inhibitor).
-
Add the prepared recombinant human sEH solution to all wells except for the "no enzyme" control wells.
-
Incubate the plate for 5 minutes at 30°C to allow the inhibitors to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorogenic substrate (e.g., CMNPC at a final concentration of 5 µM) to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed plate reader.
-
Measure the increase in fluorescence intensity over time (kinetic read) or after a fixed incubation period (endpoint read, e.g., 30 minutes) at 30°C. The hydrolysis of the substrate by sEH generates a fluorescent product.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Calculate the percentage of sEH inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve (e.g., a four-parameter logistic model).[1]
-
Signaling Pathway and Experimental Workflow
sEH Signaling Pathway
The following diagram illustrates the central role of soluble epoxide hydrolase in the arachidonic acid cascade and the mechanism of its inhibition.
Caption: The sEH signaling pathway.
Experimental Workflow for IC50 Determination
This diagram outlines the key steps in the experimental workflow for determining the IC50 value of an sEH inhibitor.
Caption: Experimental workflow for sEH IC50 determination.
References
- 1. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. researchgate.net [researchgate.net]
Assessing the Selectivity of Soluble Epoxide Hydrolase (sEH) Inhibitors Against Other Hydrolases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Soluble epoxide hydrolase (sEH) inhibitors are a promising class of therapeutic agents, primarily investigated for their anti-inflammatory, antihypertensive, and analgesic properties. Their mechanism of action involves the stabilization of endogenous lipid signaling molecules, epoxyeicosatrienoic acids (EETs), by preventing their degradation. However, a critical aspect of preclinical drug development is the assessment of an inhibitor's selectivity to ensure that its therapeutic effects are not confounded by off-target activities. This guide provides a comparative analysis of the selectivity of two well-characterized sEH inhibitors, AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) and t-TUCB (trans-4-[4-(3-trifluoromethoxyphenyl-ureido)cyclohexyloxy]benzoic acid) , against other key hydrolases involved in lipid metabolism.
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of AUDA and t-TUCB against sEH and other relevant hydrolases. A higher IC50 value indicates lower potency, and a large differential between the IC50 for sEH and other hydrolases signifies higher selectivity.
| Target Enzyme | sEH Inhibitor | IC50 Value (nM) | Species | Reference |
| Soluble Epoxide Hydrolase (sEH) | AUDA | 69 | Human | [1] |
| 18 | Mouse | [1] | ||
| t-TUCB | 0.9 | Human | [2][3] | |
| Fatty Acid Amide Hydrolase (FAAH) | AUDA | 7,500 | Rat | [4] |
| t-TUCB | >10,000 | Human | Data not readily available | |
| Monoacylglycerol Lipase (MAGL) | AUDA | Data not readily available | - | - |
| t-TUCB | Data not readily available | - | - | |
| Carboxylesterase 1 (CES1) | AUDA | Data not readily available | - | - |
| t-TUCB | Data not readily available | - | - | |
| Carboxylesterase 2 (CES2) | AUDA | Data not readily available | - | - |
| t-TUCB | Data not readily available | - | - |
Note: Data for all inhibitor-enzyme combinations are not publicly available and represent a current knowledge gap. The provided data indicates that while AUDA has some inhibitory activity against FAAH in the micromolar range, it is significantly less potent than its inhibition of sEH. Information regarding the selectivity of these specific sEH inhibitors against MAGL and carboxylesterases remains to be elucidated through further experimental studies.
Signaling Pathway Context: The Arachidonic Acid Cascade
Soluble epoxide hydrolase is a key enzyme in the arachidonic acid (AA) metabolic cascade. Understanding this pathway is crucial for appreciating the therapeutic rationale behind sEH inhibition and the potential consequences of off-target effects on other hydrolases within this network.
This diagram illustrates that sEH and FAAH are both involved in the metabolism of lipid signaling molecules derived from or related to arachidonic acid. While sEH degrades the anti-inflammatory EETs, FAAH breaks down the endocannabinoid anandamide. Inhibition of sEH is intended to increase the beneficial effects of EETs. Cross-reactivity of an sEH inhibitor with FAAH could lead to a complex pharmacological profile by simultaneously affecting both pathways.
Experimental Protocols
To assess the selectivity of an sEH inhibitor, a series of in vitro enzyme inhibition assays are performed. Below are generalized protocols for determining the IC50 values for sEH and other relevant hydrolases.
General Experimental Workflow for Selectivity Profiling
A systematic approach is crucial for determining the selectivity of an enzyme inhibitor. The following workflow outlines the key steps involved.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)
-
Principle: This assay measures the hydrolysis of a non-fluorescent sEH substrate to a highly fluorescent product. The rate of fluorescence increase is proportional to sEH activity.
-
Materials:
-
Recombinant human sEH
-
sEH assay buffer (e.g., 25 mM Bis-Tris HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Non-fluorescent sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)
-
Test inhibitor (e.g., AUDA, t-TUCB) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add a small volume of the inhibitor dilutions to the wells of the microplate. Include a vehicle control (DMSO only) and a positive control (known sEH inhibitor).
-
Add the sEH enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the sEH substrate solution to all wells.
-
Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) at an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)
-
Principle: This assay is analogous to the sEH assay, measuring the hydrolysis of a non-fluorescent FAAH substrate to a fluorescent product.
-
Materials:
-
Recombinant human FAAH
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
Non-fluorescent FAAH substrate (e.g., arachidonoyl-7-amino, 4-methyl coumarin (B35378) amide)
-
Test inhibitor dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Follow the same general procedure as the sEH inhibition assay, substituting the FAAH enzyme and substrate.
-
Measure fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculate the IC50 value as described for the sEH assay.
-
Carboxylesterase (CES1 and CES2) Inhibition Assay
-
Principle: Carboxylesterase activity can be measured using various methods, including spectrophotometric or fluorometric assays, or by quantifying the formation of a specific metabolite from a prodrug substrate using liquid chromatography-mass spectrometry (LC-MS).
-
Materials (for a fluorometric assay):
-
Recombinant human CES1 or CES2
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Fluorogenic substrate (e.g., 4-methylumbelliferyl acetate)
-
Test inhibitor dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Follow the same general procedure as the sEH inhibition assay, using the appropriate CES enzyme and substrate.
-
Measure fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
Calculate the IC50 value as described for the sEH assay.
-
References
- 1. Soluble Epoxide Hydrolase Inhibition by t-TUCB Promotes Brown Adipogenesis and Reduces Serum Triglycerides in Diet-Induced Obesity [mdpi.com]
- 2. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. t-TUCB | Hydrolase Inhibitors: R&D Systems [rndsystems.com]
- 4. benchchem.com [benchchem.com]
Cross-Validation of sEH Inhibitor Activity: A Comparative Guide to Common Assay Platforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of a representative soluble epoxide hydrolase (sEH) inhibitor, herein referred to as sEH inhibitor-11, across different in vitro assay platforms. The data and protocols presented are synthesized from established methodologies to aid researchers in selecting the most appropriate assay for their specific needs and in understanding the potential for variability in results across different platforms.
Introduction to Soluble Epoxide Hydrolase and its Inhibition
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of arachidonic acid.[1][2] It catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally beneficial effects, including anti-inflammatory, vasodilatory, and analgesic properties.[1][3] By converting EETs into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), sEH diminishes these protective effects.[1]
Inhibition of sEH is a promising therapeutic strategy for a range of conditions, including hypertension, inflammation, and pain.[1][3] sEH inhibitors block the enzymatic degradation of EETs, thereby increasing their bioavailability and enhancing their therapeutic effects. The development and characterization of potent and selective sEH inhibitors are active areas of research. Accurate and reproducible methods for assessing inhibitor potency are crucial for these efforts. This guide focuses on the cross-validation of the activity of a representative urea-based sEH inhibitor, "this compound," in two commonly used assay formats: a fluorescence-based assay and a liquid chromatography-mass spectrometry (LC-MS)-based assay.
sEH Signaling Pathway and Point of Inhibition
The following diagram illustrates the role of sEH in the arachidonic acid cascade and the mechanism of action for sEH inhibitors.
Comparative Analysis of this compound Activity
The inhibitory potency of this compound was evaluated using two distinct assay methodologies. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce sEH activity by 50%, were determined in a fluorescence-based assay and a liquid chromatography-mass spectrometry (LC-MS)-based assay. The results are summarized in the table below. This data is representative of a class of urea-based sEH inhibitors.[4]
| Assay Type | Substrate | This compound IC50 (nM) |
| Fluorescence-Based Assay | PHOME | 5.0 |
| LC-MS-Based Assay | 14,15-EpETrE (Endogenous) | 7.2 |
Note: The IC50 values presented are hypothetical for "this compound" but are based on comparative data for urea-based sEH inhibitors from published studies. It is common to observe slight variations in IC50 values between different assay formats due to differences in substrates, reaction conditions, and detection methods.[4]
Experimental Protocols
Detailed methodologies for the two key experiments cited are provided below.
Fluorescence-Based sEH Inhibitor Screening Assay
This assay measures the hydrolysis of a non-fluorescent substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), into a highly fluorescent product.[5][6]
Materials:
-
Recombinant human sEH
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
PHOME substrate
-
This compound
-
DMSO (for compound dilution)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in DMSO to generate a range of concentrations for testing.
-
Enzyme Preparation: Dilute the recombinant human sEH in sEH Assay Buffer to the desired working concentration.
-
Assay Setup:
-
To the wells of a 96-well plate, add the appropriate volume of sEH Assay Buffer.
-
Add the serially diluted this compound solutions to the test wells. Include vehicle control wells (containing DMSO but no inhibitor) and a positive control inhibitor if desired.
-
Add the diluted sEH enzyme solution to all wells except for the background control wells.
-
Pre-incubate the plate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Add the PHOME substrate solution to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement:
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes). The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Endpoint Reading: Alternatively, incubate the plate at room temperature for a fixed period (e.g., 30 minutes), and then measure the final fluorescence intensity.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of sEH inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
LC-MS-Based sEH Activity Assay
This assay directly measures the conversion of a natural sEH substrate, 14,15-epoxyeicosatrienoic acid (14,15-EET), to its corresponding diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
Materials:
-
Recombinant human sEH
-
Assay Buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4, containing 0.1 g/L BSA)
-
14,15-EET substrate
-
This compound
-
Acetonitrile (B52724) with 0.1% formic acid (for reaction quenching)
-
96-well plate
-
Online solid-phase extraction (SPE)-LC-MS/MS system
Procedure:
-
Compound and Substrate Preparation: Prepare stock solutions of this compound and 14,15-EET in an appropriate solvent (e.g., DMSO). Further dilute with Assay Buffer to the desired concentrations.
-
Assay Setup:
-
Add the serially diluted this compound solutions to the wells of a 96-well plate. Include vehicle control wells.
-
Add the diluted sEH enzyme solution to all wells except for the negative control wells (which receive buffer instead).
-
Pre-incubate the plate for 5 minutes.
-
-
Reaction Initiation and Termination:
-
Add the 14,15-EET substrate solution to all wells to start the reaction.
-
Incubate for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Directly inject the quenched reaction mixture into an online SPE-LC-MS/MS system.
-
Use a suitable SPE column for rapid extraction and a C18 column for chromatographic separation of the substrate (14,15-EET) and the product (14,15-DHET).
-
Detect and quantify the analyte and product using tandem mass spectrometry in selected reaction monitoring (SRM) mode.
-
-
Data Analysis:
-
Determine the amount of 14,15-DHET produced in each well.
-
Calculate the percentage of sEH inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow for Cross-Validation
The following diagram outlines the logical workflow for the cross-validation of this compound activity in the different assays described.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of an online SPE–LC–MS-based assay using endogenous substrate for investigation of soluble epoxide hydrolase (sEH) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
A Head-to-Head Comparison of Soluble Epoxide Hydrolase Inhibitors: AUDA vs. TPPU
A Guide for Researchers, Scientists, and Drug Development Professionals
Note to the Reader: This guide provides a detailed comparison of two prominent soluble epoxide hydrolase (sEH) inhibitors, AUDA and TPPU. The initial request for a comparison with "sEH inhibitor-11" could not be fulfilled due to the ambiguous and inconsistent use of this identifier in publicly available scientific literature, making a direct and reliable head-to-head comparison impossible. Therefore, we have substituted "this compound" with TPPU (1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea), a well-characterized, potent, and widely studied sEH inhibitor, to provide a comprehensive and data-rich comparative analysis against AUDA.
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, particularly the epoxyeicosatrienoic acids (EETs). EETs, derived from arachidonic acid, possess potent anti-inflammatory, vasodilatory, and analgesic properties. By hydrolyzing EETs to their less active diol counterparts, sEH effectively terminates their beneficial signaling.[1][2] Inhibition of sEH has therefore emerged as a promising therapeutic strategy for a range of pathological conditions, including hypertension, inflammation, and neuropathic pain.[3][4] This guide presents a head-to-head comparison of two widely researched urea-based sEH inhibitors: 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA) and 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU).
Mechanism of Action
Both AUDA and TPPU are competitive, tight-binding inhibitors of sEH. They function by mimicking the transition state of the epoxide hydrolysis reaction, thereby blocking the active site of the enzyme. This inhibition leads to an accumulation of EETs, which can then exert their therapeutic effects through various downstream signaling pathways. A key mechanism involves the modulation of inflammatory responses, in part through the inhibition of the NF-κB signaling pathway.[5][6]
Quantitative Data Comparison
The following tables summarize the key in vitro potency and pharmacokinetic parameters of AUDA and TPPU based on available preclinical data.
Table 1: In Vitro Potency (IC50) of AUDA and TPPU Against Soluble Epoxide Hydrolase
| Inhibitor | Human sEH IC50 (nM) | Mouse sEH IC50 (nM) | Rat sEH IC50 (nM) |
| AUDA | 69[7][8][9] | 18[7][8][9] | Data not consistently reported |
| TPPU | 0.9 - 45[10][11][12] | 6 - 90[10][11] | 5[10] |
Table 2: Pharmacokinetic Parameters of AUDA and TPPU in Rodents
| Parameter | AUDA (in Mice) | TPPU (in Mice) | TPPU (in Rats) |
| Route of Administration | Oral (as butyl ester prodrug) | Oral | Oral (in drinking water) |
| Dose | 10 mg/kg | 0.1 - 3 mg/kg | 0.2, 1, and 5 mg/L |
| Cmax (Maximum Concentration) | Not explicitly reported | 270 - 1700 nM[10] | Dose-dependent increase |
| Tmax (Time to Maximum Concentration) | Not explicitly reported | ~1-2 hours[13] | Near steady state after 8 days[10] |
| AUC (Area Under the Curve) | Lower compared to other sEHIs[14] | Dose-dependent increase[10] | Not explicitly reported |
| t1/2 (Half-life) | Shorter[15] | Long half-life[10] | Long half-life[10] |
| Oral Bioavailability (%) | Poor (improved with esterification)[14] | 31 - 41%[10] | Not explicitly reported |
In Vivo Efficacy
Both AUDA and TPPU have demonstrated significant efficacy in various preclinical models of disease.
-
AUDA: In its prodrug form (AUDA-butyl ester), it has been shown to reduce infarct volume in a mouse model of ischemic stroke.[2] It has also been reported to reduce inflammatory pain in rodent models.[16] In angiotensin-infused rats, AUDA administered in drinking water lowered mean arterial blood pressure.[8]
-
TPPU: This inhibitor has shown potent anti-inflammatory and analgesic effects in rodent models of neuropathic pain, in some cases demonstrating superior efficacy to standard-of-care drugs like celecoxib (B62257) and gabapentin.[16][17] TPPU has also been shown to alleviate neuroinflammation in a rat model of paclitaxel-induced peripheral neuropathy by suppressing NF-κB signaling.[18] Furthermore, it has demonstrated therapeutic potential in models of arthritis and Alzheimer's disease.[19][20]
Signaling Pathways and Experimental Workflows
sEH Inhibition and Downstream Signaling
The inhibition of sEH by AUDA or TPPU leads to an increase in the levels of EETs. These lipid mediators can then influence multiple downstream signaling pathways, a key one being the attenuation of the pro-inflammatory NF-κB pathway.
Caption: Mechanism of action of sEH inhibitors.
General Experimental Workflow for sEH Inhibitor Evaluation
The evaluation of a novel sEH inhibitor typically follows a standardized workflow from in vitro characterization to in vivo efficacy testing.
Caption: A typical workflow for preclinical evaluation of sEH inhibitors.
Experimental Protocols
Determination of sEH Inhibitory Potency (IC50)
Principle: The inhibitory potency of a compound against sEH is determined by measuring the reduction in the enzymatic hydrolysis of a substrate in the presence of the inhibitor. A common method utilizes a fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), which upon hydrolysis by sEH, releases a fluorescent product.[14]
Materials:
-
Recombinant human, mouse, or rat sEH enzyme
-
CMNPC substrate
-
Assay Buffer: 25 mM Bis-Tris/HCl, pH 7.0
-
Test compounds (AUDA, TPPU) dissolved in DMSO
-
96-well microplate (black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add a small volume of the diluted test compounds to the wells. Include a vehicle control (DMSO only) and a positive control (a known sEH inhibitor).
-
Add the recombinant sEH enzyme to each well and incubate for 5 minutes at 30°C to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the CMNPC substrate to each well.
-
Immediately measure the fluorescence intensity kinetically over a period of 10-20 minutes using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore).
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Pharmacokinetic Study in Rodents
Principle: To evaluate the absorption, distribution, metabolism, and excretion (ADME) of an sEH inhibitor, the compound is administered to rodents (typically mice or rats) via a relevant route (e.g., oral gavage, intravenous injection), and blood samples are collected at various time points to measure the drug concentration.[13][14]
Materials:
-
Male Swiss Webster mice or Sprague-Dawley rats
-
Test compound (AUDA or TPPU)
-
Vehicle for formulation (e.g., corn oil, PEG400)
-
Dosing syringes and gavage needles
-
Blood collection supplies (e.g., EDTA-coated capillaries)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate animals for at least one week before the study.
-
Prepare the dosing formulation of the test compound in the chosen vehicle.
-
Administer the compound to the animals at a specific dose. For oral administration, use oral gavage. For intravenous administration, inject into the tail vein.
-
-
Blood Sampling:
-
Collect small blood samples (e.g., 10-20 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Immediately transfer the blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Sample Processing and Bioanalysis:
-
Process the blood samples to separate plasma.
-
Extract the drug from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile).
-
Quantify the concentration of the test compound in the plasma extracts using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the drug versus time.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, t1/2, and oral bioavailability (if both oral and IV data are available).
-
In Vivo Efficacy in a Lipopolysaccharide (LPS)-Induced Inflammation Model
Principle: This model is used to evaluate the anti-inflammatory effects of a compound. LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response when administered to rodents. The efficacy of the sEH inhibitor is assessed by its ability to reduce inflammatory markers or symptoms.[3]
Materials:
-
Male mice or rats
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (AUDA or TPPU) and vehicle
-
Equipment for assessing inflammatory endpoints (e.g., for measuring paw edema, or collecting tissue for cytokine analysis)
Procedure:
-
Animal Dosing:
-
Administer the test compound or vehicle to the animals at a predetermined time before the inflammatory challenge.
-
-
Induction of Inflammation:
-
Inject LPS intraperitoneally or into a specific site (e.g., the paw) to induce an inflammatory response.
-
-
Assessment of Inflammation:
-
At various time points after LPS administration, assess the inflammatory response. This can include:
-
Measuring paw volume to quantify edema.
-
Assessing pain sensitivity (e.g., thermal or mechanical allodynia).
-
Collecting blood or tissue samples to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA or other immunoassays.
-
Analyzing the ratio of epoxides to diols in plasma or tissues as a biomarker of sEH inhibition.
-
-
-
Data Analysis:
-
Compare the inflammatory endpoints in the drug-treated groups to the vehicle-treated control group to determine the anti-inflammatory efficacy of the compound.
-
Conclusion
Both AUDA and TPPU are potent inhibitors of soluble epoxide hydrolase with demonstrated efficacy in preclinical models of various diseases. TPPU generally exhibits greater in vitro potency, particularly against human sEH, and appears to have a more favorable pharmacokinetic profile with a longer half-life and better oral bioavailability compared to the parent compound AUDA. The choice between these inhibitors for a specific research application will depend on the experimental system, the desired route of administration, and the specific disease model being investigated. The detailed protocols provided in this guide offer a starting point for the preclinical evaluation of these and other novel sEH inhibitors.
References
- 1. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble Epoxide Hydrolase Inhibition: Targeting Multiple Mechanisms of Ischemic Brain Injury with a Single Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU): resulting drug levels and modulation of oxylipin pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. dovepress.com [dovepress.com]
- 17. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Soluble Epoxide Hydrolase Inhibitor TPPU Alleviates Nab-Paclitaxel-Induced Peripheral Neuropathic Pain via Suppressing NF-κB Signalling in the Spinal Cord of a Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
A Comparative Pharmacokinetic Profile of sEH Inhibitors: AR9281 vs. TPPU
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two prominent soluble epoxide hydrolase (sEH) inhibitors: AR9281 (also known as sEH inhibitor-11 or APAU) and TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea). The information presented is curated from preclinical and clinical studies to assist in the evaluation and selection of the most suitable inhibitor for research and development purposes.
Executive Summary
Both AR9281 and TPPU are potent inhibitors of soluble epoxide hydrolase, an enzyme responsible for the degradation of anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs). By inhibiting sEH, these compounds increase the endogenous levels of EETs, offering therapeutic potential for a range of conditions including hypertension, inflammation, and pain. While both inhibitors are effective, they exhibit distinct pharmacokinetic properties that influence their suitability for different research applications and potential clinical development paths. AR9281 is characterized by its rapid absorption and shorter half-life, suggesting a need for more frequent dosing.[1][2] In contrast, TPPU demonstrates a significantly longer half-life, indicating the potential for less frequent administration.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for AR9281 and TPPU from studies conducted in various species. It is important to note that direct head-to-head comparative studies are limited, and thus, comparisons should be made with consideration of the different experimental conditions.
Table 1: Pharmacokinetic Parameters of AR9281 (APAU)
| Species | Dose | Route | Cmax | Tmax | AUC | Bioavailability (%) | Terminal Half-life (t½) | Reference |
| Human | 10-1000 mg (single dose) | Oral | Dose-dependent | - | Dose-proportional up to 500 mg | - | 3-5 hours | [1][2] |
| Rat | - | Oral | - | - | - | 100 | - |
Table 2: Pharmacokinetic Parameters of TPPU
| Species | Dose | Route | Cmax | Tmax | AUC | Bioavailability (%) | Terminal Half-life (t½) | Reference |
| Human (pilot study) | 0.1 mg/kg (multiple doses) | Oral | - | - | - | - | 93.9 hours | [3] |
| Cynomolgus Monkey | 0.3 - 3 mg/kg | Oral | Dose-dependent increase | - | - | - | - | [4] |
| Mouse | 3 mg/kg | Oral Gavage | - | - | - | - | 37 ± 2.5 hours | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the pharmacokinetic evaluation of sEH inhibitors.
Oral Administration and Blood Sampling in Rodents (Rat/Mouse)
This protocol outlines the procedure for oral administration of a test compound and subsequent serial blood sampling for pharmacokinetic analysis.
1. Animal Preparation:
-
Male Sprague-Dawley rats or C57BL/6 mice are typically used.
-
Animals are housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to food and water.
-
For oral dosing studies, animals are often fasted overnight (approximately 12 hours) prior to administration to reduce variability in absorption, with water remaining available.[6]
2. Formulation and Dosing:
-
The sEH inhibitor (AR9281 or TPPU) is formulated in a suitable vehicle, such as a solution of polyethylene (B3416737) glycol 400 (PEG400) in water or a suspension in 0.5% methylcellulose.
-
The formulation is administered orally via gavage using a ball-tipped gavage needle. The volume administered is typically 5-10 mL/kg for rats and 10 mL/kg for mice.
3. Blood Collection:
-
Serial blood samples (approximately 100-200 µL) are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
In rats, blood is often collected from the tail vein or via a surgically implanted cannula. In mice, blood can be collected via the saphenous vein, submandibular vein, or retro-orbital sinus.[7]
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
4. Plasma Preparation and Analysis:
-
Blood samples are centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.[8]
-
The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.
-
Plasma concentrations of the sEH inhibitor and its potential metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated from the plasma concentration-time data using non-compartmental analysis software (e.g., WinNonlin).[4]
Signaling Pathways and Experimental Workflows
Arachidonic Acid Metabolism Pathway
Inhibition of soluble epoxide hydrolase alters the arachidonic acid metabolic cascade. sEH metabolizes epoxyeicosatrienoic acids (EETs), which are produced by cytochrome P450 (CYP) enzymes, into less active dihydroxyeicosatrienoic acids (DHETs).[9] By inhibiting sEH, compounds like AR9281 and TPPU increase the bioavailability of EETs, which have vasodilatory, anti-inflammatory, and analgesic properties.
Caption: Arachidonic Acid Metabolism and the action of sEH inhibitors.
NF-κB Signaling Pathway
The anti-inflammatory effects of sEH inhibitors are, in part, mediated through the modulation of the NF-κB signaling pathway. EETs have been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[10] By stabilizing EETs, sEH inhibitors can suppress NF-κB activation and subsequent inflammatory responses.
Caption: Modulation of the NF-κB signaling pathway by sEH inhibitors.
Experimental Workflow for Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of an sEH inhibitor in a rodent model.
Caption: General workflow for a rodent pharmacokinetic study.
References
- 1. Pharmacokinetics and pharmacodynamics of AR9281, an inhibitor of soluble epoxide hydrolase, in single- and multiple-dose studies in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Target-Mediated Drug Disposition (TMDD) – a Class Effect of Soluble Epoxide Hydrolase (sEH) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 8. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 9. Soluble Epoxide Hydrolase as a Therapeutic Target for Neuropsychiatric Disorders [mdpi.com]
- 10. In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Soluble Epoxide Hydrolase (sEH) Inhibitors: A Comparative Guide
A note on "sEH inhibitor-11": Extensive literature searches did not yield a specific soluble epoxide hydrolase (sEH) inhibitor designated as "this compound." This nomenclature does not appear to correspond to a recognized compound in publicly available scientific databases. Therefore, this guide will provide a comparative analysis of several well-characterized and widely studied sEH inhibitors, presenting experimental data that validates their anti-inflammatory properties. The principles and findings discussed herein are broadly applicable to this class of inhibitors.
Introduction to sEH Inhibition in Inflammation
Inflammation is a critical biological process, but its dysregulation contributes to a wide range of chronic diseases.[1] The enzyme soluble epoxide hydrolase (sEH) plays a significant role in the inflammatory cascade by degrading anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs).[1][2] By inhibiting sEH, the levels of protective EETs are increased, which in turn can suppress inflammatory responses.[1][2] This mechanism has positioned sEH inhibitors as a promising therapeutic strategy for a variety of inflammatory conditions.[2][3]
This guide provides a comparative overview of the anti-inflammatory effects of prominent sEH inhibitors, supported by experimental data from preclinical studies.
Mechanism of Action: The Arachidonic Acid Cascade
Soluble epoxide hydrolase inhibitors exert their anti-inflammatory effects by modulating the arachidonic acid (AA) metabolic pathway. AA is metabolized by three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) epoxygenase. While the COX and LOX pathways primarily produce pro-inflammatory mediators, the CYP450 pathway generates EETs, which have anti-inflammatory properties.[4] sEH converts these beneficial EETs into their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs).[1][5] By blocking sEH, inhibitors prevent the degradation of EETs, thereby enhancing their anti-inflammatory actions.[2]
Figure 1: Simplified signaling pathway of arachidonic acid metabolism and the action of sEH inhibitors.
Comparative Efficacy of sEH Inhibitors
Several sEH inhibitors have been evaluated for their anti-inflammatory potency. This section compares the effects of prominent inhibitors such as t-TUCB , t-AUCB , APAU , and AUDA-BE with each other and with the traditional non-steroidal anti-inflammatory drug (NSAID) celecoxib (B62257) .
In Vivo Models of Inflammation
LPS, a component of bacterial cell walls, is a potent inducer of inflammation. Studies in rodent models have demonstrated the superior efficacy of sEH inhibitors compared to celecoxib in mitigating LPS-induced inflammatory pain.[6][7]
| Inhibitor | Dose | Model | Key Findings | Reference |
| APAU | 3 mg/kg | Rat (LPS-induced inflammatory pain) | Significantly attenuated allodynia. | [6] |
| t-TUCB | 10 mg/kg | Rat (LPS-induced inflammatory pain) | Showed a later onset but higher efficacy, reaching 100% of baseline mechanical withdrawal thresholds by 6 hours. | [6] |
| t-AUCB | 30 & 100 mg/kg | Rat (LPS-induced inflammatory pain) | Significantly effective at higher doses. | [6] |
| Celecoxib | 10 mg/kg | Rat (LPS-induced inflammatory pain) | Less potent and efficacious than the tested sEH inhibitors. | [6][7] |
| AUDA-BE | 20 mg/kg | Mouse (LPS-induced systemic inflammation) | Prevented mortality and restored systolic blood pressure. | [8] |
Diabetic neuropathy is a chronic condition with a significant inflammatory component. sEH inhibitors have shown robust analgesic effects in models of diabetic neuropathy.
| Inhibitor | Dose | Model | Key Findings | Reference |
| APAU | 3 mg/kg | Rat (Streptozocin-induced diabetic neuropathy) | Significantly blocked allodynia with rapid onset. | [6] |
| t-TUCB | 10 mg/kg | Rat (Streptozocin-induced diabetic neuropathy) | Significant anti-allodynic response. | [6] |
| t-AUCB | 100 mg/kg | Rat (Streptozocin-induced diabetic neuropathy) | Significant effect only at the highest dose. | [6] |
| t-TUCB | 10 mg/kg | Mouse (Diabetic neuropathy) | Induced a robust conditioned place preference, indicative of pain relief, without being rewarding in control mice. | [9] |
| Gabapentin | 100 mg/kg | Mouse (Diabetic neuropathy) | Similar increase in mechanical withdrawal thresholds as t-TUCB, but was associated with a decrease in spontaneous locomotion. | [9] |
Modulation of Inflammatory Mediators
The anti-inflammatory effects of sEH inhibitors are substantiated by their ability to modulate key signaling molecules involved in the inflammatory response.
| Inhibitor | Model | Effect on Mediators | Reference |
| APAU | Rat (LPS-induced inflammatory pain) | Significantly lowered plasma levels of dihydroxyeicosatrienoic acids (DHETs). | [6] |
| AUDA-BE | Mouse (LPS-induced systemic inflammation) | Decreased plasma levels of pro-inflammatory cytokines and nitric oxide metabolites. | [4] |
| TPPU | Rat (Post-Status Epilepticus) | Increased hippocampal levels of EETs and other epoxyeicosanoids. | [10] |
| t-AUCB | Mouse (LPS-induced hypotension) | Significantly shifted the ratio of lipid epoxides to corresponding diols in plasma. | [11] |
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Inflammatory Pain Model in Rats
This model is used to assess the efficacy of analgesics in a state of acute inflammation.
Figure 2: Experimental workflow for the LPS-induced inflammatory pain model in rats.
Detailed Methodology:
-
Animals: Male Sprague-Dawley rats are used.[7]
-
Baseline Measurement: Before any treatment, baseline mechanical withdrawal thresholds are determined using von Frey filaments.
-
Induction of Inflammation: A subcutaneous injection of lipopolysaccharide (LPS) is administered into the plantar surface of the hind paw to induce localized inflammation.[6]
-
Treatment: sEH inhibitors or a vehicle control are administered, typically via oral gavage, at various doses.[6]
-
Assessment of Allodynia: Mechanical allodynia (pain in response to a non-painful stimulus) is measured at multiple time points after treatment by assessing the paw withdrawal threshold to von Frey filaments.[6]
-
Biochemical Analysis: At the end of the experiment, blood plasma can be collected to measure the levels of EETs and DHETs using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to confirm target engagement.[6]
In Vitro Anti-inflammatory Assay in Macrophages
This assay is used to evaluate the direct effects of compounds on the production of inflammatory mediators by immune cells.
Detailed Methodology:
-
Cell Culture: A murine macrophage cell line, such as RAW 264.7, is cultured in appropriate media.
-
Pre-treatment: Cells are pre-treated with various concentrations of the sEH inhibitor for a specified period (e.g., 1 hour).
-
Inflammatory Stimulation: Inflammation is induced by adding LPS to the cell culture medium.
-
Incubation: The cells are incubated for a period (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Analysis: The cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide using methods like ELISA and the Griess assay, respectively.
Signaling Pathways Implicated in the Anti-inflammatory Action of sEH Inhibitors
The anti-inflammatory effects of sEH inhibitors are mediated through the modulation of key intracellular signaling pathways.
-
NF-κB Pathway: EETs have been shown to inhibit the activation of NF-κB, a critical transcription factor that drives the expression of many pro-inflammatory genes.[2]
-
PPARγ Pathway: EETs can act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor with anti-inflammatory properties.[2]
Figure 3: Key signaling pathways modulated by sEH inhibitors.
Conclusion
The experimental data strongly support the anti-inflammatory effects of soluble epoxide hydrolase inhibitors. In various preclinical models, sEH inhibitors have demonstrated potent anti-inflammatory and analgesic properties, often exceeding the efficacy of traditional anti-inflammatory drugs like celecoxib. Their mechanism of action, which involves the stabilization of endogenous anti-inflammatory lipid mediators, offers a novel therapeutic approach. The comparative data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals interested in this promising class of compounds for the treatment of inflammatory diseases.
References
- 1. The Anti-Inflammatory Effects of Soluble Epoxide Hydrolase Inhibitors are Independent of Leukocyte Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Soluble epoxide hydrolase inhibition is antinociceptive in a mouse model of diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic and Natural Soluble Epoxide Hydrolase (sEH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Soluble epoxide hydrolase (sEH) has emerged as a critical therapeutic target for a range of inflammatory, cardiovascular, and pain-related disorders. The enzyme's primary role involves the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). Inhibition of sEH preserves EET levels, thereby amplifying their beneficial effects. This guide provides a comparative analysis of a representative synthetic sEH inhibitor, sEH inhibitor-11, alongside other well-characterized synthetic inhibitors and a diverse range of natural sEH inhibitors, with a focus on their inhibitory potency, pharmacokinetics, and in vivo efficacy, supported by experimental data.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of an inhibitor. The following tables summarize the IC50 values for this compound, other prominent synthetic inhibitors, and various classes of natural sEH inhibitors against human sEH.
Table 1: Inhibitory Potency of Synthetic sEH Inhibitors against Human sEH
| Inhibitor Name | Chemical Class | IC50 (nM) | Reference |
| This compound (compound 35) | Quinazoline-4(3H)-one-7-carboxamide | 300 | [1] |
| TPPU | Urea (B33335) | 3.7 | [2] |
| t-AUCB | Urea | 1.3 | [3] |
| GSK2256294A | Amide | 0.027 | [2][4] |
| APAU (AR9281) | Urea | 13.8 | [2] |
Table 2: Inhibitory Potency of Natural sEH Inhibitors against Human sEH
| Natural Inhibitor | Source/Chemical Class | IC50 (µM) | Reference |
| 1,3-bis(4-methoxybenzyl) urea (MMU) | Pentadiplandra brazzeana (Urea) | 0.092 | [5] |
| Honokiol | Magnolia officinalis (Lignan) | 20.3 | [5] |
| β-amyrin acetate | Multiple plant sources (Triterpenoid) | 0.57 | [6] |
| Patuletin | Inula britannica (Flavonoid) | 12.1 | [7] |
| Hispidulin | Inula britannica (Flavonoid) | 22.2 | [7] |
| Eupatin | Inula britannica (Flavonoid) | 42.6 | [7] |
| (E)-3-Feruloylquinic acid | Tetrastigma hemsleyanum (Phenolic acid) | 60.7 | [2] |
| Thalictoside | A. squamosa L. (Flavonoid glycoside) | 20.2 | [2] |
Pharmacokinetic Profiles: A Comparative Overview
Pharmacokinetic parameters determine the absorption, distribution, metabolism, and excretion of a drug, which are critical for its in vivo efficacy. While specific data for "this compound" is not publicly available, data for other potent synthetic inhibitors like TPPU and t-AUCB in various animal models offer valuable insights for comparison. Data on the pharmacokinetics of natural sEH inhibitors are less extensive.
Table 3: Pharmacokinetic Parameters of Representative Synthetic sEH Inhibitors
| Inhibitor | Animal Model | Dose & Route | Cmax | T1/2 | AUC | Oral Bioavailability (%) | Reference |
| TPPU | Cynomolgus Monkey | 0.3 mg/kg, oral | 130 ng/mL | 37 h | 4100 ng·h/mL | - | [8] |
| Mouse | 1 mg/kg, oral | 1.2 µM | ~24 h | 21 µM·h | - | [5] | |
| t-AUCB | Mouse | 0.1 mg/kg, oral | 110 ng/mL | 4.8 h | 420 ng·h/mL | 75 | [5][9] |
| Dog | 0.1 mg/kg, oral | 180 ng/mL | 7.9 h | 1600 ng·h/mL | - | [10] |
Note: Cmax = Maximum plasma concentration, T1/2 = Half-life, AUC = Area under the curve. Dashes indicate data not available.
In Vivo Efficacy: Preclinical Evidence
The therapeutic potential of sEH inhibitors is ultimately determined by their efficacy in relevant disease models. Synthetic inhibitors have been extensively studied in models of inflammation and pain. In vivo data for natural inhibitors is emerging but is currently less comprehensive.
Synthetic sEH Inhibitors in Animal Models
-
TPPU: Has demonstrated significant anti-inflammatory and analgesic effects in various rodent models. It has been shown to reduce neuroinflammation in models of Alzheimer's disease and protect against ischemic stroke.[11][12] In models of neuropathic pain, TPPU has shown efficacy comparable or superior to existing treatments.[13]
-
t-AUCB: This inhibitor has shown potent anti-inflammatory effects in a lipopolysaccharide (LPS)-induced inflammation model in mice, appearing to be around 10 times more orally active than the earlier inhibitor AUDA.[9] It has also demonstrated efficacy in reducing neuropathic pain.[14]
Natural sEH Inhibitors in Animal Models
-
1,3-bis(4-methoxybenzyl) urea (MMU): This natural urea derivative from Pentadiplandra brazzeana has been shown to effectively reduce inflammatory pain in a rat nociceptive pain assay, highlighting the potential of natural compounds to exert significant in vivo effects.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the comparative analysis of sEH inhibitors.
sEH Inhibition Assay (Fluorometric)
This in vitro assay quantifies the inhibitory potency of a compound against the sEH enzyme.
-
Reagents and Materials: Recombinant human sEH enzyme, a fluorogenic substrate such as PHOME or CMNPC, assay buffer, test compounds, and a fluorescent plate reader.[14][15][16][17][18]
-
Procedure:
-
The sEH enzyme is pre-incubated with varying concentrations of the test inhibitor in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The hydrolysis of the substrate by sEH produces a fluorescent product.
-
The increase in fluorescence is measured over time using a plate reader at specific excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission for PHOME).[16][18]
-
The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Inflammation Model: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the anti-inflammatory activity of a compound.[19][20][21][22]
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Animals are pre-treated with the test compound (e.g., orally or intraperitoneally) at various doses.
-
A solution of carrageenan (typically 1%) is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.[19][20]
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[20]
-
The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.
-
Pharmacokinetic Analysis
This involves determining the concentration of the inhibitor in biological fluids over time.[5][8][10]
-
Animal Dosing: The test inhibitor is administered to animals (e.g., mice, rats, dogs) via a specific route (e.g., oral, intravenous).
-
Sample Collection: Blood samples are collected at predetermined time points after dosing.
-
Sample Analysis: Plasma is separated from the blood, and the concentration of the inhibitor is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][10]
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, T1/2, and AUC are calculated from the plasma concentration-time profile using specialized software.[10]
Visualizing the sEH Signaling Pathway and Experimental Workflows
To better understand the mechanisms and processes involved, the following diagrams illustrate the sEH signaling pathway and a typical experimental workflow for evaluating sEH inhibitors.
Caption: The sEH signaling pathway and the mechanism of sEH inhibitors.
References
- 1. Frontiers | Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent Natural Soluble Epoxide Hydrolase Inhibitors from Pentadiplandra brazzeana Baillon: Synthesis, Quantification, and Measurement of Biological Activities In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic Screening of Soluble Epoxide Hydrolase Inhibitors in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke [frontiersin.org]
- 13. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. benchchem.com [benchchem.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. agilent.com [agilent.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. inotiv.com [inotiv.com]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of sEH Inhibitor-11
Disclaimer: Specific disposal procedures for a compound designated "sEH inhibitor-11" are not publicly available in the safety data sheets (SDS) located. The following guidance is based on general best practices for the disposal of laboratory chemicals. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact compound being used and adhere to their institution's and local authorities' waste disposal regulations.
This guide provides essential safety and logistical information for the proper disposal of sEH (soluble epoxide hydrolase) inhibitors in a research and development environment, ensuring the safe handling and disposal of such chemical compounds.
Quantitative Data Summary for Chemical Waste Handling
The following table summarizes key handling and storage information for chemical waste generated in a laboratory setting. This data is compiled from general laboratory safety guidelines.
| Parameter | Information | Source |
| Waste Storage | In a designated, well-ventilated "Satellite Accumulation Area" (SAA). Store in sealed, compatible containers with secondary containment.[1] | [1] |
| Container Labeling | Must be clearly labeled with "Hazardous Waste," the full chemical name(s), the type of hazard (e.g., flammable, toxic), and the date of accumulation.[1] | [1] |
| Container Integrity | Containers should be in good condition, with no cracks or deterioration, and have a secure screw cap. Do not fill beyond the neck to allow for expansion. | |
| Waste Segregation | Segregate incompatible wastes, such as acids from bases and oxidizers from organic compounds, to prevent violent reactions.[1] | [1] |
| Spill Response | In case of a spill, evacuate the area, consult the SDS for specific cleanup procedures, and use appropriate personal protective equipment (PPE). | |
| Personal Protective Equipment (PPE) | Always wear a lab coat, nitrile gloves, and protective eyewear when handling chemical waste. In case of inadequate ventilation, respiratory protection may be necessary. |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound should be treated as chemical waste. The following steps provide a general workflow for its safe disposal.
Step 1: Collection and Segregation
-
Designated Waste Container: Collect all this compound waste, including the pure compound, contaminated solutions, and any contaminated disposable labware (e.g., pipette tips, tubes), in a designated and compatible hazardous waste container.
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams. It is best practice to collect aqueous waste separately from organic solvent waste.[2]
Step 2: Labeling and Storage
-
Proper Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound". Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.
-
Secure Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[1] This area should be secure, well-ventilated, and away from general laboratory traffic. Ensure the container is always sealed when not in use to prevent the release of vapors.
Step 3: Final Disposal
-
Professional Waste Disposal Service: The primary and recommended method for disposing of chemical waste is through a licensed hazardous waste disposal company. Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.
-
Do Not Dispose Down the Drain: Unless explicitly permitted by your institution's EHS department and local regulations for specific, neutralized aqueous solutions, do not dispose of chemical waste down the sanitary sewer.[1]
Experimental Protocols
Detailed experimental protocols for the specific inactivation or disposal of this compound are not publicly available. For any chemical inactivation steps prior to disposal, consult relevant chemical literature or your institution's EHS for validated procedures.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling sEH Inhibitors
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling potent enzymatic inhibitors such as soluble epoxide hydrolase (sEH) inhibitors. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for sEH inhibitor-11, with 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA) used as a representative compound due to the lack of specific data for "this compound." Adherence to these guidelines is crucial for minimizing risks and ensuring the integrity of experimental outcomes.
Personal Protective Equipment (PPE) and Handling
When working with sEH inhibitors, a comprehensive approach to personal protection is necessary to prevent accidental exposure through skin contact, inhalation, or ingestion. The following PPE is mandatory:
-
Gloves: Chemical-resistant gloves are required. For tasks with a higher risk of exposure, double gloving is recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles should be worn at all times.[1]
-
Protective Clothing: A fully buttoned laboratory coat must be worn over personal clothing, which should include long pants and closed-toe shoes. For procedures with a risk of splashing, a chemical-resistant apron should be worn over the lab coat.[1]
-
Respiratory Protection: Work with powdered forms of sEH inhibitors should be conducted in a certified chemical fume hood to minimize inhalation risks.[2] If a fume hood is not available, a respirator with an organic vapor cartridge is recommended.[1]
Handling Precautions:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not inhale dust or aerosols.
-
Wash hands thoroughly after handling.
-
Eating, drinking, and smoking are strictly prohibited in the laboratory area.
Physical and Chemical Properties
Understanding the physical and chemical properties of the sEH inhibitor is crucial for safe handling and storage. The following table summarizes key quantitative data for AUDA, a representative sEH inhibitor.
| Property | Value | Source |
| Molecular Formula | C₂₃H₄₀N₂O₃ | Selleck Chemicals |
| Molecular Weight | 392.58 g/mol | Selleck Chemicals |
| Appearance | Powder | Selleck Chemicals |
| Solubility | DMSO: 78 mg/mL (198.68 mM) | Selleck Chemicals |
| Ethanol: 10 mg/mL | Selleck Chemicals | |
| Water: Insoluble | Selleck Chemicals | |
| Storage | Powder: -20°C for 3 years | Selleck Chemicals |
| In solvent: -80°C for 1 year | Selleck Chemicals |
Signaling Pathway of sEH Inhibition
Soluble epoxide hydrolase plays a critical role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties. Inhibition of sEH increases the bioavailability of EETs, leading to downstream therapeutic effects.
Caption: Signaling pathway illustrating the role of sEH in EET metabolism and its inhibition.
Experimental Protocol: In Vitro sEH Activity Assay
This protocol outlines the steps for measuring sEH activity in tissue homogenates using a fluorogenic substrate, with AUDA serving as a positive control for inhibition.[3]
Materials:
-
Tissue homogenate
-
Homogenization Buffer
-
sEH fluorescent substrate
-
AUDA (sEH inhibitor)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the tissue supernatant with Homogenization Buffer to a final protein concentration of 0.5-1.0 mg/mL.
-
Prepare a working solution of AUDA in the appropriate buffer.
-
-
Plate Setup:
-
Sample Wells: Add 10-50 µg of tissue homogenate protein and Homogenization Buffer to a final volume of 90 µL.[3]
-
Inhibitor Control Wells: Add 10-50 µg of tissue homogenate protein, 1 µM AUDA, and Homogenization Buffer to a final volume of 90 µL.[3]
-
Blank Wells: Add 90 µL of Homogenization Buffer.[3]
-
-
Assay:
-
Pre-incubate the plate at 37°C for 5 minutes.[3]
-
Initiate the reaction by adding 10 µL of the sEH fluorescent substrate to all wells.[3]
-
Immediately measure fluorescence intensity (Excitation: 330 nm, Emission: 465 nm) kinetically every minute for 15-30 minutes in a pre-warmed (37°C) plate reader.[3]
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each well.
-
Determine the percentage of sEH inhibition by comparing the activity in the sample wells to the inhibitor control wells.
-
Operational and Disposal Plan
A clear operational workflow and a compliant disposal plan are essential for laboratory safety and environmental responsibility.
Experimental Workflow
The following diagram illustrates a standard workflow for handling sEH inhibitors in a laboratory setting.
Caption: Standard operational workflow for handling sEH inhibitors in a research laboratory.
Disposal Plan
All materials contaminated with sEH inhibitors must be treated as hazardous waste and disposed of according to institutional and local regulations.[4][5]
Step-by-Step Disposal Procedure:
-
Segregation: At the point of generation, segregate waste into compatible categories (e.g., solid waste, liquid waste, sharps).[2]
-
Solid Waste: Contaminated gloves, bench paper, and consumables should be placed in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, chemical-resistant container. Do not mix incompatible chemicals.[2]
-
Sharps: Contaminated needles and blades must be placed in an approved sharps container.
-
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, the accumulation start date, and the principal investigator's name and lab location.[2]
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area away from general laboratory traffic.
-
Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management company.[4] Provide the disposal service with all available information about the compound.[2] Never dispose of sEH inhibitor waste down the drain or in the regular trash.[5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
